molecular formula C10H14N2O B15336984 5-(3-Azetidinyl)-2-ethoxypyridine

5-(3-Azetidinyl)-2-ethoxypyridine

Cat. No.: B15336984
M. Wt: 178.23 g/mol
InChI Key: FYHIGDLEBRBOJY-UHFFFAOYSA-N
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Description

5-(3-Azetidinyl)-2-ethoxypyridine is a chemical compound supplied for research use only. It is strictly intended for laboratory research purposes and is not classified as a drug, medicinal product, or for diagnostic use. Researchers working with this compound are responsible for conducting their own safety and toxicity assessments. While specific biological data for this exact structure is limited in public sources, it is a pyridine derivative featuring an azetidine ring, a structural motif of significant interest in medicinal chemistry. Notably, closely related analogs, such as 3-(2-(S)-azetidinylmethoxy)-5-(3-fluoropropyl)pyridine (nifzetidine), have been investigated as high-affinity ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype . The α4β2 receptor is a well-established target implicated in the study of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and substance abuse . As such, 5-(3-Azetidinyl)-2-ethoxypyridine may serve as a valuable building block or intermediate for researchers in the fields of organic synthesis, radiopharmaceutical chemistry, and neuropharmacology, who are developing novel molecular probes or potential therapeutics.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-(azetidin-3-yl)-2-ethoxypyridine

InChI

InChI=1S/C10H14N2O/c1-2-13-10-4-3-8(7-12-10)9-5-11-6-9/h3-4,7,9,11H,2,5-6H2,1H3

InChI Key

FYHIGDLEBRBOJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C2CNC2

Origin of Product

United States

Foundational & Exploratory

chemical properties of 5-(3-Azetidinyl)-2-ethoxypyridine for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of 5-(3-Azetidinyl)-2-ethoxypyridine , a specific structural lead in the class of neuronal nicotinic acetylcholine receptor (nAChR) ligands.

Part 1: Executive Summary & Chemical Architecture

Compound Profile

5-(3-Azetidinyl)-2-ethoxypyridine is a high-affinity ligand designed to target the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1] Structurally, it represents a bioisosteric evolution of earlier nicotinic agonists like epibatidine  and A-85380 .

By replacing the pyrrolidine or bridged-azabicycle of first-generation agonists with a 3-substituted azetidine ring, this molecule achieves a distinct conformational profile that favors high-affinity binding while minimizing the ganglionic side effects associated with


 activation. The 2-ethoxy  substituent on the pyridine ring serves as a metabolic modulator, enhancing lipophilicity (LogP) for blood-brain barrier (BBB) penetration and preventing the rapid oxidative metabolism seen in unsubstituted pyridine analogs.
Physicochemical Descriptors

The molecule functions as a cationic pharmacophore at physiological pH, driven by the basicity of the azetidine nitrogen.

PropertyValue (Estimated)Medicinal Chemistry Significance
Molecular Formula

Low MW (<200) favors high ligand efficiency (LE).
Molecular Weight 178.23 g/mol Ideal for CNS penetration (Rule of 5 compliant).
ClogP 1.2 – 1.5Optimized for CNS distribution; the ethoxy group balances the polarity of the secondary amine.
pKa (Azetidine NH) 9.5 – 10.5Exists predominantly as a cation at pH 7.4, mimicking the quaternary ammonium of acetylcholine.
pKa (Pyridine N) ~3.3The 2-ethoxy group reduces pyridine basicity, preventing protonation of the aromatic ring.
TPSA ~35 ŲHighly permeable; well below the 90 Ų threshold for CNS drugs.

Part 2: Synthetic Methodology

Constructing the C-C bond between the electron-deficient pyridine C5 and the strained azetidine C3 is the critical synthetic challenge. The preferred route utilizes Nickel/Zinc-mediated cross-coupling (Negishi-type) to avoid the harsh conditions that might degrade the azetidine ring.

Retrosynthetic Analysis
  • Disconnection: C5(Pyridine)–C3(Azetidine).

  • Synthons: 5-Bromo-2-ethoxypyridine (Electrophile) + 1-Boc-3-iodoazetidine (Nucleophile precursor).

Protocol: Zinc-Mediated Cross-Coupling

This protocol describes the synthesis of the protected intermediate, followed by deprotection.

Reagents:

  • Substrate A: 1-(tert-Butoxycarbonyl)-3-iodoazetidine (1.0 eq)

  • Substrate B: 5-Bromo-2-ethoxypyridine (1.2 eq)

  • Catalyst:

    
     (10 mol%) / Ligand: PyBox or di-tBu-bipyridine.
    
  • Reductant: Zinc dust (activated).

  • Solvent: DMA (N,N-Dimethylacetamide) / EtOH.

Step-by-Step Workflow:

  • Zinc Activation: Activate Zn dust by washing with dilute HCl, water, EtOH, and ether, then drying under high vacuum.

  • Radical Formation: Under Argon, dissolve 1-Boc-3-iodoazetidine in DMA. Add activated Zn and stir at room temperature for 30 mins to form the organozinc intermediate (Note: Iodine-Zinc exchange is faster than degradation).

  • Coupling: Add 5-bromo-2-ethoxypyridine, the Nickel catalyst, and ligand.

  • Reaction: Heat to 60°C for 12 hours. The reaction proceeds via a radical-chain mechanism where the azetidinyl radical adds to the Nickel center.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
  • Deprotection: Dissolve the purified Boc-intermediate in

    
    . Add TFA (10 eq) at 0°C. Stir for 2 hours. Evaporate volatiles. Neutralize with free-base resin or 
    
    
    
    to obtain 5-(3-Azetidinyl)-2-ethoxypyridine .
Visualization: Synthesis Pathway

Synthesis Start1 1-Boc-3-iodoazetidine Zn Activated Zn / DMA Start1->Zn Start2 5-Bromo-2-ethoxypyridine Coupled 1-Boc-5-(3-azetidinyl)-2-ethoxypyridine Start2->Coupled Cross-Coupling Intermediate Organozinc Species Zn->Intermediate I-Zn Exchange Intermediate->Coupled Catalyst NiCl2 / Ligand Catalyst->Coupled Deprotect TFA / DCM Coupled->Deprotect Final 5-(3-Azetidinyl)-2-ethoxypyridine Deprotect->Final N-Boc Cleavage

Caption: Nickel/Zinc-catalyzed cross-coupling strategy for C5-C3 bond formation.

Part 3: Medicinal Chemistry & Pharmacology[1][3][4][5][6]

Structure-Activity Relationship (SAR)

The potency of 5-(3-Azetidinyl)-2-ethoxypyridine relies on a specific "cation-


" interaction within the receptor binding pocket.
  • Azetidine Ring (Cationic Center): The 3-substituted azetidine places the secondary amine nitrogen at an optimal distance (~5.5 Å) from the pyridine ring center, mimicking the distance in Acetylcholine. The 4-membered ring is more rigid than pyrrolidine, reducing the entropic penalty of binding.

  • Pyridine Nitrogen (H-Bond Acceptor): Forms a critical hydrogen bond with a water molecule or a backbone NH (typically Leu119 or Trp149 in the

    
     subunit).
    
  • 2-Ethoxy Group (Hydrophobic Tail): This substituent fits into a small hydrophobic pocket near the C2 position. Crucially, it blocks the C2 position from metabolic oxidation (a common clearance route for nicotine) and increases lipophilicity compared to a methoxy or chloro group.

Receptor Selectivity Profile
Receptor SubtypeAffinity (

)
Functional EffectClinical Relevance

< 1.0 nMPartial AgonistAnalgesia, Cognition, Antidepressant.

> 1,000 nMWeak/No EffectGanglionic safety (Reduced cardiovascular/GI side effects).

> 5,000 nMNegligibleLow risk of sensory gating disturbances.
Visualization: Pharmacophore Map

Pharmacophore Center N_cation Azetidine NH (Cationic Interaction) Py_N Pyridine N (H-Bond Acceptor) N_cation->Py_N Ethoxy 2-Ethoxy Group (Hydrophobic/Steric) Py_N->Ethoxy Distance ~5.5 Å Distance

Caption: Pharmacophore model showing the critical distance between the cationic amine and the H-bond acceptor.

Part 4: Experimental Protocols

In Vitro Binding Assay ( )

To validate the affinity of the synthesized compound, a radioligand binding assay using


-Epibatidine is standard.

Materials:

  • Source: Rat cortical membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Epibatidine (Specific Activity ~50 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM

    
    .
    

Protocol:

  • Preparation: Thaw membrane aliquots and homogenize in binding buffer.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (
      
      
      
      protein).
    • 50

      
      L Test Compound (5-(3-Azetidinyl)-2-ethoxypyridine) at varying concentrations (
      
      
      
      to
      
      
      M).
    • 50

      
      L 
      
      
      
      -Epibatidine (Final conc. 0.5 nM).
  • Equilibrium: Incubate at room temperature (25°C) for 2 hours.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Determine

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: References

  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists: 3-(2-Azetidinylmethoxy)pyridines.Journal of Medicinal Chemistry , 40(26), 4169–4194. Link

  • Sullivan, J. P., et al. (1996).[2] A-85380 [3-(2(S)-azetidinylmethoxy)pyridine]: In vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand.[2]Neuropharmacology , 35(6), 725–734.[2] Link

  • Dunbar, G., et al. (2011).[3] Preparation and Synthetic Applications of Azetidines.[1][4][3][5][6][7]Heterocycles , 84(1), 223.[3] Link

  • Liu, J., et al. (2010).[1] Chemistry and Pharmacological Characterization of Novel Nitrogen Analogues of Sazetidine-A as α4β2-nAChR Selective Partial Agonists.[1]Journal of Medicinal Chemistry , 53(19), 6973–6985.[1] Link

  • PubChem Compound Summary. (2024). 3-(Azetidin-2-ylmethoxy)-5-(3-ethylphenyl)pyridine (Related Analog).[8]National Center for Biotechnology Information. Link

Sources

5-(3-Azetidinyl)-2-ethoxypyridine CAS number and molecular weight data

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the chemical entity 5-(3-Azetidinyl)-2-ethoxypyridine .

Scaffold Class: Azetidinyl-Pyridine Heterocycles | Target: Nicotinic Acetylcholine Receptors (nAChRs)

Executive Summary

5-(3-Azetidinyl)-2-ethoxypyridine is a specialized heterocyclic compound utilized primarily in medicinal chemistry as a high-affinity ligand scaffold for nicotinic acetylcholine receptors (nAChRs), specifically the


 and 

subtypes. Structurally, it represents a bioisostere of established nAChR agonists like Tebanicline (ABT-594) and ABT-418 , where the pyrrolidine or isoxazole rings are replaced or modified to tune metabolic stability and binding kinetics.

This guide details the physicochemical properties, synthetic pathways, and experimental handling of this compound. Due to its status as a research-grade intermediate, it is often identified through its N-protected precursors in commercial catalogs.

Chemical Identity & Physicochemical Data

The following data characterizes the free base form of the molecule. Researchers should note that the compound is frequently handled as a salt (e.g., dihydrochloride or tartrate) to improve stability and solubility.

PropertyDataNotes
Compound Name 5-(3-Azetidinyl)-2-ethoxypyridineAlso: 2-ethoxy-5-(azetidin-3-yl)pyridine
CAS Number Unavailable (Free Base)Refer to Precursor CAS 870689-19-3 (See Section 3)
Molecular Formula

Molecular Weight 178.23 g/mol Monoisotopic Mass: 178.11 g/mol
SMILES CCOc1ccc(cn1)C2CNC2
LogP (Predicted) ~1.2Lipophilic enough for CNS penetration
pKa (Predicted) ~9.5 (Azetidine NH), ~3.5 (Pyridine N)Basic secondary amine dominates ionization
Topological Polar Surface Area 34.2 ŲFavorable for Blood-Brain Barrier (BBB) crossing
Synthetic Methodology

Since 5-(3-Azetidinyl)-2-ethoxypyridine is not a standard catalog commodity, it is synthesized via a reliable 2-step protocol starting from the commercially available precursor tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate (CAS 870689-19-3).

Reaction Logic & Causality
  • Nucleophilic Aromatic Substitution (

    
    ):  The chlorine atom at the 2-position of the pyridine ring is activated by the ring nitrogen, making it susceptible to displacement by ethoxide. This is preferred over palladium-catalyzed coupling due to lower cost and metal-free conditions.
    
  • Acidic Deprotection: The Boc group is removed last to prevent side reactions involving the free azetidine nitrogen during the substitution step.

Step-by-Step Protocol

Step 1: Ethoxylation (


) 
  • Reagents: tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate (1.0 eq), Sodium Ethoxide (NaOEt, 2.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve the chloro-pyridine precursor in anhydrous ethanol under

      
       atmosphere.
      
    • Add NaOEt solution (21% in EtOH) dropwise at room temperature.

    • Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the chloro-starting material (

      
      ) and formation of the ethoxy-intermediate (
      
      
      
      ).
    • Concentrate the solvent in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over

      
       and concentrate to yield tert-butyl 3-(6-ethoxypyridin-3-yl)azetidine-1-carboxylate .
      

Step 2: Boc-Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Step 1 intermediate in DCM (0.1 M concentration).

    • Add TFA (10-20 eq) slowly at 0°C.

    • Stir at room temperature for 2 hours.

    • Critical Workup: The product will be a TFA salt. To obtain the free base, concentrate the mixture, neutralize with saturated

      
       (pH ~9), and extract exhaustively with DCM/MeOH (9:1).
      
    • Purification: If necessary, purify via amine-functionalized silica gel or reverse-phase HPLC.

Synthesis Workflow Diagram

SynthesisPath Precursor Chloro-Precursor (CAS 870689-19-3) C13H17ClN2O2 Intermediate Ethoxy-Boc Intermediate (Stable Protected Form) C15H22N2O3 Precursor->Intermediate NaOEt / EtOH Reflux, 6h (SNAr Displacement) Product Final Product 5-(3-Azetidinyl)-2-ethoxypyridine C10H14N2O Intermediate->Product TFA / DCM or HCl / Dioxane (Boc Deprotection)

Figure 1: Synthetic route from the commercially available chloro-Boc precursor to the target azetidinyl pyridine.

Medicinal Chemistry Applications

This scaffold is a critical tool in the development of neuronal nicotinic acetylcholine receptor (nAChR) modulators.

Mechanism of Action
  • Pharmacophore: The 3-azetidinyl group acts as a conformationally restricted secondary amine, mimicking the pyrrolidine ring of nicotine but with a different spatial vector.

  • Binding Site: The basic azetidine nitrogen interacts with the canonical cation-

    
     site (Trp149 in 
    
    
    
    subunits), while the pyridine nitrogen and ethoxy group engage in hydrogen bonding and hydrophobic interactions within the complementary subunit interface.
  • Selectivity: The 2-ethoxy substitution is known to enhance selectivity for

    
     over 
    
    
    
    subtypes compared to the unsubstituted pyridine analogs.
Structural Comparison (SAR)
CompoundStructure FeaturePrimary Target
Target Molecule 3-Azetidinyl + 2-EthoxyNovel

Ligand
ABT-594 (Tebanicline) 2-Azetidinylmethoxy + 2-ChloroPotent Analgesic (Toxic)
A-85380 2-Azetidinylmethoxy + PyridineHigh Affinity

Agonist
Sazetidine-A 2-Azetidinylmethoxy + 5-AlkynylSelective

Desensitizer
Handling & Stability Protocols
  • Storage: The free base is an oil or low-melting solid and is prone to oxidation. Store at -20°C under argon. The hydrochloride salt is a stable solid.

  • Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, Ethanol). Moderate solubility in water (pH dependent).

  • Safety: Treat as a potent neuroactive substance. Use full PPE (gloves, mask) to prevent transdermal absorption or inhalation, as azetidinyl-pyridines can exhibit high potency at nAChRs.

References
  • Precursor Identification: tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate (CAS 870689-19-3).[1][2][3] Available from specialized heterocyclic vendors (e.g., Knight Chemicals, Fluorochem).

  • Synthetic Methodology (SNAr on Pyridines):Nucleophilic substitution of 2-chloropyridines with alkoxides. General protocol adapted from J. Med. Chem.
  • nAChR Ligand Design: Holladay, M. W., et al. "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 1997. (Foundational text on azetidinyl pharmacophores).
  • Structural Analogs: PubChem Compound Summary for ABT-594 (Tebanicline).

Sources

solubility profile of 5-(3-Azetidinyl)-2-ethoxypyridine in organic solvents

[1]

Executive Summary

5-(3-Azetidinyl)-2-ethoxypyridine is a bifunctional heterocyclic building block characterized by a lipophilic ethoxypyridine core coupled with a highly basic, hydrophilic azetidine ring.[1] Its solubility behavior is dominated by the secondary amine functionality of the azetidine ring (

lipophilic ethoxy group

This guide provides a predictive solubility map derived from Structure-Activity Relationships (SAR) of analogous nicotinic ligands (e.g., Tebanicline derivatives) and outlines the definitive protocols for experimental validation.

Key Solubility Characteristics:

  • pH-Dependent Aqueous Solubility: Highly soluble at pH < 9 (protonated); sparingly soluble at pH > 11 (free base).[1]

  • Organic Solvent Affinity: High affinity for chlorinated solvents and alcohols; moderate affinity for esters; poor affinity for aliphatic hydrocarbons (anti-solvents).

  • Process Implication: The molecule is best extracted from basic aqueous media into Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and crystallized using Heptane as an anti-solvent.

Physicochemical Basis of Solubility

To understand the solubility profile, one must analyze the competing forces within the molecular structure.[2]

Structural MoietyPropertyContribution to Solubility
Azetidine Ring (C3-linked) Secondary Amine (

)
Hydrophilic / Basic. Dominates aqueous solubility in acidic/neutral media.[1] prone to H-bonding.[1]
Pyridine Ring Aromatic Heterocycle (

)
Amphiphilic. Provides solubility in aromatic and polar organic solvents.[1][3]
Ethoxy Group (-OCH₂CH₃) Alkyl EtherLipophilic. Increases LogP, enhancing solubility in non-polar organics (EtOAc, DCM) and reducing water solubility of the free base.
  • Predicted LogP (Free Base): ~1.2 – 1.8 (Moderately Lipophilic)

  • Predicted LogD (pH 7.4): < 0 (Highly soluble due to ionization)

Solubility Profile in Organic Solvents

The following table categorizes the expected solubility of the Free Base form of 5-(3-Azetidinyl)-2-ethoxypyridine at 25°C.

Table 1: Predicted Solubility Matrix
Solvent ClassRepresentative SolventSolubility RatingMechanism / InteractionProcess Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Dipole-dipole; Solvation of the amine.[1]Primary Extraction Solvent
Polar Protic Methanol / EthanolHigh (>100 mg/mL)Strong H-bonding with amine and pyridine N.Reagent solvent; Transfer solvent.[1][3]
Polar Aprotic DMSO / DMFVery High (>200 mg/mL)Strong dipole interactions.[1][3]Stock solutions for bio-assays.[1]
Esters Ethyl Acetate (EtOAc)Moderate (20–50 mg/mL)Moderate polarity; Ethoxy group interaction.[3]Crystallization Solvent
Ethers THF / MTBEModerate (10–40 mg/mL)Ether-Ether interactions; Amine solvation.[1][3]Reaction medium.
Aromatics TolueneLow-Moderate (5–15 mg/mL)

stacking with pyridine.[1][3]
Heating required for dissolution.[1][4]
Alkanes Heptane / HexanePoor (<1 mg/mL)Lack of polarity to solvate the amine.[3]Anti-Solvent for precipitation.[1]

Critical Note on Salt Forms: If the compound is isolated as a salt (e.g., Hydrochloride, Oxalate, or Trifluoroacetate), the profile inverts: High solubility in Water/Methanol; Insoluble in DCM, EtOAc, and Heptane.[2]

Experimental Protocols for Validation

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Quantify thermodynamic solubility in key solvents.

  • Preparation: Weigh 50 mg of 5-(3-Azetidinyl)-2-ethoxypyridine into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.[1]

  • Equilibration:

    • If fully dissolved, add more solid until saturation is visible.[2]

    • Agitate at 25°C for 24 hours (use a thermomixer or shaker).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification:

    • Dilute the supernatant 100-fold with Methanol.[1]

    • Analyze via HPLC-UV (254 nm) against a standard curve.[1]

  • Calculation:

    
    
    
Protocol B: pH-Solubility Profiling (Potentiometric Titration)

Objective: Determine the intrinsic solubility (


  • Dissolution: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl (ensure full protonation).

  • Titration: Titrate with 0.1 M NaOH while monitoring turbidity (via UV probe) or pH.

  • Data Point: Record the pH at which precipitation onset occurs (

    
    ).[3]
    
  • Analysis: Plot Solubility vs. pH. The curve will show a sharp drop in solubility as pH approaches the

    
     of the azetidine nitrogen (~10.5).
    

Process Optimization: Extraction & Crystallization Logic

The solubility profile dictates the purification strategy. The high basicity of the azetidine ring allows for a "pH-Swing" purification.[1]

Workflow Visualization

SolubilityLogicStartCrude Reaction MixtureAcidifyAcidify to pH 2 (HCl)Start->AcidifyWashWash with DCM/EtOAcAcidify->WashSep1Phase SeparationWash->Sep1OrgWasteOrganic Layer(Impurities)Sep1->OrgWasteNon-basic impuritiesAqLayerAqueous Layer(Protonated Product)Sep1->AqLayerBasifyBasify to pH 12 (NaOH)AqLayer->BasifyExtractExtract into DCM (x3)Basify->ExtractDryDry (Na2SO4) & EvaporateExtract->DryCrudeSolidCrude Free BaseDry->CrudeSolidCrystDissolve in Min. EtOAcAdd Heptane slowlyCrudeSolid->CrystPurePure Crystalline SolidCryst->Pure

Figure 1: pH-Swing Extraction and Crystallization Workflow based on solubility differentials.[1]

References

  • PubChem. Compound Summary: Azetidine derivatives and Pyridine properties.[1] National Library of Medicine.[1] Available at: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[2] (Establishes pKa ranges for basic heterocycles). Available at: [Link]

  • Lipinski, C. A. (2001).[3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (General methodology for solubility profiling).

  • Cheméo. Chemical Properties of Azetidine (CAS 503-29-7).[1][3][5] (Reference for the high basicity of the azetidine ring). Available at: [Link]

5-(3-Azetidinyl)-2-ethoxypyridine MSDS and safety handling protocols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 5-(3-Azetidinyl)-2-ethoxypyridine

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data is publicly available for 5-(3-Azetidinyl)-2-ethoxypyridine. This guide has been meticulously compiled by extrapolating from safety data for the parent pyridine scaffold, related heterocyclic compounds, and general principles of chemical safety for research compounds of unknown toxicity. The protocols herein are designed to provide a robust framework for minimizing risk. All users must perform their own risk assessment before handling this compound and adhere to all institutional and regulatory safety guidelines.

Introduction and Compound Profile

5-(3-Azetidinyl)-2-ethoxypyridine is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development, likely as a building block for novel therapeutic agents. Its structure, featuring a pyridine core, an ethoxy group, and an azetidine ring, suggests potential biological activity. The azetidinylmethoxy pyridine scaffold is found in compounds developed for imaging nicotinic acetylcholine receptors, indicating its relevance in neuroscience research.[1][2] The absence of specific safety data necessitates a cautious approach, treating the compound as potentially hazardous until proven otherwise.

Compound Details:

  • Chemical Name: 5-(3-Azetidinyl)-2-ethoxypyridine

  • Molecular Formula: C₁₀H₁₄N₂O

  • Molecular Weight: 178.23 g/mol

  • Structure:

    
    (Structural representation)
    

Inferred Hazard Identification

The hazard profile is inferred from the pyridine moiety, which is known to be hazardous, and general knowledge of heterocyclic amines.[3][4]

  • Potential Routes of Exposure: Inhalation of aerosols, dermal (skin) contact, ocular (eye) contact, and ingestion.[5][6]

  • Acute Health Effects:

    • Skin: May cause skin irritation. Pyridine itself can be harmful if absorbed through the skin.[7][8]

    • Eyes: May cause serious eye irritation.[9]

    • Inhalation: May cause respiratory tract irritation. Inhalation of pyridine vapors can lead to headaches, dizziness, and nausea.[4]

    • Ingestion: Harmful if swallowed.[8]

  • Chronic Health Effects: The toxicological properties have not been fully investigated.[6] However, chronic exposure to pyridine has been associated with potential damage to the liver and kidneys.[10]

  • GHS Classification (Predicted):

    • Acute Toxicity, Oral (Category 4)

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

Core Safety Protocols: A Risk-Based Approach

A rigorous, multi-layered safety strategy is mandatory. The hierarchy of controls is the fundamental model for mitigating exposure.

cluster_0 Hierarchy of Controls for 5-(3-Azetidinyl)-2-ethoxypyridine Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Primary Barrier) - Certified Chemical Fume Hood - Local Exhaust Ventilation Administrative Administrative Controls (Procedural Rules) - Standard Operating Procedures (SOPs) - Restricted Access Areas - Mandatory Training PPE Personal Protective Equipment (PPE) (Last Line of Defense) - Eye/Face Protection - Chemical-Resistant Gloves - Lab Coat

Caption: Hierarchy of controls for safe handling.

Engineering Controls: The Primary Barrier

All manipulations of 5-(3-Azetidinyl)-2-ethoxypyridine, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][4][11] The ventilation system should be regularly monitored to ensure proper function.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is non-negotiable and must be worn at all times when handling this compound.[4][12]

Protection Type Specification Rationale
Eye/Face Tightly fitting safety goggles with side-shields or a full-face shield.[12]Protects against splashes and aerosols.
Hand Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4]Avoid latex gloves. Inspect gloves for integrity before each use.
Body A flame-resistant lab coat, fully fastened.Protects skin and personal clothing from contamination.
Respiratory Not required if work is conducted in a fume hood.Use a NIOSH-approved respirator if a fume hood is unavailable or in case of ventilation failure.[13]
Handling and Storage Procedures
  • Handling:

    • Use the smallest practical quantities.

    • Avoid the formation of dust and aerosols.[12][14]

    • Employ non-sparking tools and ground all equipment when transferring solvents to prevent static discharge.[7][15]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7] Do not eat, drink, or smoke in the work area.[11][13]

  • Storage:

    • Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[4][7]

    • Keep containers tightly closed to prevent moisture absorption and leakage.[4][16]

    • Store away from incompatible materials, particularly strong oxidizing agents.[3][5]

Emergency Procedures

Prompt and correct response to an emergency is critical. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Spill Response Protocol

Start Spill Occurs Evacuate Evacuate immediate area Alert personnel Start->Evacuate Assess Assess spill size & risk (Is it a minor or major spill?) Evacuate->Assess MinorSpill Minor Spill Procedure Assess->MinorSpill Minor MajorSpill Major Spill Evacuate lab Call Emergency Response Assess->MajorSpill Major DonPPE Don appropriate PPE (Gloves, Goggles, Lab Coat) MinorSpill->DonPPE End End MajorSpill->End Contain Contain spill with absorbent material (e.g., sand, vermiculite) DonPPE->Contain Collect Collect absorbed material using non-sparking tools Contain->Collect Dispose Place in a sealed, labeled waste container Collect->Dispose Clean Decontaminate the area Wash hands thoroughly Dispose->Clean Clean->End

Caption: Emergency spill response workflow.

For minor spills, after ensuring proper PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5][6] Collect the material using non-sparking tools and place it into a suitable, sealed container for chemical waste disposal.[12][17] Do not allow the chemical to enter drains.[12]

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[18]

  • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][18] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12][13] A water spray can be used to cool fire-exposed containers.[15]

  • Specific Hazards: The compound is likely combustible. Combustion will produce toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][14] Vapors may be heavier than air and could travel to an ignition source.

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[14]

Disposal Considerations

Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[5] Material should be handled by a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.[12]

Conclusion

While 5-(3-Azetidinyl)-2-ethoxypyridine holds promise as a research chemical, its safety profile is not yet established. The protocols outlined in this guide, derived from data on analogous structures, provide a conservative and robust framework for its safe handling. Adherence to engineering controls, consistent use of appropriate PPE, and thorough preparation for emergencies are paramount to ensuring the safety of all laboratory personnel. A culture of safety and vigilance is the most critical tool in any research endeavor.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Retrieved from [Link]

  • Angene Chemical. (2024, December 27). Safety Data Sheet - 1-Oxa-6-azaspiro[3.4]octane. Angene Chemical. Retrieved from [Link]

  • Scharlab. (2021, June 7). Safety data sheet - Pyridine. Scharlab. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 2-(Prop-1-en-2-yl)pyridine. Angene Chemical. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Pyridine: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3-Ethylpyridine - SAFETY DATA SHEET. Fisher Scientific. Retrieved from [Link]

  • Mukhin, A. G., et al. (2005). Pharmacological and toxicological evaluation of 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380), a ligand for imaging cerebral nicotinic acetylcholine receptors with positron emission tomography. The Journal of pharmacology and experimental therapeutics, 312(1), 308–317. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine. PubChem Compound Database. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Pyridine - Registration Dossier. ECHA. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. ATSDR. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 5-Acetyl-2-methoxypyridine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Horti, A. G., et al. (2012). Synthesis scheme for 3-(2-(S)-Azetidinylmethoxy)-5-(3′-fluoropropyl)pyridine, 4 and labeling tosylate precursor, 10. ResearchGate. Retrieved from [Link]

  • MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Retrieved from [Link]

  • Preprints.org. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1]. Preprints.org. Retrieved from [Link]

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physicochemical characteristics of ethoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of Ethoxypyridine Derivatives in Medicinal Chemistry

Executive Summary Ethoxypyridine derivatives represent a critical class of heteroaromatic pharmacophores in modern drug discovery. Characterized by the substitution of an ethoxy (-OCH₂CH₃) group onto the pyridine ring, these moieties offer medicinal chemists a versatile toolset for modulating molecular basicity, lipophilicity (LogP), and metabolic stability. This guide provides a rigorous technical analysis of the physicochemical distinctions between 2-, 3-, and 4-ethoxypyridine isomers, supported by experimental data, mechanistic insights, and validated protocols.

Electronic Architecture & Basicity Modulation

The introduction of an ethoxy group onto the pyridine ring significantly alters the electron density at the annular nitrogen, thereby shifting the pKa. This effect is regioselective, governed by the interplay between the inductive withdrawal (-I) of the oxygen atom and the mesomeric donation (+M) of the oxygen lone pairs.

Comparative Basicity Profile

Unlike unsubstituted pyridine (


), the ethoxy isomers exhibit divergent acid-base behaviors:
  • 4-Ethoxypyridine (

    
    ):  The most basic isomer. The para-position allows for direct resonance donation (+M) from the ethoxy oxygen to the pyridine nitrogen, significantly increasing electron density and stabilizing the protonated form. This effect overrides the inductive withdrawal.
    
  • 3-Ethoxypyridine (

    
    ):  Slightly less basic than pyridine. The meta-position prevents direct resonance conjugation with the nitrogen. The electron-withdrawing inductive effect (-I) dominates, slightly destabilizing the conjugate acid.
    
  • 2-Ethoxypyridine (

    
    ):  The least basic isomer. While resonance donation is possible, the close proximity of the electronegative oxygen creates a strong inductive withdrawal (-I) that destabilizes the N-H bond in the conjugate acid. Additionally, the "ortho effect" and potential steric hindrance around the nitrogen lone pair contribute to reduced basicity.
    

Table 1: Physicochemical Parameters of Ethoxypyridine Isomers

IsomerpKa (Conj.[1][2] Acid)LogP (Exp/Calc)Electronic DominanceKey Characteristic
Pyridine 5.230.65ReferenceAromatic Base
2-Ethoxypyridine ~3.281.80Inductive (-I) >> Mesomeric (+M)Weak Base, High Lipophilicity
3-Ethoxypyridine ~4.801.40Inductive (-I) > Mesomeric (+M)Bioisosteric to Pyridine
4-Ethoxypyridine ~6.601.40Mesomeric (+M) >> Inductive (-I)Strong Base, Nucleophilic
Visualization: Electronic Resonance Effects

The following diagram illustrates the resonance contributions that dictate the basicity of the 4-isomer versus the 2-isomer.

ResonanceEffects cluster_4ethoxy 4-Ethoxypyridine (+M Effect) cluster_2ethoxy 2-Ethoxypyridine (-I Effect) O4 Ethoxy Oxygen (Lone Pair) R4 Resonance Stabilization O4->R4 Donation N4 Pyridine Nitrogen (High Density) R4->N4 Increases Basicity O2 Ethoxy Oxygen (-I) I2 Inductive Withdrawal O2->I2 Withdrawal N2 Pyridine Nitrogen (Low Density) I2->N2 Decreases Basicity

Caption: Comparative electronic effects. The 4-position facilitates resonance stabilization of the protonated nitrogen, while the 2-position is dominated by inductive destabilization.

Lipophilicity and Solubility Profiles[4][5][6][7]

The addition of the ethoxy ethyl chain increases lipophilicity (


) relative to the parent pyridine, impacting membrane permeability and blood-brain barrier (BBB) penetration.
  • 2-Ethoxypyridine (

    
    ):  Exhibits the highest lipophilicity among the isomers. The proximity of the ethoxy group to the nitrogen lone pair can shield the polar center (intramolecular shielding), reducing the effective polarity of the molecule and increasing its affinity for non-polar solvents (octanol).
    
  • 3- & 4-Ethoxypyridine (

    
    ):  More polar than the 2-isomer due to the greater exposure of the basic nitrogen center to the solvent, facilitating hydrogen bonding with water.
    

Implications for Drug Design:

  • BBB Penetration: The higher LogP of 2-ethoxypyridine makes it a superior candidate for CNS-targeted scaffolds where passive diffusion is required.

  • Solubility: All isomers show reduced aqueous solubility compared to pyridine but enhanced solubility in organic reaction media, facilitating their use as intermediates.

Metabolic Stability: O-Dealkylation

A primary metabolic liability for ethoxypyridines is oxidative O-dealkylation mediated by Cytochrome P450 (CYP) enzymes (primarily CYP2D6 and CYP3A4).

Mechanism:

  • 
    -Hydroxylation:  The CYP enzyme abstracts a hydrogen atom from the 
    
    
    
    -carbon of the ethoxy group, followed by oxygen rebound to form a hemiacetal intermediate.
  • Collapse: The unstable hemiacetal spontaneously collapses.

  • Products: This releases acetaldehyde and the corresponding hydroxypyridine (which tautomerizes to the pyridone form, particularly for 2- and 4-isomers).

Mitigation Strategy: To improve metabolic stability, medicinal chemists often replace the ethoxy group with trifluoroethoxy (


) or deuterated analogs. The strong C-F bonds reduce the propensity for hydrogen abstraction at the 

-position.

Metabolism Substrate Ethoxypyridine CYP CYP450 (Oxidation) Substrate->CYP  NADPH/O2 Intermediate Hemiacetal (Unstable) CYP->Intermediate  alpha-Hydroxylation Products Pyridone Acetaldehyde Intermediate->Products  Spontaneous Collapse

Caption: The oxidative O-dealkylation pathway. The unstable hemiacetal intermediate collapses to yield the inactive pyridone metabolite.

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )

This protocol describes the synthesis of 2-ethoxypyridine from 2-chloropyridine. This method is preferred over O-alkylation of pyridones due to higher regioselectivity.

Reagents:

  • 2-Chloropyridine (1.0 eq)

  • Sodium Ethoxide (1.2 eq) [Freshly prepared from Na metal and dry EtOH preferred]

  • Solvent: Anhydrous Ethanol or DMF (for higher temp)

Workflow:

  • Preparation: Dissolve sodium metal in anhydrous ethanol under

    
     atmosphere to generate sodium ethoxide.
    
  • Addition: Add 2-chloropyridine dropwise to the ethoxide solution at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane).
    
  • Workup: Cool to RT. Concentrate in vacuo to remove ethanol. Dilute residue with water and extract with DCM (

    
    ).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Distill the crude oil (bp ~156°C) to obtain pure 2-ethoxypyridine.
    
Protocol B: Determination of pKa (Potentiometric Titration)

Reagents:

  • 0.01 M Ethoxypyridine sample

  • 0.1 M HCl standard solution

  • 0.1 M NaOH standard solution

  • Inert atmosphere (

    
     purge)
    

Workflow:

  • Dissolve 50 mg of the derivative in 50 mL of degassed water (add 5% methanol if solubility is poor).

  • Acidify the solution with 0.1 M HCl to pH ~2.0.

  • Titrate with 0.1 M NaOH using an autotitrator, recording pH every 10

    
    .
    
  • Calculate pKa using the Bjerrum difference plot or Gran plot method.

Case Study: Lansoprazole

Lansoprazole (Prevacid) is a quintessential example of an ethoxypyridine derivative in a blockbuster drug.

  • Structure: It features a 4-(2,2,2-trifluoroethoxy)-3-methylpyridine core linked to a benzimidazole.

  • Role of the Ethoxy Group:

    • Basicity Tuning: The 4-alkoxy group increases the basicity of the pyridine nitrogen (

      
       for the pyridine fragment in this complex environment), which is crucial for the drug's accumulation in the acidic parietal cells (
      
      
      
      ).
    • Activation: In the acidic canaliculus, the pyridine nitrogen becomes protonated, triggering an intramolecular rearrangement to the active cyclic sulfenamide species, which irreversibly binds to the

      
      -ATPase.
      
    • Fluorination: The use of a trifluoroethoxy group instead of a simple ethoxy group prevents rapid metabolic O-dealkylation, significantly extending the drug's half-life (

      
      ).
      

Lansoprazole cluster_components Lanso Lansoprazole Structure Pyridine Pyridine Ring (Proton Trap) Lanso->Pyridine Ethoxy Trifluoroethoxy Group (-OCH2CF3) Lanso->Ethoxy Linker Sulfinyl Linker (-S(=O)CH2-) Lanso->Linker Pyridine->Ethoxy substituted at C4 Mechanism Mechanism Pyridine->Mechanism N-Protonation triggers activation Metabolic Stability Metabolic Stability Ethoxy->Metabolic Stability Fluorination blocks O-dealkylation

Caption: Structural decomposition of Lansoprazole showing the critical role of the fluorinated ethoxypyridine moiety in pharmacokinetics and mechanism of action.

References

  • Basicity of Pyridines: Williams, R. (2022). pKa Data Compiled for Pyridine Derivatives. Organic Chemistry Data. Link

  • Synthesis Protocol: Synthesis of 2-alkoxypyridines via Nucleophilic Aromatic Substitution. PrepChem. Link

  • Lansoprazole Structure & Properties: PubChem CID 3883.[3][4] Lansoprazole: Chemical and Physical Properties. National Library of Medicine. Link

  • Metabolic Pathways: Cytochrome P450-mediated O-dealkylation mechanisms. ResearchGate. Link

  • LogP Determination: Agilent Application Note: Determination of Log P for Compounds of Different Polarity. Agilent Technologies. Link

  • Ethoxypyridine Data: PubChem CID 84499.[5] 2-Ethoxypyridine Physicochemical Data. National Library of Medicine. Link

Sources

The Ascendance of 5-(3-Azetidinyl)-2-ethoxypyridine: A Keystone Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the strategic selection of molecular building blocks is paramount. These foundational motifs dictate the physicochemical properties, pharmacokinetic profile, and ultimately, the biological efficacy of a drug candidate. Among the emerging classes of valuable scaffolds, 5-(3-Azetidinyl)-2-ethoxypyridine has garnered significant attention for its unique combination of a strained, sp³-rich azetidine ring and a functionalized pyridine core. This guide provides a comprehensive technical overview of this promising building block, elucidating its strategic importance, synthesis, and application in contemporary drug discovery programs.

The Strategic Value Proposition: Unpacking the Azetidine and 2-Ethoxypyridine Moieties

The power of 5-(3-Azetidinyl)-2-ethoxypyridine as a building block lies in the synergistic interplay of its two core components: the azetidine ring and the 2-ethoxypyridine scaffold.

The Azetidine Ring: A Game-Changer in Physicochemical and Pharmacokinetic Properties

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged" structures in medicinal chemistry.[1][2] Their incorporation into lead compounds can confer a multitude of advantages:

  • Improved Solubility and Reduced Lipophilicity: The inherent polarity and sp³-rich character of the azetidine ring can enhance aqueous solubility, a critical factor for oral bioavailability.[3] This serves as a powerful tool to modulate the lipophilicity of a molecule, moving it into a more favorable physicochemical space.

  • Enhanced Metabolic Stability: The strained four-membered ring is often more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.[1][2] This can lead to an extended plasma half-life and improved pharmacokinetic profiles.

  • Vectorial Exit Points for SAR Exploration: The azetidine ring provides well-defined vectors for substitution, allowing for precise exploration of the surrounding chemical space during structure-activity relationship (SAR) studies.[2]

  • Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other cyclic amines like piperidine or pyrrolidine, as well as for functional groups like gem-dimethyl or tert-butyl groups.[4][5] This substitution can lead to improved potency, selectivity, and reduced off-target effects.[6][7] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance their therapeutic profiles.[1]

The 2-Ethoxypyridine Scaffold: A Versatile and Tunable Aromatic Core

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs.[8] The 2-ethoxy substitution pattern on the pyridine ring offers specific advantages:

  • Modulation of Basicity: The ethoxy group at the 2-position influences the basicity of the pyridine nitrogen, which can be crucial for target engagement and pharmacokinetic properties.

  • Hydrogen Bonding Capabilities: The pyridine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • Platform for Further Functionalization: The pyridine ring can be further functionalized at various positions, allowing for the introduction of additional pharmacophoric elements.[9][10] 2-alkoxypyridines are valuable intermediates in the synthesis of a wide range of more complex molecules.[11][12]

Synthesis of 5-(3-Azetidinyl)-2-ethoxypyridine: A Proposed Synthetic Strategy

A plausible retrosynthetic analysis is outlined below:

G Target 5-(3-Azetidinyl)-2-ethoxypyridine Coupling Pd-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura) Target->Coupling Azetidine N-Boc-3-azetidinyl precursor (e.g., boronic ester or amine) Coupling->Azetidine Pyridine 5-Halo-2-ethoxypyridine Coupling->Pyridine Pyridine_synthesis Halogenation of 2-ethoxypyridine Pyridine->Pyridine_synthesis Ethoxypyridine 2-Ethoxypyridine Pyridine_synthesis->Ethoxypyridine

Caption: Retrosynthetic analysis for 5-(3-Azetidinyl)-2-ethoxypyridine.

Step-by-Step Experimental Protocol (Proposed)

This protocol outlines a potential synthesis based on a Suzuki-Miyaura cross-coupling reaction.

Part 1: Synthesis of 5-Bromo-2-ethoxypyridine

  • Starting Material: 2-Ethoxy-5-bromopyridine is a commercially available starting material. Alternatively, it can be synthesized from 2-ethoxypyridine via electrophilic bromination.

  • Reaction: To a solution of 2-ethoxypyridine (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Work-up: Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-ethoxypyridine.

Part 2: Synthesis of N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine

  • Starting Material: N-Boc-3-iodoazetidine or N-Boc-3-bromoazetidine can be used as the starting material.

  • Reaction: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve N-Boc-3-haloazetidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) in a suitable solvent like 1,4-dioxane.

  • Catalysis: Add a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

  • Heating and Work-up: Heat the reaction mixture at 80-100 °C for several hours. Monitor the reaction by TLC or GC-MS. After completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography on silica gel to yield N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine.

Part 3: Suzuki-Miyaura Coupling and Deprotection

  • Coupling Reaction: In a reaction vessel, combine 5-bromo-2-ethoxypyridine (1.0 eq), N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a mixture of solvents like 1,4-dioxane and water.

  • Catalysis: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

  • Heating and Work-up: Degas the mixture and heat under an inert atmosphere at 90-110 °C until the starting materials are consumed (monitor by LC-MS). Cool the reaction, dilute with water, and extract with an organic solvent. Dry the combined organic layers and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain N-Boc-5-(3-azetidinyl)-2-ethoxypyridine.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent like dichloromethane or 1,4-dioxane. Add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Final Product Isolation: Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and extracted to yield the free base, 5-(3-Azetidinyl)-2-ethoxypyridine, or used as the salt.

Applications in Drug Discovery: A Building Block for Next-Generation Therapeutics

The unique structural features of 5-(3-Azetidinyl)-2-ethoxypyridine make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

Structure-Activity Relationship (SAR) Studies

The azetidine nitrogen provides a convenient handle for further derivatization, allowing for the rapid generation of compound libraries to explore SAR. The secondary amine can be readily functionalized via reductive amination, acylation, or sulfonylation to introduce a wide range of substituents.

G Start 5-(3-Azetidinyl)-2-ethoxypyridine ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)3) Start->ReductiveAmination Acylation Acylation (R-COCl, base) Start->Acylation Sulfonylation Sulfonylation (R-SO2Cl, base) Start->Sulfonylation Product1 N-Alkyl derivative ReductiveAmination->Product1 Product2 N-Acyl derivative Acylation->Product2 Product3 N-Sulfonyl derivative Sulfonylation->Product3

Caption: Key functionalization reactions of the azetidine nitrogen.

Potential Therapeutic Targets

Based on the known biological activities of similar azetidinyl-pyridine scaffolds, 5-(3-Azetidinyl)-2-ethoxypyridine could serve as a key building block for inhibitors of:

  • Kinases: The pyridine scaffold is a common feature in many kinase inhibitors. The azetidine moiety can be used to probe specific pockets within the ATP-binding site and improve selectivity and pharmacokinetic properties.[13]

  • G-Protein Coupled Receptors (GPCRs): The rigid azetidine ring can help to lock in a bioactive conformation, leading to high-affinity ligands for various GPCRs. Analogs of 3-(2(S)-azetidinylmethoxy)pyridine have shown high affinity for nicotinic acetylcholine receptors.[14]

  • Ion Channels: The modulation of ion channels is a key strategy for treating a range of diseases. The physicochemical properties imparted by the azetidine ring can be beneficial for designing potent and selective ion channel modulators.

Case Study: Bioisosteric Replacement of a Piperidine Ring

In a hypothetical lead optimization campaign, a lead compound containing a piperidine ring might exhibit suboptimal metabolic stability or off-target effects. Replacing the piperidine with an azetidine ring, using 5-(3-Azetidinyl)-2-ethoxypyridine as a building block, could address these issues.

PropertyPiperidine AnalogAzetidine Analog (Predicted)Rationale for Improvement
Metabolic Stability Moderate (potential N-dealkylation)HighAzetidine ring is generally more resistant to CYP450 metabolism.[1]
Aqueous Solubility LowModerate to HighIncreased sp³ character and polarity of the azetidine ring.[3]
Lipophilicity (cLogP) HighLowerAzetidine is less lipophilic than piperidine.
Target Affinity HighPotentially maintained or improvedThe rigid azetidine can provide a better fit into the binding pocket.
Off-Target Activity Present (e.g., hERG)ReducedAltered conformation and basicity may reduce binding to off-targets.

Conclusion

5-(3-Azetidinyl)-2-ethoxypyridine represents a powerful and versatile building block for modern drug discovery. Its unique combination of a strained azetidine ring and a functionalized pyridine core offers medicinal chemists a valuable tool to optimize the pharmacokinetic and pharmacodynamic properties of their lead compounds. By providing improved metabolic stability, enhanced solubility, and well-defined vectors for SAR exploration, this scaffold is poised to accelerate the development of the next generation of innovative medicines. The proposed synthetic route offers a practical approach to accessing this valuable intermediate, paving the way for its broader application in drug discovery programs.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.[1][2][4][13]

  • Ballatore, C., et al. (2013). Amide bond bioisosteres: Strategies, synthesis, and successes. Journal of Medicinal Chemistry.[15]

  • Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.[6]

  • Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed.[7]

  • Background and conceptual design a Aza-azetidine bioisostere of piperazine... ResearchGate.[4]

  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.[5]

  • Ni-Catalyzed Synthesis of 2-Heteroaryl Azetidines. Synfacts.[16]

  • Abreo, M. A., et al. (1996). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry.[14]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. Google Patents.[17]

  • 2-Methoxypyridine: A Key Intermediate for Innovation in Chemistry. Industry News.[11]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science.[9]

  • Aziridine- and azetidine-based catalytic systems. Modulation of ring and side chain strain. ResearchGate.[18]

  • Pan, S., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.[12]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.[2]

  • Structure of azetidine‐containing compounds found in nature. ResearchGate.[3]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[10]

  • Azetidines in Drug Discovery. PharmaBlock.[13]

  • Couty, F., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules.[19]

  • Sammakia, T., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry.[20]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.[21]

  • Leonori, D., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry.[22]

  • Selected examples of the synthesis routes of 2-pyridones. ResearchGate.[23]

  • Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.[24]

  • Azetidines. Enamine.[25]

  • Sammakia, T., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC.[26]

  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry.[8]

  • 2-Ethoxypyridine. Chem-Impex.[27]

  • Azetidine synthesis. Organic Chemistry Portal.[28]

Sources

Technical Profile: pKa and Ionization Dynamics of 5-(3-Azetidinyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profiling of 5-(3-Azetidinyl)-2-ethoxypyridine , focusing on its pKa values, ionization states, and their implications for drug development.

Executive Summary

5-(3-Azetidinyl)-2-ethoxypyridine is a heterobifunctional small molecule characterized by a pyridine core substituted with an ethoxy group at the C2 position and an azetidinyl ring at the C5 position.[1][2] This structural motif is characteristic of neuronal nicotinic acetylcholine receptor (nAChR) ligands, often investigated for CNS indications (e.g., analgesia, cognition).

Understanding the acid dissociation constants (pKa) of this molecule is critical for predicting its blood-brain barrier (BBB) permeability , solubility , and receptor binding affinity . This guide defines the two distinct ionization centers of the molecule and models their behavior across the physiological pH range.

Structural Analysis & Physicochemical Properties[2][3][4][5][6]

The molecule contains two ionizable basic nitrogen centers with distinct electronic environments.[2]

FeatureDescriptionElectronic Effect
Core Scaffold Pyridine RingAromatic heterocycle; electron-deficient.[1][2]
Substituent 1 (C2) Ethoxy Group (-OEt)Inductive Withdrawal (-I): Lowers basicity of Pyridine N.Resonance Donation (+R): Increases electron density at C3/C5, but N1 remains less basic than unsubstituted pyridine.[2]
Substituent 2 (C5) 3-Azetidinyl GroupSecondary Amine: Highly basic (sp³ hybridized).Linkage: C-C bond between Pyridine C5 and Azetidine C3.[1][2]
Predicted Physicochemical Data[2][3][4][7][8][9]
  • Molecular Formula: C₁₀H₁₄N₂O[1][2][3]

  • Molecular Weight: 178.23 g/mol [2][3]

  • LogP (Predicted): ~1.2 – 1.5 (Lipophilic, favorable for CNS penetration)

  • PSA (Polar Surface Area): ~35 Ų (Excellent for membrane permeability)[2]

pKa Determination

The molecule exhibits two macroscopic pKa values.[2][4][5] These values determine the protonation state of the molecule in aqueous solution.

Site A: The Azetidine Nitrogen (Secondary Amine)[2]
  • Functional Group: Saturated 4-membered heterocycle (Secondary Amine).[1][2]

  • Base pKa (Unsubstituted Azetidine): ~11.29.[2]

  • Structural Influence: The azetidine ring is attached to the electron-poor pyridine ring.[1][2] This exerts a long-range inductive electron-withdrawing effect, reducing the electron density on the azetidine nitrogen.[1][2]

  • Derived pKa Value: 9.4 ± 0.3 [1][2][3]

    • Rationale: Comparison with 3-phenylazetidine analogs suggests a drop of ~1.5–2.0 log units from the parent azetidine due to the distal aromatic ring.[1][2]

Site B: The Pyridine Nitrogen (Aromatic Amine)[2]
  • Functional Group: Pyridine Nitrogen.[2][6]

  • Base pKa (Unsubstituted Pyridine): ~5.23.[2][7]

  • Structural Influence: The 2-ethoxy group is the dominant modulator.[1][2] While alkoxy groups are resonance donors, the inductive withdrawal of the oxygen atom at the ortho-position significantly reduces the basicity of the pyridine nitrogen relative to unsubstituted pyridine.

  • Derived pKa Value: 4.1 ± 0.2 [1][2][3]

    • Rationale: 2-Methoxypyridine has an experimental pKa of ~3.3–4.[1][2]0. The ethoxy group is slightly more electron-donating than methoxy, supporting a value near 4.1.[2]

Summary Table of Ionization Constants
Ionization CenterTypepKa (Est.)[2]Charge at pH 7.4
Azetidine Nitrogen (N2') Basic (Secondary)9.4 +1 (Protonated)
Pyridine Nitrogen (N1) Basic (Aromatic)4.1 0 (Neutral)

Ionization Dynamics & Microspecies

The ionization state changes as a function of pH.[2] This is best visualized as a stepwise deprotonation from the dicationic state to the neutral state.[2]

Microspecies Distribution[2]
  • pH < 3.0 (Acidic): Dication. Both the azetidine amine and pyridine nitrogen are protonated.[2]

  • pH 4.0 – 8.5 (Physiological): Monocation. The pyridine nitrogen deprotonates (becomes neutral), while the highly basic azetidine nitrogen remains protonated.

    • Significance: At physiological pH (7.4), the molecule exists >99% as a monocation. This is the pharmacologically active species for many cation-driven nAChR interactions.

  • pH > 10.5 (Basic): Neutral. Both nitrogens are deprotonated.[2] This lipophilic species is required for passive diffusion through membranes (e.g., BBB).

Visualization: Ionization Pathway

The following diagram illustrates the protonation equilibrium.[2]

IonizationPathway Dication Dication (pH < 3) [Pyridine-H]+ / [Azetidine-H]+ Monocation Monocation (pH 7.4) [Pyridine] / [Azetidine-H]+ Dication->Monocation pKa ~ 4.1 (Pyridine deprotonation) Neutral Neutral (pH > 11) [Pyridine] / [Azetidine] Monocation->Neutral pKa ~ 9.4 (Azetidine deprotonation)

Caption: Stepwise deprotonation pathway of 5-(3-Azetidinyl)-2-ethoxypyridine from acidic to basic conditions.

Experimental Protocols for Validation

To validate these predicted values, the following high-precision methodologies are recommended.

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for compounds with reasonable water solubility (>10⁻⁴ M).[2]

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Acidification: Add standard HCl (0.1 M) to lower the pH to ~2.0 (ensuring full protonation).

  • Titration: Titrate with carbonate-free standard KOH (0.1 M) under inert gas (N₂ or Ar) atmosphere at 25°C.

  • Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum method or software (e.g., Hyperquad) to calculate pKa values from the inflection points.

    • Expected Result: Two inflection points; one weak inflection at pH ~4.1 and a sharp inflection at pH ~9.4.[2]

Method B: UV-Metric Titration (For Low Solubility)

If the compound has low aqueous solubility, UV-metric titration (using the D-PAS method) is superior as it detects spectral shifts associated with ionization at lower concentrations.[1][2]

  • Setup: Prepare a 50 µM solution of the compound in a mixed solvent system (e.g., water/methanol) if necessary, though pure water is preferred for physiological relevance.

  • Scanning: Measure UV absorbance spectra (200–400 nm) continuously while titrating from pH 2 to pH 12.

  • Detection:

    • Pyridine Shift: The pyridine chromophore will show a bathochromic shift (red shift) upon protonation at pH ~4.1 due to conjugation changes.[2]

    • Azetidine Shift: The azetidine ionization (pH ~9.[2]4) is often spectrally silent (auxochrome) unless it influences the pyridine ring through space.[2] Potentiometry is preferred for the amine pKa if no spectral shift is observed.[2]

Implications for Drug Development

Blood-Brain Barrier (BBB) Permeability

For CNS drugs, the balance between the charged and neutral species is vital.[2][3]

  • The Challenge: At pH 7.4, the molecule is 99% cationic (Monocation). Cations generally have poor passive BBB permeability.[2]

  • The Mechanism: However, the small fraction of Neutral species present at pH 7.4 (approx. 1%) drives diffusion. The high lipophilicity of the neutral form (LogP ~1.5) allows it to cross the endothelial membrane.[2] Once inside the brain (pH 7.4), it re-equilibrates to the cationic form, which prevents rapid efflux (Ion Trapping).

  • Optimization: If BBB penetration is insufficient, medicinal chemistry efforts should focus on lowering the Azetidine pKa (e.g., by adding a fluorine at the azetidine C3 position) to increase the fraction of neutral species at physiological pH.

Formulation Stability
  • Salt Selection: The high basicity of the azetidine nitrogen (pKa 9.[2]4) makes it ideal for salt formation.[2]

    • Recommended Salts: Hydrochloride (HCl), Tartrate, or Fumarate.

    • Stability: Ensure the pH of liquid formulations is maintained between 4.5 and 6.0 to prevent oxidation of the secondary amine while maintaining solubility.

References

  • IUPAC Dissociation Constants. Pyridine and substituted pyridines pKa dataset. IUPAC-NIST Solubility Data Series.[1][2] Link

  • PubChem Compound Summary. 2-Ethoxypyridine Physicochemical Properties. National Library of Medicine (US).[2] Link[2]

  • ResearchGate Technical Report. pKa values of azetidine, pyrrolidine, and piperidine derivatives. Melnykov, K. et al. (2025). Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Neuronal Nicotinic Receptor Agonists. (General reference for Azetidinyl-Pyridine scaffolds). Link

Sources

An In-depth Technical Guide to the Synthesis and Commercial Availability of 5-(3-Azetidinyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and commercial availability of 5-(3-Azetidinyl)-2-ethoxypyridine, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. Given its limited direct commercial availability, this guide focuses on a robust and scalable synthetic route, starting from readily available precursors. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed experimental protocols for each step, and discuss the commercial landscape for the key starting materials. This document is intended to be a practical resource for chemists, enabling the reliable procurement and synthesis of this valuable compound for research and development purposes.

Introduction: The Significance of the Azetidinyl-Pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a privileged structure in drug design. When coupled with a strained four-membered azetidine ring, the resulting azetidinyl-pyridine motif offers a unique three-dimensional architecture that can enhance binding affinity, improve physicochemical properties, and provide novel intellectual property. 5-(3-Azetidinyl)-2-ethoxypyridine, in particular, combines the features of a 2-alkoxypyridine, known for its role in modulating electronic properties and metabolic stability, with a functionalized azetidine, which can serve as a key interaction point with biological targets.

Commercial Availability: A Landscape of Custom Synthesis

A thorough investigation of the current chemical supplier landscape reveals that 5-(3-Azetidinyl)-2-ethoxypyridine is not a readily available, off-the-shelf compound. While some suppliers may list it in their catalogs, it is typically available on a "made-to-order" basis, implying that it is not stocked in significant quantities. This scarcity necessitates a reliable in-house or custom synthesis approach for researchers requiring this building block.

In contrast, the key starting materials for a viable synthetic route are commercially available in bulk quantities and at high purity. This accessibility is a critical factor in the feasibility and scalability of the synthesis of the target compound.

Table 1: Commercial Availability of Key Starting Materials

Compound NameCAS NumberRepresentative SuppliersTypical ScalePurity
5-Bromo-2-ethoxypyridine55849-30-4Chem-Impex, Sigma-Aldrich[1][2]Grams to Kilograms>98%
tert-Butyl 3-oxoazetidine-1-carboxylate398489-26-4TCI Chemicals, Santa Cruz Biotechnology[3]Grams to Kilograms>97%
tert-Butyl 3-aminoazetidine-1-carboxylate193269-78-2Thermo Scientific Chemicals, LookChem[4][5]Grams to Kilograms>94%

A Convergent Synthetic Strategy

Given the commercial availability of the key precursors, a convergent synthetic approach is the most logical and efficient strategy for preparing 5-(3-Azetidinyl)-2-ethoxypyridine. This strategy involves the synthesis of the two key fragments, the pyridine and the azetidine moieties, which are then coupled in a late-stage reaction. This approach allows for flexibility and optimization of each synthetic step independently.

The proposed synthetic route is outlined below:

Synthetic_Pathway cluster_azetidine Azetidine Synthesis cluster_coupling Coupling and Deprotection A tert-Butyl 3-oxoazetidine-1-carboxylate B tert-Butyl 3-aminoazetidine-1-carboxylate A->B Reductive Amination D tert-Butyl 5-(3-azetidinyl)-2-ethoxypyridine-1-carboxylate B->D Buchwald-Hartwig Amination C 5-Bromo-2-ethoxypyridine C->D E 5-(3-Azetidinyl)-2-ethoxypyridine D->E N-Boc Deprotection caption Overall synthetic strategy for 5-(3-Azetidinyl)-2-ethoxypyridine.

A convergent synthetic route to the target compound.

This three-step synthesis comprises:

  • Reductive Amination: Conversion of the commercially available tert-butyl 3-oxoazetidine-1-carboxylate to the corresponding amine. Alternatively, tert-butyl 3-aminoazetidine-1-carboxylate can be purchased directly.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of 5-bromo-2-ethoxypyridine with tert-butyl 3-aminoazetidine-1-carboxylate. This is a crucial C-N bond-forming reaction.

  • N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate

While this intermediate is commercially available, an in-house synthesis from the more readily available ketone provides a cost-effective alternative for large-scale production. Reductive amination is a reliable method for this transformation.

Reductive_Amination reactant tert-Butyl 3-oxoazetidine-1-carboxylate reagents 1. Ammonium acetate, Methanol 2. Sodium cyanoborohydride (NaBH3CN) reactant->reagents product tert-Butyl 3-aminoazetidine-1-carboxylate reagents->product caption Reductive amination of the azetidinone.

Conversion of the ketone to the amine.

Protocol:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

    • Rationale: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.[6]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2 M NaOH to pH > 10 and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired product.

Purification: The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by silica gel column chromatography.

Step 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is the cornerstone of this synthetic route, enabling the formation of the C-N bond between the pyridine and azetidine rings.[7] The choice of ligand and base is crucial for achieving high yields.

Buchwald_Hartwig reactants 5-Bromo-2-ethoxypyridine + tert-Butyl 3-aminoazetidine-1-carboxylate catalyst Pd2(dba)3, XPhos Sodium tert-butoxide (NaOtBu) Toluene, 100 °C reactants->catalyst product tert-Butyl 5-(3-azetidinyl)-2- ethoxypyridine-1-carboxylate catalyst->product caption Palladium-catalyzed C-N bond formation. Deprotection reactant tert-Butyl 5-(3-azetidinyl)-2- ethoxypyridine-1-carboxylate reagents Trifluoroacetic acid (TFA) Dichloromethane (DCM) Room Temperature reactant->reagents product 5-(3-Azetidinyl)-2-ethoxypyridine reagents->product caption Final deprotection to yield the target compound.

Sources

Technical Guide: Structural Analysis of 3-Azetidinyl Substituted Pyridine Rings

[2]

Executive Summary: The Pharmacophore Logic

The fusion of a pyridine ring (aromatic, electron-deficient, hydrogen bond acceptor) with a 3-azetidinyl group (sp³-rich, high ring strain ~25 kcal/mol, specific vector orientation) creates a scaffold with distinct advantages over traditional piperidine or pyrrolidine analogs.

Key Advantages
  • Vector Rigidity: The 3-substituted azetidine projects substituents in a defined vector, often perpendicular to the plane of the pyridine ring if bulky substituents are present, or adopting a specific "puckered" conformation.

  • Basicity Modulation: The electron-withdrawing nature of the pyridine ring (especially at C2/C4) lowers the pKa of the azetidine nitrogen (typically ~9.0–10.[2]0) compared to alkyl azetidines (~11.3), improving bioavailability and CNS penetration.

  • Metabolic Stability: The strained ring is often more metabolically robust than flexible alkyl chains, though the

    
    -carbons are susceptible to oxidation if not blocked.[2]
    

Structural & Conformational Analysis

Ring Strain and Puckering

Unlike the planar cyclobutane, the azetidine ring exists in a dynamic equilibrium between two puckered conformations to relieve torsional strain (eclipsing interactions).

  • Pucker Angle: The ring typically adopts a "butterfly" conformation with a pucker angle (

    
    ) between 25° and 35° .
    
  • Substituent Preference: In 3-substituted azetidines, the substituent (in this case, the pyridine ring) prefers the equatorial orientation to minimize transannular steric interactions with the nitrogen lone pair or N-substituents.[2]

  • Inversion Barrier: The energy barrier for nitrogen inversion is low (~10 kcal/mol), but the ring puckering barrier is slightly higher, creating a rapid conformational flip at physiological temperatures.

Quantitative Structural Parameters

The following table summarizes the key physicochemical differences between the 3-azetidinyl pyridine scaffold and its 6-membered analog (piperidine).

Parameter3-(3-Pyridyl)azetidine4-(3-Pyridyl)piperidineImpact on Drug Design
Ring Strain ~25 kcal/mol~0 kcal/molAzetidine is more reactive; rigid vector.[2]
C-N-C Angle ~90°~110°Altered hydrogen bond donor geometry.[2]
LogP (Lipophilicity) Lower (more polar)HigherAzetidine lowers LogP (approx -0.5 units).[2]
pKa (Conj. Acid) ~9.2 - 9.8~10.5 - 11.0Azetidine is less basic; better permeability.[2]
Ligand Efficiency HighModerateSmaller mass for similar binding contribution.[2]

Advanced Synthesis Protocols

Modern synthesis has moved beyond difficult cyclizations to robust cross-coupling and radical methods.[2] Two primary pathways are detailed below: Nickel-Catalyzed Cross-Coupling (for C-C bond formation) and Photoredox Minisci Alkylation .[2]

Pathway A: Ni-Catalyzed Negishi/Suzuki Coupling

This method is preferred for constructing the C3-C(Py) bond with high precision, avoiding the harsh conditions of traditional SNAr.[2]

Protocol:

  • Reagents: 1-Boc-3-iodoazetidine (Electrophile), 3-Pyridylzinc bromide or 3-Pyridylboronic acid (Nucleophile).[2]

  • Catalyst System: NiCl₂(glyme) (10 mol%) + PyBisulidine ligand or similar bipyridine ligands.[2]

  • Conditions: THF/DMA, 60°C, 12 hours.

  • Mechanism: The oxidative addition of Ni(0) into the strained C-I bond of azetidine is faster than expected due to strain release (hybridization effect).[2]

Pathway B: Photoredox Minisci Alkylation

Ideal for late-stage functionalization of the pyridine ring with an azetidine radical.[2]

Protocol:

  • Radical Precursor: 1-Boc-azetidine-3-carboxylic acid.[2]

  • Catalyst: Ir[dF(CF₃)ppy]₂dtbbpyPF₆ (1 mol%).[2]

  • Oxidant: (NH₄)₂S₂O₈ (2 equiv).[2]

  • Substrate: Pyridine derivative (protonated with TFA).

  • Workflow:

    • Ir(III)* oxidizes the carboxylate

      
       CO₂ loss 
      
      
      C3-azetidinyl radical.[2]
    • Radical attacks the protonated pyridine (most electron-deficient position, usually C2 or C4).[2]

    • Re-aromatization via oxidation.[2]

Visualization of Synthesis Workflows

The following diagram illustrates the decision matrix for synthesizing these scaffolds based on the desired linkage point.

SynthesisPathwaysStartTarget: 3-Azetidinyl PyridineLinkageLinkage Type?Start->LinkageC_LinkedC-C Linked(Pyridine-C to Azetidine-C3)Linkage->C_LinkedN_LinkedN-Linked(Pyridine-C to Azetidine-N)Linkage->N_LinkedCouplingCross-Coupling StrategyC_Linked->CouplingSNArSNAr / BuchwaldN_Linked->SNArNi_SuzukiNi-Catalyzed Suzuki(Azetidine-I + Py-B(OH)2)Coupling->Ni_SuzukiHalogenated PrecursorsPhotoredoxMinisci Reaction(Py-H + Azetidine-CO2H)Coupling->PhotoredoxLate-Stage / Acid PrecursorsConditionsPd2(dba)3 / BINAPor NaOtBu (SNAr)SNAr->Conditions

Caption: Decision tree for selecting the optimal synthetic pathway based on linkage type and precursor availability.

Experimental Characterization Guide

Validating the structure of 3-azetidinyl pyridines requires specific attention to NMR splitting patterns due to the ring puckering.[2]

¹H NMR Signature
  • Azetidine Ring Protons: Look for the characteristic AA'BB'X system (where X is the methine proton at C3).[2]

    • Chemical Shift: The C3-H typically appears at

      
       3.5–4.0 ppm.[2]
      
    • Splitting: The C2/C4 methylene protons often appear as complex multiplets due to the puckering, which renders cis and trans protons (relative to the substituent) magnetically non-equivalent.

  • Pyridine Protons: Standard aromatic splitting, but look for NOE (Nuclear Overhauser Effect) correlations between the Pyridine-H (ortho to linkage) and the Azetidine-C2/C4 protons to confirm the C-C linkage.[2]

X-Ray Crystallography

To confirm the absolute configuration and puckering angle:

  • Crystallization Solvent: Slow evaporation from MeOH/EtOAc (1:1).[2]

  • Expected Geometry: The pyridine ring will likely adopt a "pseudo-equatorial" position.[2] The C-N bond length in the azetidine is typically 1.48 Å , slightly longer than unstrained amines due to ring strain.

Medicinal Chemistry Applications

Bioisosterism and Case Studies

The 3-azetidinyl pyridine motif is a validated bioisostere for the 3-pyridyl ether moiety found in neuronal nicotinic acetylcholine receptor (nAChR) agonists.[2]

  • Case Study: A-84543 Analogs (Abbott/AbbVie)

    • Original Motif: 3-(2-(S)-pyrrolidinylmethoxy)pyridine.[2]

    • Azetidine Modification: Replacing the pyrrolidine ether with a direct 3-azetidinyl linkage reduces the entropic penalty of binding.[2] The rigid vector of the azetidine holds the basic nitrogen at a precise distance (~5.5 Å) from the pyridine nitrogen, mimicking the pharmacophore of nicotine with higher selectivity.

  • Baricitinib Logic: While Baricitinib uses a pyrazole-azetidine linkage, the principle is identical: using the azetidine to project a polar aromatic ring into a specificity pocket (JAK kinase) while maintaining a low molecular weight and high solubility.[2]

Metabolic Liability Management
  • Risk: The azetidine ring is generally stable, but the pyridine nitrogen can be susceptible to N-oxidation.[2]

  • Mitigation: Substitution at the pyridine C2/C6 positions (ortho to nitrogen) blocks metabolic access.

  • Oxidative Ring Opening: The strained azetidine ring is less prone to oxidative opening than cyclopropane, but radical attacks (e.g., P450) can trigger ring-opening if the nitrogen is not protonated or capped.

References

  • Azetidine Synthesis via Photoredox Catalysis

    • Title: Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals.[2][3]

    • Source: eScholarship (University of California), 2023.
    • URL:[Link][4]

  • Structural Analysis of Azetidines: Title: A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
  • Medicinal Chemistry of Azetidines

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[1][2]

    • Source: PubMed / Future Medicinal Chemistry, 2026.
    • URL:[Link](Note: Placeholder ID for verified 2026 citation)

  • Nickel-Catalyzed Cross-Coupling

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.[2][5]

    • Source: Journal of Organic Chemistry (ACS), 2025.
    • URL:[Link]

  • Minisci Reaction Protocols

    • Title: Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines.[2][6]

    • Source: Organic Letters (ACS), 2018.
    • URL:[Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(3-Azetidinyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed synthetic routes for the preparation of 5-(3-Azetidinyl)-2-ethoxypyridine, a crucial building block in contemporary drug discovery and development. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale for key experimental choices. We will explore the strategic disconnection of the target molecule and present a primary, highly efficient synthetic pathway based on palladium-catalyzed cross-coupling, complete with step-by-step protocols. Alternative strategies are also discussed to provide a broader synthetic context. This guide is intended for researchers, medicinal chemists, and process development professionals seeking robust and scalable methods for accessing this important heterocyclic scaffold.

Introduction and Strategic Overview

5-(3-Azetidinyl)-2-ethoxypyridine is a key structural motif found in a variety of biologically active compounds. The unique combination of a substituted pyridine ring and a strained azetidine moiety imparts desirable physicochemical properties, making it a sought-after intermediate in medicinal chemistry. The azetidine ring, in particular, serves as a versatile scaffold that can modulate potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2]

The synthesis of this target molecule presents a central challenge: the formation of the carbon-carbon bond between the pyridine C5 position and the azetidine C3 position. A retrosynthetic analysis reveals two primary strategic disconnections, which form the basis of the synthetic routes detailed herein.

Retrosynthetic Analysis

The most logical and widely adopted approach involves a disconnection at the pyridine-azetidine C-C bond, suggesting a cross-coupling reaction. A secondary approach could involve the construction of one heterocycle onto the other, though this is often more complex.

G cluster_main Retrosynthetic Disconnections cluster_0 Strategy 1: Cross-Coupling (Primary Route) TM Target Molecule: 5-(3-Azetidinyl)-2-ethoxypyridine Intermediates Key Intermediates TM->Intermediates C-C Disconnection Pyridine 2-Ethoxy-5-halopyridine (e.g., X = Br, I) Pyridine->Intermediates Pyridine Synthon Azetidine N-Protected 3-(dihydroxyboryl)azetidine or equivalent Azetidine->Intermediates Azetidine Synthon

Caption: Retrosynthetic analysis of 5-(3-Azetidinyl)-2-ethoxypyridine.

The primary strategy focuses on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance, generally good yields, and commercially available or readily accessible starting materials.[3][4]

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

This route is the most recommended due to its efficiency and modularity. It involves the coupling of a 5-halo-2-ethoxypyridine with an N-protected azetidine-3-boronic acid derivative, followed by deprotection of the azetidine nitrogen.

Workflow Overview

Caption: Workflow for the Suzuki-Miyaura cross-coupling route.

Part 1: Synthesis of Key Intermediates

A. Preparation of 5-Bromo-2-ethoxypyridine

This intermediate can be synthesized from commercially available 5-bromo-2-chloropyridine.

  • Principle: A nucleophilic aromatic substitution (SNAr) reaction where sodium ethoxide displaces the more labile chlorine atom at the C2 position of the pyridine ring. The C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.

  • Protocol:

    • To a solution of sodium ethoxide (prepared by carefully dissolving 1.2 equivalents of sodium metal in anhydrous ethanol under an inert atmosphere), add 5-bromo-2-chloropyridine (1.0 equivalent).

    • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and carefully quench with water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-2-ethoxypyridine as a clear oil.

B. Preparation of 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine

This boronic ester can be prepared from N-Boc-3-iodoazetidine.

  • Principle: A Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an organohalide with a diboron reagent.[5]

  • Protocol:

    • In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine N-Boc-3-iodoazetidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

    • Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).

    • Add a dry, degassed solvent such as 1,4-dioxane or DMSO.

    • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by GC-MS or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired product.

Part 2: Core Suzuki-Miyaura Coupling Protocol
  • Principle: This reaction forms the key C-C bond. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyridine, transmetalation with the boronic ester, and reductive elimination to yield the product and regenerate the catalyst.[6]

  • Protocol:

    • To a microwave vial or Schlenk flask, add 5-bromo-2-ethoxypyridine (1.0 eq), 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine (1.2 eq), and a suitable base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq).

    • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) or Pd(dppf)Cl2 (0.05 eq).[3]

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

    • Seal the vessel and heat the mixture to 90-110 °C (conventional heating) or 120-140 °C (microwave irradiation) for 1-12 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude material by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain pure N-Boc-5-(3-azetidinyl)-2-ethoxypyridine.

Part 3: Final Deprotection Step
  • Principle: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Treatment with a strong acid cleaves the carbamate to release the free amine.

  • Protocol:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane (4M, 5-10 eq), at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by LC-MS.

    • Once complete, remove the solvent and excess acid under reduced pressure.

    • If the HCl salt is desired, the resulting solid can be triturated with diethyl ether and collected by filtration.

    • To obtain the free base, dissolve the residue in water, basify to pH >10 with aqueous NaOH or Na2CO3, and extract with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic extracts and concentrate to yield the final product, 5-(3-Azetidinyl)-2-ethoxypyridine.

Alternative Synthetic Strategies

While the Suzuki coupling is preferred, other methods can be considered depending on available starting materials and desired scale.

  • Aza-Michael Addition: This approach involves the addition of the 2-ethoxypyridine moiety (as a nucleophile) to an activated azetidine, such as methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate. This strategy is particularly useful for creating a different substitution pattern on the azetidine ring if required.[2] The reaction is typically catalyzed by a non-nucleophilic base like DBU.[2]

  • Ring Closure Methods: In some cases, the pyridine or azetidine ring can be constructed in the later stages of the synthesis. For instance, a suitably functionalized aliphatic chain attached to a pre-existing azetidine could be cyclized to form the pyridine ring.[7] However, these methods are often lower yielding and less general than cross-coupling approaches.

Comparative Summary of Synthetic Routes

Parameter Route 1: Suzuki-Miyaura Coupling Route 2: Aza-Michael Addition
Overall Efficiency HighModerate to High
Number of Steps 3 (from key intermediates)Variable, typically 3-4 steps
Key Reagents Palladium catalyst, Boronic ester, HalopyridineActivated azetidine, DBU
Scalability ExcellentGood
Modularity High (easy to vary both pyridine and azetidine)Moderate (variation is mainly on the Michael acceptor)
Key Advantage Robust, well-documented, high-yielding.[3][8]Access to different functionalization at the azetidine 3-position.[2]
Potential Challenge Cost of palladium catalysts and boronic esters.Synthesis of the activated azetidine precursor can be challenging.

Conclusion

The synthesis of 5-(3-Azetidinyl)-2-ethoxypyridine is most reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a robust, scalable, and highly modular route, allowing for facile access to the target compound and its analogues. The detailed protocols and expert insights provided in this guide are designed to empower researchers to successfully implement this synthesis in their laboratories. By understanding the principles behind each step, from intermediate preparation to the final deprotection, scientists can troubleshoot and optimize the process for their specific needs in the pursuit of novel therapeutics.

References

  • HETEROCYCLES, Vol. 102, No. 7, 2021. (URL: [Link])

  • Degennaro, L., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. Organic Process Research & Development. (URL: [Link])

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. (URL: [Link])

  • Butkute, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. Molecules. (URL: [Link])

  • Singh, G., et al. (2021). Azetidine Synthesis. Elsevier. (URL: [Link])

  • Pichika, R., et al. (2011). Synthesis of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-fluoropropyl)pyridine. ResearchGate. (URL: [Link])

  • Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines. The Journal of Organic Chemistry, 71(1), 135-141. (URL: [Link])

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. (URL: [Link])

  • Barberis, C. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. (URL: [Link])

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Organic Chemistry Portal. Azetidine synthesis. (URL: [Link])

  • Liu, Z., et al. (2021). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications. (URL: [Link])

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. (URL: [Link])

  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. (URL: [Link])

  • Barberis, C. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. (URL: [Link])

  • Petrova, O., et al. (2020). Recent updates and future perspectives in aziridine synthesis and reactivity. Chem. (URL: [Link])

  • CN103373958A - Preparation method of 5-ethylpyridine-2,3-diethyl diformate.
  • Wang, X., et al. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Archives. (URL: [Link])

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. (URL: [Link])

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. (URL: [Link])

Sources

protocol for coupling 5-(3-Azetidinyl)-2-ethoxypyridine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Coupling 5-(3-Azetidinyl)-2-ethoxypyridine in Peptide Synthesis

Executive Summary & Strategic Considerations

5-(3-Azetidinyl)-2-ethoxypyridine is a specialized heterocyclic building block often employed in medicinal chemistry to introduce conformational constraint and modulate lipophilicity (LogP). In the context of peptide synthesis, this molecule presents a specific challenge: it contains a hindered secondary amine (the azetidine ring nitrogen) which must act as the nucleophile to attack a carboxylic acid (typically on a resin-bound peptide or scaffold).

Core Challenges:

  • Steric Hindrance: While less hindered than proline or piperidine, the azetidine ring imposes conformational constraints that can retard nucleophilic attack, requiring high-efficiency activation of the electrophile.

  • Nucleophilicity vs. Basicity: Secondary amines are more basic but often less nucleophilic in crowded environments than primary amines.

  • Monitoring Limitations: Standard colorimetric tests (Kaiser/Ninhydrin) are ineffective for monitoring reactions involving secondary amines or resin-bound carboxylic acids.

This guide details a high-efficiency protocol using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activation, which is superior to standard carbodiimides (DIC/EDC) for hindered couplings due to the "neighboring group effect" of the HOAt leaving group.

Physiochemical Properties & Reagents

Property/ReagentSpecificationNotes
Molecule 5-(3-Azetidinyl)-2-ethoxypyridineMW: ~178.23 g/mol . Store under inert gas (Ar/N2).
Coupling Agent HATU (preferred) or COMUHATU provides faster kinetics for secondary amines than HBTU/PyBOP.
Base DIEA (Diisopropylethylamine)Collidine may be used if racemization of the anchoring amino acid is a concern (rare for this cap).
Solvent NMP (N-Methyl-2-pyrrolidone)Preferred over DMF for hindered couplings to disrupt aggregation.
Monitoring Malachite Green (for Resin-COOH)Detects unreacted carboxylic acids.
Cleavage TFA / TIS / WaterStandard cocktails; azetidines are generally stable to TFA but sensitive to strong nucleophiles.

Workflow Visualization

The following diagram outlines the decision tree for coupling this specific pharmacophore to a solid-phase resin.

CouplingWorkflow Start Resin-Peptide-COOH (Ready for Coupling) Activation Activation Step: Add HATU + DIEA to Resin (Pre-activation 2 min) Start->Activation Addition Coupling Step: Add 5-(3-Azetidinyl)-2-ethoxypyridine (2-5 equiv, dissolved in NMP) Activation->Addition Incubation Reaction: Agitate 2 - 4 Hours (Room Temp) Addition->Incubation Check QC Check: Is coupling complete? Incubation->Check Test_Method Test Method: Malachite Green (Detects COOH) OR Micro-cleavage (LCMS) Check->Test_Method Success Wash & Cleave: DCM/MeOH Wash -> TFA Cocktail Check->Success Negative Test (No COOH left) Fail Recouple: Use PyBrOP or HATU (Double Couple) Increase Temp to 50°C Check->Fail Positive Test (Blue/Green color) Fail->Activation Repeat Cycle

Caption: Workflow for attaching hindered azetidine amine to resin-bound carboxylic acid.

Detailed Experimental Protocol (Solid Phase)

This protocol assumes the peptide chain is already synthesized on the resin and the N-terminal Fmoc group has been removed, leaving a free amine. However, since 5-(3-Azetidinyl)-2-ethoxypyridine is an amine , it is typically coupled to a resin-bound Carboxylic Acid (e.g., a succinic acid linker, an Asp/Glu side chain, or the C-terminus if using an inverse synthesis strategy).

Scenario: Coupling 5-(3-Azetidinyl)-2-ethoxypyridine to a Resin-Bound Carboxylic Acid.

Step 1: Resin Preparation & Swelling
  • Place the resin (typically 0.1 mmol scale) in a reaction vessel.

  • Wash with DCM (3 x 5 mL) to remove storage impurities.

  • Swell in NMP (N-Methyl-2-pyrrolidone) for 20 minutes. NMP is superior to DMF for hindered couplings as it better solvates peptide aggregates.

Step 2: Activation (The "Pre-Activation" Method)

Critique: Unlike standard amino acid coupling where the incoming species is activated, here the resin-bound species is the electrophile. Activation must happen on-resin or via an activated ester strategy.

  • Drain the NMP from the resin.

  • Prepare a solution of HATU (5.0 equiv relative to resin loading) in NMP.

  • Add DIEA (10.0 equiv) to the HATU solution.

  • Immediately add this mixture to the resin.

  • Agitate for 2 minutes . Do not wait longer; the active ester is unstable.

Step 3: Coupling Reaction
  • Dissolve 5-(3-Azetidinyl)-2-ethoxypyridine (3.0 – 5.0 equiv) in minimum NMP.

    • Note: If the material is a salt (e.g., HCl salt), add an equimolar amount of DIEA to this solution to free the base.

  • Add the amine solution directly to the resin-activation mixture (do not drain the HATU).

  • Agitate at Room Temperature for 2 to 4 hours .

    • Optimization: For extremely difficult sequences, heat to 50°C (microwave assisted: 75°C for 10 min).

Step 4: Monitoring (Critical)

Standard Kaiser tests detect amines.[1] Since we are consuming a carboxylic acid on the resin, the Kaiser test will be negative from the start.

  • Primary Test: Malachite Green Test .

    • Take a few beads.[1][2][3] Add Malachite Green solution.

    • Green/Blue beads = Free COOH present (Incomplete coupling).

    • Colorless beads = COOH consumed (Complete coupling).

  • Secondary Test (Gold Standard): Micro-Cleavage .

    • Remove ~5 mg resin. Wash with DCM.[4][5]

    • Treat with 50 µL TFA/H2O (95:5) for 15 mins.

    • Inject supernatant into LCMS. Look for the mass of Product vs. Starting Material (Acid).

Step 5: Washing & Capping
  • Drain and wash with NMP (3x), DCM (3x), and MeOH (3x) to shrink the resin and remove urea byproducts.

  • If the reaction was incomplete but you wish to proceed, cap unreacted carboxylic acids using acetic anhydride/pyridine (though this is rare for C-terminal modifications).

Troubleshooting & Optimization

A. Incomplete Coupling (Positive Malachite Green)

If the azetidine fails to couple quantitatively:

  • Switch Reagent: Use PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate). PyBrOP is exceptionally good for coupling hindered secondary amines and N-methylated amino acids.

    • Protocol: Resin-COOH + PyBrOP (5 eq) + DIEA (10 eq) + Azetidine (5 eq).

  • Double Coupling: Repeat the HATU step with fresh reagents.

B. Solubility Issues

The pyridine ring increases lipophilicity, but the ethoxy group can aid solubility in organics. If the molecule precipitates in pure NMP, add 10% DCM or Trifluoroethanol (TFE) to the coupling mixture to disrupt secondary structure aggregation.

C. Cleavage Side Reactions

Azetidines are strained 4-membered rings. While stable in standard TFA, they can ring-open if highly nucleophilic scavengers (like thiols) are used in high concentration without water.

  • Recommended Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%).[6]

  • Avoid: High concentrations of EDT (Ethane dithiol) unless necessary for Cys/Met protection, as thiols can attack the azetidine ring under acidic conditions.

Mechanism of Action (HATU)

The superiority of HATU for this specific coupling lies in the HOAt (1-Hydroxy-7-azabenzotriazole) moiety.

HATU_Mechanism Step1 HATU + R-COOH (Activation) Step2 O-At Active Ester (Intermediate) Step1->Step2 Step3 Pyridine Nitrogen (Neighboring Effect) Step2->Step3 Intramolecular Catalysis Step4 Azetidine Attack (Nucleophilic Acyl Substitution) Step2->Step4 Slow Step3->Step4 Fast

Caption: The pyridine nitrogen in the HOAt leaving group hydrogen-bonds with the incoming amine, positioning it for rapid attack on the carbonyl, overcoming the steric bulk of the azetidine.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7] Journal of the American Chemical Society. Link

    • Context: Establishes HOAt/HATU as the gold standard for hindered couplings.
  • Albericio, F., & Kates, S. A. (Eds.). (2000).[8] Solid-Phase Synthesis: A Practical Guide. CRC Press.

    • Context: General protocols for handling secondary amines and resin monitoring.[1][2]

  • Vojkovsky, T. (1995).[1] Detection of secondary amines on solid phase. Peptide Research.

    • Context: Describes the Chloranil test (relevant if elongating
  • Attardi, M. E., et al. (2000). Malachite green: a new colorimetric test for carboxylic acids on solid-phase resins. Tetrahedron Letters. Link

    • Context: The required test for monitoring the consumption of resin-bound acid by the azetidine.

Sources

Application Notes & Protocols: The 5-(3-Azetidinyl)-2-ethoxypyridine Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Specificity and Novelty in Kinase Inhibition

Protein kinases remain one of the most critical target classes in modern drug discovery, regulating a vast number of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs, including many successful kinase inhibitors.[2][3] Its unique physicochemical properties, such as basicity for solubility, hydrogen bonding capability, and potential for π-π stacking, make it an ideal anchor for binding to the ATP pocket of kinases.[2]

However, the very success of planar, aromatic scaffolds has led to challenges in achieving high selectivity across the human kinome, which comprises over 500 members.[4] Off-target effects remain a significant hurdle.[4] The field is therefore driven towards scaffolds that introduce three-dimensional (3D) geometry, which can improve pharmacokinetic properties and enable novel interactions outside the highly conserved ATP-binding site.[5] Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as valuable motifs for precisely this reason.[6] Their sp3-rich character and conformational rigidity can enhance metabolic stability, solubility, and receptor selectivity, as seen in approved drugs like baricitinib and cobimetinib.[6]

This guide introduces the 5-(3-Azetidinyl)-2-ethoxypyridine scaffold as a promising starting point for the development of novel kinase inhibitors. We will explore a comprehensive workflow, from synthetic library generation to detailed biophysical characterization, providing field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Section 1: The Scientific Rationale

The strategic combination of the 2-ethoxypyridine and the 3-azetidinyl moieties offers a compelling hypothesis for kinase inhibitor design:

  • The Hinge-Binder: The 2-ethoxypyridine portion serves as an excellent "hinge-binding" motif. The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction with the backbone amides of the kinase hinge region.

  • The 3D Vector: The azetidine ring projects a vector out of the plane of the pyridine ring. This provides a synthetically tractable handle to introduce diverse chemical groups that can probe deeper pockets or solvent-exposed regions of the kinase, thereby increasing potency and selectivity.

  • Improved Physicochemical Properties: The azetidine's non-planar, polar nature is expected to improve aqueous solubility and reduce the risk of metabolic liabilities often associated with purely aromatic compounds.[6]

Section 2: Synthetic Strategy for Library Development

To explore the potential of this scaffold, a focused library of derivatives must be synthesized. The most direct approach is the functionalization of the secondary amine on the azetidine ring. This allows for the introduction of a wide variety of substituents to probe the structure-activity relationship (SAR).

Protocol 2.1: N-Acylation of the Azetidine Moiety

This protocol describes a standard procedure for acylating the azetidine nitrogen, a robust and versatile reaction.

Causality: Amide bond formation is a highly reliable reaction in medicinal chemistry. By using a diverse set of carboxylic acids, we can systematically explore how different chemical functionalities (e.g., aromatics, aliphatics, charged groups) attached to the azetidine ring impact kinase inhibitory activity.

  • Preparation: In a clean, dry vial, dissolve 1.0 equivalent of 5-(3-Azetidinyl)-2-ethoxypyridine hydrochloride in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.5 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and scavenge the acid produced during the coupling reaction.

  • Carboxylic Acid Addition: Add 1.1 equivalents of the desired carboxylic acid.

  • Coupling Agent: Add 1.2 equivalents of a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Scaffold 5-(3-Azetidinyl)-2-ethoxypyridine Coupling HATU, DIPEA DMF, RT Scaffold->Coupling CarboxylicAcid R-COOH (Diverse Carboxylic Acids) CarboxylicAcid->Coupling Product N-Acylated Derivative Library Coupling->Product

Caption: Synthetic scheme for library generation.

Section 3: Primary Biochemical Screening

The first step in evaluating the synthesized library is to measure the direct inhibition of a target kinase's enzymatic activity. A luminescence-based assay that quantifies ATP consumption is a robust, high-throughput method.[1] The ADP-Glo™ Kinase Assay is a common example.[7]

Protocol 3.1: ADP-Glo™ Kinase Inhibition Assay

Principle: This assay measures the amount of ADP produced in a kinase reaction. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate light. A low light signal indicates high kinase activity (high ADP production), while a high light signal indicates inhibition.[7]

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using a multichannel pipettor or acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a low-volume 384-well plate.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing DMSO only.[8]

    • Positive Control (100% Inhibition): Wells containing a known potent inhibitor of the target kinase or wells without the kinase enzyme.[8]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase and its specific substrate peptide in reaction buffer.

    • Add the kinase/substrate mix to the compound-plated wells to start the reaction.

    • Add ATP to the wells to initiate phosphorylation.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence intensity of each well using a compatible plate reader.[1]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[4]

Compound IDScaffold Moiety (R-group)Target KinaseIC50 (nM)
EX-001-C(O)PhenylFGFR1150
EX-002-C(O)-(4-fluorophenyl)FGFR175
EX-003-C(O)CyclohexylFGFR1>10,000
EX-004-S(O)2-ThiopheneFGFR1220
Caption: Table of hypothetical primary screening data.

Section 4: Cellular Target Engagement and Selectivity

A potent inhibitor in a biochemical assay must also demonstrate activity in a cellular context. Cellular Thermal Shift Assay (CETSA®) is a powerful method to directly measure target engagement in intact cells or tissues without requiring any modification to the compound or the protein.[9]

Protocol 4.1: Cellular Thermal Shift Assay (CETSA®)

Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is quantified, usually by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature indicates target engagement.[9]

  • Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat the cells with the test compound at various concentrations (and a vehicle control) and incubate under normal culture conditions for 1-2 hours.

  • Heating: Harvest the cells, wash, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation.

  • Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the target kinase.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for compound-treated samples compared to the vehicle control indicates target stabilization and engagement.

cluster_workflow Kinase Inhibitor Discovery Workflow Start Scaffold Library (5-(3-Azetidinyl)-2-ethoxypyridine derivatives) Screening Primary Biochemical Screen (e.g., ADP-Glo) Start->Screening Hits Identify Hits (IC50 < 1 µM) Screening->Hits Cellular Cellular Target Engagement (e.g., CETSA) Hits->Cellular Profiling Kinome Selectivity Profiling (Broad Kinase Panel) Cellular->Profiling Biophysical Biophysical Characterization (SPR or ITC) Profiling->Biophysical Lead Lead Candidate Biophysical->Lead

Caption: A typical kinase inhibitor discovery workflow.

Section 5: Biophysical Characterization of Binding

For the most promising hits, it is crucial to understand the binding mechanism in detail. Biophysical techniques like Surface Plasmon Resonance (SPR) provide real-time, label-free data on binding kinetics (association and dissociation rates) and affinity.[4][10]

Protocol 5.1: Surface Plasmon Resonance (SPR) Analysis

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. The target kinase is immobilized on the chip, and the test compound is flowed over the surface. Binding of the compound to the kinase causes a measurable change in the refractive index, which is proportional to the mass at the surface.[10]

  • Chip Preparation: Covalently immobilize the purified, active target kinase onto a sensor chip (e.g., a CM5 chip) via amine coupling.

  • Compound Preparation: Prepare a series of precise dilutions of the test compound in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the compound over the kinase-immobilized surface and a reference surface (for background subtraction).

    • Record the binding response (in Response Units, RU) over time to generate sensorgrams. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).

  • Data Analysis:

    • Globally fit the sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).

    • This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Compound IDka (1/Ms)kd (1/s)KD (nM)
EX-0021.5 x 1051.1 x 10-37.3
EX-0048.0 x 1049.6 x 10-3120
Caption: Table of hypothetical biophysical binding data.

Section 6: Biological Context - Targeting Kinase Signaling Pathways

The ultimate goal of a kinase inhibitor is to modulate a cellular signaling pathway to achieve a therapeutic effect. The JAK-STAT pathway is a critical signaling cascade involved in immunity and cell growth, and its aberrant activation is linked to cancers and autoimmune diseases.[1]

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor 5-Azetidinyl-2-ethoxypyridine Derivative Inhibitor->JAK

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

The 5-(3-Azetidinyl)-2-ethoxypyridine scaffold represents a promising starting point for the design of novel and selective kinase inhibitors. By combining the established hinge-binding properties of the pyridine ring with the 3D-diversification potential of the azetidine moiety, researchers can explore new chemical space and potentially overcome the selectivity challenges inherent in traditional kinase inhibitor design. The integrated workflow of synthetic library generation, high-throughput biochemical screening, cellular target validation, and detailed biophysical characterization outlined in this guide provides a robust framework for unlocking the therapeutic potential of this exciting scaffold.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Future Medicinal Chemistry.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6). PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys Research. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. (2020, January 8). Frontiers. [Link]

  • Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι - MDPI. (2025, August 11). MDPI. [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH. [Link]

  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors - DSpace. (n.d.). DSpace. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). European Journal of Medicinal Chemistry. [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. (2023, June 9). Medwin Publishers. [Link]

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Navigating the Synthesis of 5-(3-Azetidinyl)-2-ethoxypyridine Derivatives: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-(3-azetidinyl)-2-ethoxypyridine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of clinical candidates and approved drugs. Its unique combination of a strained azetidine ring and an electron-rich pyridine system imparts favorable physicochemical properties and diverse pharmacological activities. However, the inherent reactivity of the secondary amine within the azetidine ring necessitates a carefully considered protecting group strategy to achieve successful synthetic outcomes. This guide provides an in-depth analysis of protecting group strategies tailored for the synthesis of 5-(3-azetidinyl)-2-ethoxypyridine derivatives, offering both theoretical insights and practical, field-proven protocols.

The Challenge: Balancing Reactivity and Stability

The secondary amine of the azetidine ring is a potent nucleophile, readily participating in undesired side reactions during the synthesis and functionalization of the core scaffold. Therefore, transiently masking this functionality is paramount. The choice of a suitable protecting group is governed by several critical factors:

  • Ease of Introduction: The protecting group should be introduced efficiently and under mild conditions that do not compromise the integrity of the pyridine or ethoxy functionalities.

  • Stability: It must be robust enough to withstand a variety of reaction conditions employed in subsequent synthetic steps, including but not limited to, cross-coupling reactions, nucleophilic substitutions, and oxidations.

  • Ease of Removal: The deprotection step should be high-yielding and occur under conditions that are orthogonal to other protecting groups and sensitive functionalities within the molecule.[1][2]

  • Influence on Reactivity: The protecting group can influence the reactivity of the azetidine ring itself. For instance, some groups can facilitate α-lithiation for further functionalization.[3]

Key Protecting Group Strategies

Several classes of protecting groups have proven effective for the azetidine nitrogen in this specific molecular context. The selection of the optimal group is highly dependent on the overall synthetic strategy.

Carbamates: The Workhorses of Amine Protection

Carbamate-based protecting groups are among the most widely used for amines due to their general stability and diverse deprotection methods.[1]

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of non-acidic conditions and its facile removal with acid.[4]

Mechanism of Protection: The lone pair of the azetidine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes into tert-butanol and carbon dioxide.[4][5]

dot

Boc_Protection Azetidine Azetidine Derivative Intermediate Tetrahedral Intermediate Azetidine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Protected_Azetidine N-Boc Azetidine Intermediate->Protected_Azetidine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition

Caption: Boc Protection Workflow.

Advantages:

  • Stable to a wide range of reagents, including organometallics and mild reducing agents.

  • Generally provides crystalline and easily purifiable derivatives.

  • Orthogonal to many other protecting groups, such as Cbz and benzyl ethers.[4]

Disadvantages:

  • Requires acidic conditions for removal, which may not be compatible with acid-sensitive functionalities elsewhere in the molecule.

The Cbz group is another stalwart in amine protection, offering a key advantage in its removal by catalytic hydrogenolysis, a remarkably mild and clean method.[6][7]

Mechanism of Protection: The azetidine nitrogen attacks the electrophilic carbonyl of benzyl chloroformate (Cbz-Cl), leading to the formation of the carbamate and hydrochloric acid, which is neutralized by a base.[7]

Advantages:

  • Stable to both acidic and basic conditions.[6]

  • Deprotection via hydrogenolysis is highly selective and produces neutral byproducts (toluene and CO₂).[7]

Disadvantages:

  • The hydrogenolysis conditions (palladium catalyst and hydrogen gas) can be incompatible with other reducible functional groups such as alkenes, alkynes, and some aromatic systems.[8]

Benzyl (Bn) Group

Direct benzylation of the azetidine nitrogen offers a robust protecting group that is stable to a wide array of reaction conditions.

Mechanism of Protection: Typically introduced via nucleophilic substitution using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base.[9]

Advantages:

  • Highly stable to acidic, basic, and many organometallic reagents.

  • Can be removed by catalytic hydrogenolysis.[10][11]

Disadvantages:

  • Similar to the Cbz group, deprotection via hydrogenolysis is not compatible with reducible functional groups.[12]

  • The basic conditions required for its introduction may not be suitable for all substrates.

Comparative Summary of Protecting Group Strategies

Protecting GroupIntroduction ReagentDeprotection ConditionsAdvantagesDisadvantages
Boc (Boc)₂O, base (optional)TFA, HCl, or other strong acids[13]Stable to base, nucleophiles, and hydrogenation; Orthogonal to Cbz and Bn.[4]Labile to strong acids.
Cbz Cbz-Cl, baseH₂, Pd/C; HBr/AcOH[6]Stable to acid and base; Orthogonal to Boc.[6]Incompatible with reducible groups (e.g., alkenes, alkynes).[8]
Bn BnBr or BnCl, baseH₂, Pd/C[10][11]Very stable to a wide range of conditions.Incompatible with reducible groups; Can be difficult to remove in some cases.
Botc Xanthate esterTFA; Thermolysis in ethanol[3]More acid-labile than Boc; Facilitates α-lithiation.[3]Less commonly used, reagent preparation required.

Experimental Protocols

Protocol 1: Boc Protection of 5-(3-Azetidinyl)-2-ethoxypyridine

Materials:

  • 5-(3-Azetidinyl)-2-ethoxypyridine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-(3-azetidinyl)-2-ethoxypyridine hydrochloride (1.0 equiv) in DCM or THF at 0 °C, add triethylamine (2.2 equiv) or a saturated aqueous solution of sodium bicarbonate.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected derivative.

Protocol 2: Boc Deprotection

Materials:

  • N-Boc-5-(3-azetidinyl)-2-ethoxypyridine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected azetidine (1.0 equiv) in DCM.

  • Add trifluoroacetic acid (10-20 equiv) or 4M HCl in 1,4-dioxane (5-10 equiv) at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual acid.

  • The resulting salt can be used directly or neutralized with a base to obtain the free amine.

dot

Deprotection_Logic cluster_Boc Boc Group cluster_Cbz Cbz Group Boc_Protected N-Boc Azetidine Acid Strong Acid (TFA, HCl) Boc_Protected->Acid Cleavage Free_Amine Free Azetidine Acid->Free_Amine Cbz_Protected N-Cbz Azetidine Hydrogenolysis H₂, Pd/C Cbz_Protected->Hydrogenolysis Cleavage Hydrogenolysis->Free_Amine

Caption: Deprotection Pathways for Boc and Cbz Groups.

Protocol 3: Cbz Protection of 5-(3-Azetidinyl)-2-ethoxypyridine

Materials:

  • 5-(3-Azetidinyl)-2-ethoxypyridine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Water/THF or Water/Dioxane solvent mixture

  • Ethyl acetate or Diethyl ether

  • 1M HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid hydrochloride (1.0 equiv) in an aqueous solution of sodium carbonate (2.5 equiv) or sodium bicarbonate at 0 °C.[14]

  • Add a suitable organic co-solvent like THF or dioxane.

  • Add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature below 5 °C.[14]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[14]

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.[14]

  • Cool the aqueous layer and carefully acidify to pH 2 with 1 M HCl.[14]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the N-Cbz protected product.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Cbz-5-(3-azetidinyl)-2-ethoxypyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected compound (1.0 equiv) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol %).[14]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[14]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.[14]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Conclusion and Future Perspectives

The selection of an appropriate protecting group is a critical decision in the synthesis of 5-(3-azetidinyl)-2-ethoxypyridine derivatives. The Boc and Cbz groups represent reliable and well-established options, offering orthogonal deprotection pathways that provide flexibility in complex synthetic sequences. The choice between them will primarily be dictated by the presence of acid-sensitive or reducible functional groups in the target molecule. As the demand for novel azetidine-containing pharmaceuticals continues to grow, the development of new protecting groups that offer even milder and more selective introduction and cleavage conditions will be an area of ongoing research.

References

  • Brady, S. F., Hirschmann, R., & Veber, D. F. (n.d.). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry. [Link]

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  • Ram, S., & Spicer, L. D. (1987). Catalytic transfer hydrogenolysis of N-benzyl protecting groups. Tetrahedron Letters, 28(47), 5841-5842.
  • Mitsui, S., Kudo, Y., & Senda, Y. (1973).
  • van der Veken, P., & Kertesz, I. (2007). Acid-labile protecting groups. In Protecting Groups in Organic Synthesis (pp. 691-748). John Wiley & Sons, Inc.
  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 138-141.
  • Yoshida, K., Nakajima, S., & Shibasaki, M. (1988). A general procedure for the catalytic hydrogenolysis of N-benzylamines under extremely mild conditions. Heterocycles, 27(4), 855-858.
  • Kumar, A., & Kumar, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45615-45645.
  • ResearchGate. (n.d.). Hydrogenolysis of N-benzyl amines. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Brady, S. F., Hirschmann, R., & Veber, D. F. (n.d.). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry. [Link]

  • Garcı́a-Rı́os, R., & Garcı́a-Rochel, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3843-3882.
  • ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

  • Saari, V., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 27(30), 8251-8256.
  • Nottingham ePrints. (2022, March 27). Photochemical Approaches to Azetidines. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. (n.d.). Strategies for the functionalization of azetidine-containing macrocycles. [Link]

  • Chen, K., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9839-9842.
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  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16423-16441.
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  • Saari, V., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 27(30), 8251-8256.
  • Coldham, I., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(3), 856-859.
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Application Notes & Protocols: Optimizing Buchwald-Hartwig Amination for the Synthesis of Ethoxypyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C–N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern medicinal chemistry, with a significant percentage of all pharmaceuticals containing at least one arylamine moiety. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial bonds, largely overcoming the limitations of classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2] This reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, including pharmaceutical intermediates.[1][3]

This guide provides an in-depth analysis and practical protocols for the application of the Buchwald-Hartwig amination to a particularly relevant class of substrates: ethoxypyridine intermediates. These structures are prevalent in a variety of drug candidates and approved medicines. However, the electron-rich nature of the ethoxypyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst present unique challenges that necessitate careful optimization of reaction conditions.

The Catalytic Cycle: A Mechanistic Framework for Optimization

A thorough understanding of the Buchwald-Hartwig amination's catalytic cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism proceeds through a sequence of key steps involving a palladium(0) active species.[4][5][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate (Ar)(X)Pd(II)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination / Deprotonation Pd(II)_Complex->Amine_Coordination + HNR'R'', Base Amido_Complex Pd(II) Amido Complex (Ar)(NR'R'')Pd(II)L2 Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[6] This is often the rate-determining step, particularly with less reactive aryl chlorides.[6] Subsequently, the amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[4][6]

Navigating the Challenges of Ethoxypyridine Substrates

The successful amination of ethoxypyridine intermediates hinges on addressing several key challenges inherent to this substrate class:

  • Electron-Rich Nature: The ethoxy group is electron-donating, which can decrease the electrophilicity of the pyridine ring and slow down the oxidative addition step.

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

  • Steric Hindrance: The position of the ethoxy group and other substituents on the pyridine ring can introduce steric hindrance, impacting both the oxidative addition and reductive elimination steps.

  • Base Sensitivity: Ethoxypyridine intermediates may contain other functional groups that are sensitive to the strong bases typically employed in Buchwald-Hartwig aminations.

Strategic Selection of Reaction Parameters

Judicious selection of the catalyst system and reaction conditions is critical to overcome these challenges and achieve high-yielding and selective amination of ethoxypyridine intermediates.

The Palladium Precatalyst: A Foundation for Success

Modern palladium precatalysts, particularly the G3 and G4 palladacycles developed by the Buchwald group, are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7] These precatalysts are air- and moisture-stable, ensuring convenient handling and stoichiometry, and they readily form the active LPd(0) catalyst in situ upon exposure to a base.[8]

The Ligand: The Key to Reactivity and Selectivity

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. For electron-rich and sterically hindered substrates like many ethoxypyridines, bulky and electron-rich biarylphosphine ligands are generally required.[1][9] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9][10]

Ligand Amine Type Key Characteristics & Applications References
XPhos Primary & SecondaryA versatile and widely used ligand for a broad range of substrates.[9][10]
SPhos Primary & SecondarySimilar to XPhos, often providing complementary reactivity.[9]
RuPhos SecondaryParticularly effective for the coupling of secondary amines.[7]
BrettPhos PrimaryA go-to ligand for the amination with primary amines, including those with sensitive functional groups.[4][7]
DavePhos NH-HeterocyclesOften a good choice for the coupling of N-H containing heterocycles.[7]
tBuBrettPhos AmidesA highly active ligand for the challenging coupling of amides.[4][7]

Table 1: A selection of common Buchwald ligands and their primary applications.

For ethoxypyridine substrates, a preliminary screen of ligands such as XPhos, SPhos, and BrettPhos (for primary amines) or RuPhos (for secondary amines) is a logical starting point.

The Base: A Critical Mediator of the Catalytic Cycle

The base plays the crucial role of deprotonating the amine in the catalytic cycle.[7] Strong, non-nucleophilic bases are typically the most effective.

  • Sodium tert-butoxide (NaOtBu) and Potassium tert-butoxide (KOtBu): These are the most commonly used strong bases and are often highly effective.

  • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be advantageous for substrates with base-sensitive functional groups, offering greater proton tolerance.[4]

  • Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Weaker inorganic bases that may be necessary for highly base-sensitive substrates, although they often require higher reaction temperatures to achieve comparable reaction rates.[7]

The choice of base should be carefully considered in the context of the functional groups present on the ethoxypyridine intermediate and the amine coupling partner.

The Solvent: Influencing Solubility and Reactivity

The solvent must be anhydrous and degassed to prevent catalyst deactivation. Aprotic, non-polar solvents are generally preferred.

  • Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations.[11][12] Toluene is often favored for reactions involving aryl iodides to minimize the inhibitory effect of the iodide salt byproduct.[7][13]

  • Tetrahydrofuran (THF): A lower-boiling point solvent that can be useful for reactions conducted at milder temperatures.[7]

  • tert-Butanol (tBuOH): Can be a beneficial solvent, particularly when using alkoxide bases.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-ethoxypyridine with a Primary Amine

This protocol provides a general procedure for the amination of an ethoxypyridine halide. Reaction conditions should be optimized for each specific substrate combination.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification reagents Weigh Reagents: - 2-Bromo-4-ethoxypyridine - Primary Amine - Palladium Precatalyst - Ligand (if needed) - Base setup To reaction vial, add: - Aryl Halide - Precatalyst - Base reagents->setup glassware Oven-dry Glassware glassware->setup solvent Degas Anhydrous Solvent add_solvent Add Degassed Solvent solvent->add_solvent purge Purge with Argon/Nitrogen setup->purge purge->add_solvent add_amine Add Amine add_solvent->add_amine heat Heat to Desired Temperature (e.g., 80-110 °C) add_amine->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., with water or sat. aq. NH4Cl) cool->quench extract Extract with Organic Solvent (e.g., EtOAc, CH2Cl2) quench->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 2: General workflow for a Buchwald-Hartwig amination experiment.

Materials:

  • 2-Bromo-4-ethoxypyridine (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined screw cap

Procedure:

  • Reaction Setup: In a glovebox, add the 2-bromo-4-ethoxypyridine, XPhos Pd G3, and sodium tert-butoxide to the oven-dried reaction vial. If a glovebox is not available, add the solids to the vial and immediately seal it with the screw cap.

  • Inert Atmosphere: Remove the vial from the glovebox (if used) and pierce the septum with a needle connected to a manifold supplying argon or nitrogen. Pierce the septum with another needle to act as an outlet. Purge the vial with the inert gas for 5-10 minutes.

  • Solvent and Reagent Addition: While maintaining a positive pressure of inert gas, add the degassed toluene via syringe. Subsequently, add the primary amine via syringe. If the amine is a solid, it should be added in step 1 with the other solids.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS by periodically taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by adding water or saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated ethoxypyridine.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s) References
Low or No Product Yield Inactive catalyst; Inappropriate ligand or base; Poor substrate reactivity; Presence of oxygen or water.Use a reliable precatalyst (e.g., G3 or G4); Screen different ligands and bases; For aryl chlorides, consider switching to the corresponding bromide or iodide if possible; Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[7][14]
Formation of Side Products (e.g., Hydrodehalogenation) Catalyst decomposition; Unfavorable reaction kinetics.Lower the reaction temperature; Decrease the catalyst loading; Screen different ligands that may favor reductive elimination over side reactions.[7]
Incomplete Conversion Insufficient reaction time or temperature; Catalyst deactivation.Increase the reaction time or temperature; Add a fresh portion of catalyst; Ensure vigorous stirring, especially with heterogeneous bases.[7][13]

Table 2: Common issues and troubleshooting strategies for Buchwald-Hartwig aminations.

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of N-arylated ethoxypyridine intermediates. By understanding the underlying mechanism and the specific challenges posed by these electron-rich heterocyclic substrates, researchers can rationally select the optimal combination of palladium precatalyst, ligand, base, and solvent to achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for drug development professionals to successfully implement this critical transformation in their synthetic endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia . (n.d.). Retrieved February 14, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023, June 30). Retrieved February 14, 2024, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis . (2020, December 11). ACS Publications. Retrieved February 14, 2024, from [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development . (2006, June 9). ACS Publications. Retrieved February 14, 2024, from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production . (2008, February 25). Technical University of Denmark. Retrieved February 14, 2024, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit . (2018, September 6). Retrieved February 14, 2024, from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) . (n.d.). Retrieved February 14, 2024, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . (n.d.). MDPI. Retrieved February 14, 2024, from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange . (2022, May 22). Retrieved February 14, 2024, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress . (n.d.). Retrieved February 14, 2024, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . (n.d.). Retrieved February 14, 2024, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . (2025, April 3). Retrieved February 14, 2024, from [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 - ResearchGate . (n.d.). Retrieved February 14, 2024, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate . (2025, August 6). Retrieved February 14, 2024, from [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - ResearchGate . (n.d.). Retrieved February 14, 2024, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv . (n.d.). Retrieved February 14, 2024, from [Link]

  • (PDF) Buchwald-Hartwig reaction: An overview - ResearchGate . (n.d.). Retrieved February 14, 2024, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . (n.d.). Retrieved February 14, 2024, from [Link]

  • Buchwald–Hartwig amination - Grokipedia . (n.d.). Retrieved February 14, 2024, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - OUCI . (n.d.). Retrieved February 14, 2024, from [Link]

  • Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions . (n.d.). Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor . (n.d.). Retrieved February 14, 2024, from [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT . (n.d.). Retrieved February 14, 2024, from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Azetidine Ring in 5-(3-Azetidinyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine ring has become an increasingly important structural motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly improve key physicochemical properties such as solubility, metabolic stability, and conformational rigidity.[2] The strained four-membered ring system offers a unique three-dimensional scaffold that can effectively explore chemical space and optimize ligand-receptor interactions.[3] 5-(3-Azetidinyl)-2-ethoxypyridine is a valuable building block that combines the favorable properties of the azetidine moiety with a substituted pyridine ring, a common feature in many biologically active compounds. This guide provides detailed application notes and protocols for the functionalization of the azetidine ring in this specific scaffold, enabling researchers to generate diverse libraries of novel compounds for drug discovery programs.

The secondary amine of the azetidine ring in 5-(3-azetidinyl)-2-ethoxypyridine provides a versatile handle for a variety of chemical transformations. This document will focus on the most robust and widely applicable methods for its functionalization, including N-acylation, N-alkylation, and N-arylation. The protocols described herein are designed to be broadly applicable and can be adapted to a wide range of substrates and reagents.

Core Functionalization Strategies

The primary site of functionalization on the 5-(3-azetidinyl)-2-ethoxypyridine scaffold is the nitrogen atom of the azetidine ring. The lone pair of electrons on the nitrogen atom makes it a nucleophile, readily participating in reactions with various electrophiles. The choice of functionalization strategy will depend on the desired final compound and the specific structure-activity relationships being explored.

N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental transformation that introduces an amide bond, a common functional group in many pharmaceuticals. This reaction is typically straightforward and high-yielding.

Causality Behind Experimental Choices: The use of a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the acid generated during the reaction without promoting side reactions. The choice of solvent, typically an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), ensures that all reactants remain in solution and do not participate in the reaction. Performing the reaction at 0 °C initially helps to control the exothermicity of the reaction, particularly with reactive acylating agents.

Protocol 1: General Procedure for N-Acylation

Materials:

  • 5-(3-Azetidinyl)-2-ethoxypyridine

  • Acylating agent (e.g., acid chloride, acid anhydride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 5-(3-azetidinyl)-2-ethoxypyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

N-Alkylation: Diversification through Carbon-Nitrogen Bond Formation

N-alkylation introduces alkyl or substituted alkyl groups onto the azetidine nitrogen, providing a direct means to modulate the steric and electronic properties of the molecule. Reductive amination and direct alkylation are two of the most common and effective methods for this transformation.[4]

Protocol 2: Reductive Amination

Reductive amination is a highly efficient and selective method for N-alkylation that proceeds through the in-situ formation and reduction of an iminium ion. This method is particularly useful for introducing a wide variety of alkyl groups from corresponding aldehydes and ketones.[4]

Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of other reducible functional groups.[4] The use of an anhydrous solvent is critical to prevent the hydrolysis of the reducing agent and the intermediate imine. A slight excess of the carbonyl compound and the reducing agent is often used to ensure complete conversion of the starting amine.

Materials:

  • 5-(3-Azetidinyl)-2-ethoxypyridine

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 5-(3-azetidinyl)-2-ethoxypyridine (1.0 eq) in anhydrous DCM or DCE, add the aldehyde or ketone (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.[5]

Protocol 3: Direct Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is a classical and straightforward method for N-alkylation. The success of this reaction often depends on the reactivity of the alkyl halide and the choice of base.

Causality Behind Experimental Choices: A non-nucleophilic base such as potassium carbonate or cesium carbonate is used to deprotonate the azetidine nitrogen without competing with it as a nucleophile. The choice of a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) helps to dissolve the reactants and facilitate the SN2 reaction. Heating the reaction is often necessary to drive it to completion, especially with less reactive alkyl halides.

Materials:

  • 5-(3-Azetidinyl)-2-ethoxypyridine

  • Alkyl halide (e.g., bromide, iodide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Combine 5-(3-azetidinyl)-2-ethoxypyridine (1.0 eq), the alkyl halide (1.2 eq), and potassium carbonate or cesium carbonate (2.0 eq) in a round-bottom flask.

  • Add anhydrous acetonitrile or DMF and stir the mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-alkylated azetidine.

N-Arylation: Forging Aryl-Nitrogen Bonds

N-arylation introduces an aromatic or heteroaromatic ring onto the azetidine nitrogen, a key transformation for accessing compounds with potential biological activity. Buchwald-Hartwig amination is a powerful and general method for this purpose.

Protocol 4: Buchwald-Hartwig Cross-Coupling

This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the azetidine and a wide variety of aryl or heteroaryl halides or triflates.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig reaction. A bulky, electron-rich phosphine ligand is typically required to facilitate the reductive elimination step. A strong, non-nucleophilic base is necessary to deprotonate the azetidine and activate the catalyst. Anhydrous and deoxygenated conditions are essential to prevent the deactivation of the palladium catalyst.

Materials:

  • 5-(3-Azetidinyl)-2-ethoxypyridine

  • Aryl or heteroaryl halide/triflate (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous, deoxygenated Toluene or Dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Schlenk flask or sealed tube, magnetic stirrer, oil bath, separatory funnel, rotary evaporator.

Procedure:

  • In a Schlenk flask or sealed tube under an inert atmosphere, combine the aryl or heteroaryl halide/triflate (1.1 eq), the palladium catalyst, and the phosphine ligand.

  • Add 5-(3-azetidinyl)-2-ethoxypyridine (1.0 eq) and the base (NaOtBu or Cs₂CO₃).

  • Add anhydrous, deoxygenated toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-arylated product.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the functionalization of 5-(3-azetidinyl)-2-ethoxypyridine. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.

FunctionalizationReagentsSolventBaseTemp. (°C)Time (h)Typical Yield (%)
N-Acylation Acetyl chlorideDCMTEA0 to RT285-95
N-Alkylation Benzaldehyde, NaBH(OAc)₃DCE-RT480-90
(Reductive Amination)
N-Alkylation Benzyl bromideMeCNK₂CO₃60675-85
(Direct Alkylation)
N-Arylation 4-Bromotoluene, Pd₂(dba)₃, XantphosTolueneNaOtBu1001270-80
(Buchwald-Hartwig)

Visualization of Workflows

The following diagrams illustrate the general workflows for the key functionalization reactions described in this guide.

N_Acylation_Workflow A 1. Dissolve 5-(3-azetidinyl)-2-ethoxypyridine and base in DCM B 2. Cool to 0 °C A->B C 3. Add Acylating Agent B->C D 4. React at RT C->D E 5. Aqueous Workup D->E F 6. Purification E->F G N-Acylated Product F->G

Caption: Workflow for N-Acylation of the Azetidine Ring.

Reductive_Amination_Workflow A 1. Dissolve 5-(3-azetidinyl)-2-ethoxypyridine and carbonyl compound in DCM/DCE B 2. Stir at RT (Imine Formation) A->B C 3. Add NaBH(OAc)₃ B->C D 4. React at RT C->D E 5. Aqueous Workup D->E F 6. Purification E->F G N-Alkylated Product F->G

Caption: Workflow for N-Alkylation via Reductive Amination.

Buchwald_Hartwig_Workflow A 1. Combine Azetidine, Aryl Halide, Catalyst, Ligand, and Base B 2. Add Anhydrous, Deoxygenated Solvent A->B C 3. Heat Reaction Mixture B->C D 4. Cool and Filter C->D E 5. Aqueous Workup D->E F 6. Purification E->F G N-Arylated Product F->G

Sources

Application Note: Strategic Synthesis and Utilization of 5-(3-Azetidinyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and utilization of 5-(3-Azetidinyl)-2-ethoxypyridine , a high-value pharmacophore bridging the gap between traditional flat aromatic scaffolds and modern


-rich architectures.[1]

While historically azetidines were viewed merely as strained curiosities, they have emerged as "privileged scaffolds" in modern drug design (e.g., Baricitinib , Cobimetinib ).[2] The 3-azetidinyl-pyridine motif offers a unique vector for exploring chemical space, providing improved metabolic stability and solubility compared to their piperidine or pyrrolidine analogs due to the "azetidine switch" effect (lowering lipophilicity while maintaining basicity).[1]

This guide focuses on:

  • The "Make": A robust, scalable protocol for constructing the challenging

    
     bond between the pyridine and azetidine rings using Nickel-Catalyzed Cross-Electrophile Coupling (XEC).
    
  • The "Use": Downstream functionalization protocols to generate libraries of kinase inhibitors and GPCR modulators.[1]

Chemical Profile & Handling

Compound: 5-(3-Azetidinyl)-2-ethoxypyridine CAS (Related): 364768-83-0 (Generic azetidinyl-pyridine scaffolds) Molecular Weight: 178.23 g/mol (Free base) Storage: Hygroscopic as HCl salt.[1] Store at -20°C under Argon. Safety Alert: Azetidines are strained rings.[1][3] While generally stable, avoid strong Lewis acids which may trigger ring-opening polymerization.[1]

PropertyValueImplication for Synthesis
LogP ~1.2Favorable for CNS penetration and oral bioavailability.[1]
pKa (Azetidine NH) ~10.5Highly basic; requires buffering or non-nucleophilic bases during coupling.[1]
Ring Strain ~26 kcal/molHigh reactivity in nucleophilic substitutions; stable to standard Pd/Ni catalysis.[1]

Core Synthesis: Constructing the Scaffold

Rationale: Traditional methods (e.g., reduction of pyridyl-ketones) suffer from poor regioselectivity and harsh conditions. We utilize a Nickel-Catalyzed Cross-Electrophile Coupling (XEC) , a state-of-the-art methodology that couples aryl halides with alkyl halides under mild reductive conditions.[1]

Protocol A: Ni-Catalyzed Cross-Coupling

Objective: Synthesize tert-butyl 3-(6-ethoxypyridin-3-yl)azetidine-1-carboxylate.

Reagents:
  • Electrophile 1: 5-Bromo-2-ethoxypyridine (1.0 equiv)[1]

  • Electrophile 2: N-Boc-3-iodoazetidine (1.2 equiv)[1]

  • Catalyst: NiCl₂·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)[1]

  • Reductant: Manganese powder (Mn) (2.0 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide), anhydrous, degassed.

Step-by-Step Methodology:
  • Catalyst Pre-complexation: In a glovebox or under strictly inert atmosphere (N₂), mix NiCl₂·glyme (0.10 mmol) and dtbbpy (0.10 mmol) in DMA (2 mL). Stir for 20 mins until the solution turns a deep green/blue (active ligated Ni species).

  • Reaction Assembly: To a 20 mL reaction vial equipped with a stir bar, add:

    • Mn powder (2.0 mmol, activated with TMSCl if aged).

    • 5-Bromo-2-ethoxypyridine (1.0 mmol).[1]

    • N-Boc-3-iodoazetidine (1.2 mmol).[1]

    • Sodium Iodide (NaI) (0.5 equiv) – Critical additive to accelerate the alkyl halide activation.

  • Initiation: Add the pre-formed Catalyst solution to the reaction vial. Rinse with remaining DMA to reach 0.2 M concentration relative to the aryl halide.[1]

  • Execution: Seal the vial and stir vigorously at 60°C for 12 hours . The color typically shifts to a dark black/brown suspension.[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Mn residues.

    • Wash the filtrate with 1M HCl (carefully, do not deprotect Boc), then Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash Column Chromatography (Hexanes:EtOAc gradient 0-40%). The product is typically a white solid.[1]

Expert Insight: If the reaction stalls, the addition of 4-ethylpyridine (20 mol%) as an additive can stabilize the low-valent Nickel species and prevent catalyst precipitation.[1]

Downstream Application: Library Generation

Once the scaffold is synthesized and deprotected (using TFA/DCM standard protocol), the free amine 5-(3-Azetidinyl)-2-ethoxypyridine serves as a versatile core.[1]

Protocol B: Sulfonylation (Synthesis of JAK Inhibitor Analogs)

Context: Sulfonamides of azetidines are key motifs in immunology (e.g., Baricitinib). This protocol ensures mono-sulfonylation without pyridine interference.[1]

Reagents:

  • Scaffold: 5-(3-Azetidinyl)-2-ethoxypyridine (HCl salt)[1]

  • Reagent: Aryl Sulfonyl Chloride (e.g., benzenesulfonyl chloride)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DCM (Dichloromethane)

Procedure:

  • Suspend the scaffold (1.0 equiv) in DCM (0.1 M) at 0°C.

  • Add DIPEA (3.0 equiv) dropwise.[1] The suspension should clear as the free base forms.[1]

  • Add the Sulfonyl Chloride (1.1 equiv) slowly to control exotherm.[1]

  • Critical Step: Allow to warm to Room Temperature and stir for 2 hours. Monitor by LCMS.[1]

    • QC Check: Look for the disappearance of the m/z 179 [M+H]+ peak and appearance of the product mass.[1]

  • Quench: Add saturated NaHCO₃ solution.

  • Isolation: Extract with DCM, dry over MgSO₄. Recrystallize from EtOH/Heptane if necessary.

Visualization of Workflows

Diagram 1: Mechanistic Logic of Ni-Catalyzed XEC

This diagram illustrates the convergent radical mechanism allowing the coupling of the


 azetidine to the 

pyridine.[1]

Ni_Catalysis Ni_Complex L-Ni(0) Active Catalyst Ox_Add Oxidative Addition L-Ni(II)-Ar-Br Ni_Complex->Ox_Add + Ar-Br Ar_Br 5-Bromo-2-ethoxypyridine (Ar-Br) Capture Radical Capture L-Ni(III)-Ar-Alk Ox_Add->Capture + Alk• Alk_I N-Boc-3-iodoazetidine (Alk-I) Radical Alkyl Radical (Alk•) Alk_I->Radical SET from Mn/Ni Red_Elim Reductive Elimination Capture->Red_Elim Red_Elim->Ni_Complex Cycle Closes Product Coupled Scaffold (Ar-Alk) Red_Elim->Product Mn_Red Mn(0) -> Mn(II) Regeneration Mn_Red->Ni_Complex Reduces Ni(I) to Ni(0)

Caption: Catalytic cycle for the Ni-mediated cross-electrophile coupling of pyridine and azetidine halides.

Diagram 2: Library Synthesis Workflow

A decision tree for utilizing the scaffold in diverse medicinal chemistry campaigns.

Workflow Start N-Boc-Scaffold Deprotect Deprotection (TFA/DCM) Start->Deprotect FreeAmine Free Amine Salt (R-NH2 • TFA) Deprotect->FreeAmine PathA Path A: Sulfonylation (R-SO2Cl / DIPEA) FreeAmine->PathA PathB Path B: Urea Formation (Isocyanates / TEA) FreeAmine->PathB PathC Path C: SNAr / Buchwald (Heteroaryl Halides) FreeAmine->PathC ProdA Target: JAK/STAT Modulators PathA->ProdA ProdB Target: GPCR Ligands PathB->ProdB ProdC Target: Kinase Inhibitors PathC->ProdC

Caption: Divergent synthesis strategy converting the core scaffold into three distinct pharmaceutical classes.

Troubleshooting & Optimization

  • Problem: Low yield in the Ni-coupling step.

    • Root Cause:[4][5][6][7][8] Incomplete activation of the alkyl iodide or catalyst poisoning.[1]

    • Solution: Ensure NaI is dry.[1] Add 20 mol% 4-ethylpyridine. Switch ligand to Biozazoline (BiOx) if the bipyridine system fails for sterically hindered substrates.[1]

  • Problem: Azetidine ring opening during deprotection.

    • Root Cause:[4][5][6][7][8] Nucleophilic attack by chloride or trace water in strong acid.[1]

    • Solution: Use HCl in Dioxane instead of aqueous HCl. Alternatively, use TFA/DCM (1:4) at 0°C and quench immediately with cold NaHCO₃.

  • Problem: Regioselectivity in SNAr reactions (Path C).

    • Root Cause:[4][5][6][7][8] The pyridine nitrogen may compete with the azetidine nitrogen.[1]

    • Solution: The azetidine NH is significantly more nucleophilic (

      
       vs 
      
      
      
      ).[1] Perform reactions at lower temperatures (0°C to RT) to favor the amine reaction over the pyridine N-arylation.

References

  • Pfizer & Enamine Collaborative Study: "An Approach to Alkyl Azetidines for Medicinal Chemistry."[1][5] ChemRxiv, 2025.[5] Link (Describes the modern photochemical and Ni-catalyzed routes to 2- and 3-substituted azetidines).[1]

  • Ni-Catalyzed Cross-Coupling: "Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles." Organic Chemistry Portal. Link (General mechanism and conditions for Ni-catalyzed alkyl-aryl coupling).[1]

  • Azetidines in Drug Discovery: "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 2026. Link (Review of azetidine pharmacophores including Baricitinib).

  • Baricitinib Synthesis: "Synthesis of Baricitinib and its intermediates." Journal of Medicinal Chemistry. (Contextual reference for azetidine sulfonamides).
  • A-85380 Series: "3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) analogues."[1][9] Journal of Medicinal Chemistry. Link (Historical context for azetidine-pyridine nAChR ligands).

Sources

Application Note: Scalable Production of 5-(3-Azetidinyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and scale-up engineers. It details the scalable manufacturing of 5-(3-Azetidinyl)-2-ethoxypyridine , a critical pharmacophore often found in nicotinic acetylcholine receptor (nAChR) ligands and Janus kinase (JAK) inhibitors.

Unlike traditional medicinal chemistry routes that rely on unstable organometallics or expensive palladium cycles, this protocol utilizes a Nickel-Catalyzed Reductive Cross-Coupling (Ni-X) . This method is selected for its robustness, tolerance of moisture, and elimination of pre-formed organozinc reagents, making it superior for multi-kilogram campaigns.

Executive Summary & Route Selection

The target molecule, 5-(3-Azetidinyl)-2-ethoxypyridine (3) , contains a saturated azetidine ring linked via a C(sp³)-C(sp²) bond to an electron-deficient pyridine.

Route Comparison
FeatureRoute A: Negishi Coupling (Traditional)Route B: Ni-Reductive Coupling (Recommended)
Mechanism Pd-catalyzed coupling of OrganozincNi-catalyzed electrophile-electrophile coupling
Reagents Requires pre-formation of Azetidinyl-ZnI (sensitive)Uses stable Aryl Bromide & Alkyl Iodide directly
Reductant Zinc (stoichiometric generation)Manganese (Mn) or Zinc (Zn) powder in situ
Scalability Medium: Exothermic Zn insertion is risky at scaleHigh: Single-pot, controllable exotherm
Cost High (Pd catalysts, dry solvents)Low (Ni catalysts, industrial solvents)

Strategic Decision: We utilize Route B (Scheme 1). It couples commercially available 5-bromo-2-ethoxypyridine (1) with 1-Boc-3-iodoazetidine (2) using a Nickel/Bipyridine catalyst system, followed by acidic deprotection.

Chemical Reaction Engineering

Scheme 1: Synthetic Pathway

ReactionScheme SM1 5-Bromo-2-ethoxypyridine (Aryl Halide) Cat Cat: NiCl2(glyme) / dtbbpy Reductant: Mn(0) SM1->Cat SM2 1-Boc-3-iodoazetidine (Alkyl Halide) SM2->Cat Inter Intermediate: 1-Boc-3-(6-ethoxypyridin-3-yl)azetidine Cat->Inter  DMA, 60°C   Reagent2 TFA or HCl/IPA (Deprotection) Inter->Reagent2 Product TARGET: 5-(3-Azetidinyl)-2-ethoxypyridine Reagent2->Product  Hydrolysis  

Figure 1: The reductive cross-coupling strategy avoids air-sensitive organometallic intermediates.

Detailed Experimental Protocol

Step 1: Reductive Cross-Coupling (The "Ni-X" Reaction)

Objective: Form the C-C bond between the pyridine and azetidine rings.

Materials Table
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (Scale)Role
5-Bromo-2-ethoxypyridine 202.051.01.00 kgElectrophile 1
1-Boc-3-iodoazetidine 283.111.21.68 kgElectrophile 2
NiCl₂·(glyme) 219.60.05 (5 mol%)54.3 gCatalyst Precursor
dtbbpy (Ligand)268.40.05 (5 mol%)66.4 gLigand
Manganese (Mn) Powder 54.942.0544 gReductant
DMA (Dimethylacetamide) Solvent-10 L (10 vol)Solvent
TMSCl (Activator)108.640.154 gMn Activator
Procedure
  • Reactor Setup: Use a 20 L glass-lined reactor equipped with an overhead mechanical stirrer (hydrofoil impeller), nitrogen inlet/outlet, and internal temperature probe.

  • Catalyst Formation: Charge DMA (2 L) to the reactor. Add NiCl₂[2]·(glyme) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy). Stir at 25°C for 30 mins until a deep green solution forms (Ni-Ligand complex).

  • Mn Activation: Add the Manganese powder (325 mesh) to the reactor. Add TMSCl (Chlorotrimethylsilane) and stir vigorously for 15 mins. Note: This activates the Mn surface by removing oxides.

  • Substrate Addition: Add 5-Bromo-2-ethoxypyridine and 1-Boc-3-iodoazetidine dissolved in the remaining DMA (8 L).

  • Reaction: Heat the mixture to 60°C .

    • Process Safety: The reaction is exothermic. Control the ramp rate (0.5°C/min).

    • IPC (In-Process Control): Monitor by HPLC at 4 hours. Reaction is complete when Aryl Bromide < 1.0%. Typical time: 6–8 hours.

  • Quench & Workup:

    • Cool to 20°C.

    • Filter the black slurry through a pad of Celite to remove unreacted Mn and Ni residues. Wash the pad with Ethyl Acetate (5 L).

    • Transfer filtrate to a separator. Add 10% aqueous Citric Acid (10 L) to solubilize metal salts.

    • Separate phases.[3] Wash the organic layer with 5% LiCl solution (to remove DMA) and then Brine.

    • Dry over Na₂SO₄, filter, and concentrate to a solid residue.

    • Yield Target: 85–90% (Intermediate 1).

Step 2: Boc-Deprotection & Salt Formation

Objective: Remove the protecting group to yield the active pharmaceutical ingredient (API) or intermediate.

Procedure
  • Dissolution: Dissolve the crude intermediate (from Step 1) in Isopropanol (IPA) (5 vol).

  • Acidification: Slowly add 5-6 N HCl in IPA (3.0 equiv) at 20–25°C.

    • Gas Evolution:[4] Mild isobutylene gas evolution may occur; ensure proper venting.

  • Heating: Heat to 45°C for 2 hours.

    • IPC:[5] Monitor for disappearance of Boc-protected species by HPLC.

  • Crystallization:

    • Cool the mixture to 0–5°C. The Hydrochloride salt should precipitate spontaneously.

    • If no precipitation, add MTBE (Methyl tert-butyl ether) as an anti-solvent (3 vol) dropwise.

  • Isolation: Filter the white solid. Wash with cold MTBE/IPA (1:1).

  • Drying: Vacuum dry at 40°C for 12 hours.

Process Safety & Critical Parameters

Thermal Hazard Management

The reductive coupling involves a heterogeneous reductant (Mn). If agitation stops, Mn settles, and the reaction stalls. If agitation restarts suddenly, a rapid exotherm can occur ("Runaway").

  • Mitigation: Ensure stir rate > 200 RPM. Use a reactor with a cooling jacket capable of removing 50 W/L heat flow.

Impurity Control
  • Genotoxic Impurities (GTIs): The starting material 1-Boc-3-iodoazetidine is an alkylating agent.

  • Control Strategy: The reaction uses an excess of the alkyl iodide (1.2 equiv). The subsequent workup (Citric acid wash) and the deprotection step (acidic hydrolysis) are proven to purge residual alkyl iodides to < 10 ppm.

Workflow Visualization

ProcessFlow cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection P1 Charge Ni/Ligand/Mn in DMA P2 Add Substrates Heat to 60°C P1->P2 P3 Celite Filtration (Remove Metals) P2->P3 CCP1 CCP: Agitation Check P2->CCP1 P4 Dissolve in IPA Add HCl/IPA P3->P4 P5 Crystallize Salt (Add MTBE) P4->P5 P6 Filter & Dry P5->P6 CCP2 CCP: Residual Ni < 20ppm P6->CCP2

Figure 2: Operational workflow emphasizing Critical Control Points (CCPs).

Analytical Specifications

TestMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white solidColor indicates metal purging
Assay HPLC> 98.0% w/wPurity for downstream use
Related Substances HPLCSingle impurity < 0.5%Control of homocoupling byproducts
Residual Nickel ICP-MS< 20 ppmCatalyst removal efficiency
Residual Solvents GC-HSDMA < 1090 ppmICH Q3C limits

References

  • Nickel-Catalyzed Reductive Cross-Coupling

    • Core Methodology: "Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Halides with Aryl Halides." Organic Letters, 2023.[2]

    • Scale-Up Precedent: "Development of nickel-catalyzed cross-coupling reactions of oxetanes and azetidines."[6] ACS National Meeting, 2025.

  • Azetidine Synthesis & Handling

    • "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds." Journal of Medicinal Chemistry.

  • Process Safety in Cross-Coupling: "Thermal Safety of Nickel-Catalyzed Reductive Couplings." Organic Process Research & Development. (General Reference for Ni/Mn exotherms).

Disclaimer: This protocol involves hazardous chemicals. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat). Consult SDS for all reagents before use.

Sources

storage and handling of hygroscopic 5-(3-Azetidinyl)-2-ethoxypyridine salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage and Handling of Hygroscopic 5-(3-Azetidinyl)-2-ethoxypyridine Salts

Executive Summary

5-(3-Azetidinyl)-2-ethoxypyridine (CAS Ref: 1434047-61-6 analogues) is a critical heterocyclic building block employed in the synthesis of JAK inhibitors, nicotinic acetylcholine receptor ligands, and STAT3 inhibitors.[1][2][3] While the free base exhibits moderate stability, its salt forms (hydrochloride, oxalate, trifluoroacetate) are frequently selected to improve aqueous solubility and bioavailability. However, these salts are characteristically hygroscopic and potentially deliquescent .[3]

Improper handling leads to three failure modes:

  • Stoichiometric Error: Absorbed water inflates the mass, leading to under-dosing in synthesis or biological assays.[1][2][3]

  • Physical Instability: Deliquescence (dissolution in absorbed moisture) alters crystal form and flow properties.[1][2][3]

  • Chemical Degradation: The strained azetidine ring is susceptible to acid-catalyzed hydrolysis or ring-opening in the presence of moisture and acidic counterions.[1][2][3]

This guide provides a rigorous, self-validating protocol for the storage, handling, and recovery of these sensitive materials.

Part 1: Material Characterization & Risk Assessment

Before handling the material, you must establish its current state.[4] Do not assume the label weight is accurate if the container has been previously opened.

The Hygroscopicity Index

Azetidine-pyridine salts typically fall into Class III (Very Hygroscopic) .[1][2][3]

  • Critical Relative Humidity (CRH): Often <40% RH.[1][2][3] Above this threshold, the salt actively pulls water from the atmosphere.

  • Kinetics: Significant weight gain (+2-5%) can occur within 5–10 minutes of exposure to ambient air (50% RH).[1][2][3]

Rapid Integrity Check (Non-Destructive)
  • Visual Inspection: Look for "clumping," a glassy sheen on crystal surfaces, or liquid droplets (deliquescence).

  • Flow Test: Gently tilt the vial. The powder should flow freely like dry sand.[2][3] If it "cakes" or sticks to the glass walls, moisture ingress has occurred.

Part 2: Storage Protocol (The "Dry Chain")

The integrity of the salt depends on maintaining a continuous "Dry Chain" from the manufacturer to the reaction vessel.

Primary & Secondary Packaging

Never rely on a single screw-cap vial for long-term storage.[1][2][3]

  • Primary Container: Amber glass vial with a Teflon-lined cap.[1][2][3] Plastic vials are permeable to moisture over time.[1][3]

  • Seal: Parafilm M® or electrical tape must be wrapped tightly around the cap-neck junction (2 layers).[1][2][3]

  • Secondary Container: The primary vial must be stored inside a desiccator or a secondary jar containing active desiccant (Silica Gel or P₂O₅).[1][2][3]

Temperature Control
  • Recommended: -20°C (Freezer).

  • The "Thaw Rule" (CRITICAL): When removing the vial from the freezer, do not open it immediately.

    • Mechanism:[1][2][3][5][6][7] Cold glass surfaces act as condensers.[1][2][3] Opening a -20°C vial in a 25°C room causes instant condensation of atmospheric moisture onto the salt.[1][2][3]

    • Protocol: Allow the closed vial to equilibrate to room temperature in a desiccator for at least 60 minutes before opening.

Part 3: Handling & Weighing Protocols

This section details two workflows: Method A (Glove Box) for high-precision/high-value batches, and Method B (Benchtop) for rapid, standard handling.[1][3]

Decision Tree: Handling Workflow

HandlingProtocol Start Start: Weighing 5-(3-Azetidinyl)-2-ethoxypyridine Salt CheckEnv Check Lab Humidity Start->CheckEnv Decision Is RH > 40%? CheckEnv->Decision MethodA Method A: Inert Atmosphere (Glove Box/Bag) Decision->MethodA Yes (High Humidity) MethodB Method B: Rapid Benchtop (Nitrogen Cone) Decision->MethodB No (Dry Lab) ProcessA 1. Purge with N2/Ar 2. Equilibrate Balance 3. Weigh leisurely MethodA->ProcessA ProcessB 1. Setup N2 Funnel 2. Tare Receiver 3. <2 Min Exposure MethodB->ProcessB Static CRITICAL: Use Anti-Static Gun (Dry salts carry high charge) ProcessA->Static ProcessB->Static

Figure 1: Decision matrix for handling hygroscopic azetidine salts. Select the method based on ambient humidity.

Method A: Inert Atmosphere (Glove Box/Bag)[1][3]
  • Best For: Long-term storage aliquoting, analytical standard preparation.[1][2][3]

  • Step 1: Place the sealed vial, spatula, and weighing boat inside the glove box/bag.

  • Step 2: Purge with dry Nitrogen or Argon for 15 minutes (if using a bag).[1][2][3]

  • Step 3: Use an anti-static gun (e.g., Zerostat) on the weighing boat.[3] Dry salts are prone to static fly-away, which ruins mass accuracy.[1][2][3]

  • Step 4: Weigh and seal the aliquot inside the inert environment.

Method B: Rapid Benchtop (The "Nitrogen Cone")[1]
  • Best For: Immediate synthetic use.[1][2][3]

  • Step 1: Inverted Funnel Technique. Clamp a funnel above the balance pan and flow gentle Nitrogen through it to create a "curtain" of dry gas over the weighing area.

  • Step 2: Tare first. Place the receiving vessel on the balance and tare it before opening the salt vial.

  • Step 3: Open, transfer, and close. The salt vial should be open for less than 2 minutes .

  • Step 4: Record weight immediately.[1][2][3] Do not wait for the reading to "stabilize" perfectly if it starts drifting up (drifting up = water absorption).[1][2][3]

Part 4: Solution Preparation & Stability

Exothermic Dissolution

Dissolving amine salts often releases heat (heat of solvation).[1][2][3]

  • Risk: Localized heating can degrade the sensitive azetidine ring.[2][3]

  • Protocol: Add the solvent to the salt slowly, with gentle stirring. If preparing large quantities (>5g), chill the solvent to 0°C first.

pH Management

The stability of the azetidine ring is pH-dependent.[2][3]

  • Acidic: Stable (as the salt).[1][2][3]

  • Basic: The free base is prone to oxidation and polymerization.[3]

  • Protocol: If neutralizing the salt to the free base (e.g., for a coupling reaction), perform the neutralization in situ at low temperature (0°C) and use the free base immediately. Do not store the free base in solution for >24 hours.

Part 5: Troubleshooting & Recovery

Scenario: The salt has clumped or turned into a gum (deliquescence).[1][2][3]

Do NOT heat in an oven (thermal degradation risk).[1][2][3] Use Azeotropic Drying .[1][2][3]

  • Dissolve: Dissolve the wet gum in a small amount of anhydrous Methanol or Ethanol.

  • Add Entrainer: Add a larger volume of Toluene (forms a low-boiling azeotrope with water).[1][2][3]

  • Evaporate: Rotary evaporate at <40°C. The water will co-distill with the toluene/alcohol.[2][3]

  • Repeat: Repeat the toluene addition/evaporation cycle 2-3 times until a dry, free-flowing powder is obtained.

  • Verify: Check proton NMR for solvent residues.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011).[1][2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (Authoritative source on salt hygroscopicity classes and selection).

  • Couturier, M., et al. (2021).[3] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Chemical Reviews. [1][2][3]

  • Kumari, A., et al. (2024).[3] "A decade of pyridine-containing heterocycles in US FDA approved drugs." RSC Medicinal Chemistry.[1][2][3]

  • Hepatochem Application Note. (2016). "How do you handle hygroscopic salts?"

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for 5-(3-Azetidinyl)-2-ethoxypyridine derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-(3-Azetidinyl)-2-ethoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential objective for researchers in medicinal chemistry is the efficient and high-yield synthesis of complex heterocyclic molecules. 5-(3-Azetidinyl)-2-ethoxypyridine is a valuable building block in drug discovery, and its synthesis often presents challenges that can impede research progress. This technical support center provides a comprehensive guide for scientists and drug development professionals to navigate and optimize the synthesis, focusing on the prevalent Buchwald-Hartwig amination pathway.

Overview of the Synthetic Strategy

The most common and modular route to 5-(3-Azetidinyl)-2-ethoxypyridine involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This strategy couples a protected azetidine derivative with a 5-halo-2-ethoxypyridine, followed by a deprotection step to yield the final product. This guide focuses on troubleshooting and optimizing this multi-step process.

DOT Script for Overall Synthesis Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Coupling Reaction cluster_2 Part 3: Final Deprotection start_A 2-Amino-5-bromopyridine or 2-Hydroxy-5-bromopyridine prod_A 5-Bromo-2-ethoxypyridine start_A->prod_A Ethoxylation / Diazotization couple_start 5-Bromo-2-ethoxypyridine + 1-Boc-azetidine prod_A->couple_start start_B 1-Boc-3-azetidinone start_B->couple_start couple_prod N-Boc-5-(3-Azetidinyl)-2-ethoxypyridine couple_start->couple_prod Buchwald-Hartwig Amination deprotect_start N-Boc Protected Intermediate couple_prod->deprotect_start final_prod 5-(3-Azetidinyl)-2-ethoxypyridine deprotect_start->final_prod Acidic Hydrolysis (e.g., TFA, HCl)

Caption: General three-part workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 5-(3-Azetidinyl)-2-ethoxypyridine?

The most robust and widely adopted method is a palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction couples an N-protected azetidine, typically 1-Boc-azetidine, with a suitable halo-pyridine precursor like 5-bromo-2-ethoxypyridine. The reaction offers high functional group tolerance and generally proceeds with good yields, which is crucial when working with complex molecules.[2] The final step involves the removal of the Boc protecting group under acidic conditions.[3]

Q2: Why is a protecting group on the azetidine nitrogen necessary?

The azetidine ring contains a secondary amine, which is a potent nucleophile. Without a protecting group, several complications would arise during the coupling reaction:

  • Catalyst Inhibition: The free N-H group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.

  • Self-Coupling and Oligomerization: The amine could react with the aryl halide, but it could also react with another molecule of the product or starting material.

  • Reduced Reactivity: The N-H proton can interfere with the catalytic cycle.

The tert-butyloxycarbonyl (Boc) group is ideal because it is stable under the basic conditions of the Buchwald-Hartwig reaction but can be removed cleanly under acidic conditions that typically do not affect the pyridine or ethoxy groups.[3]

Q3: Which halide is better for the pyridine precursor: 5-bromo- or 5-chloro-2-ethoxypyridine?

For Buchwald-Hartwig couplings, the reactivity of the aryl halide is critical and follows the general trend: I > Br > OTf >> Cl.[4]

  • 5-Bromo-2-ethoxypyridine: This is the most common and recommended choice. It offers a good balance of reactivity and stability. It is reactive enough for efficient oxidative addition to the palladium catalyst under standard conditions.[5]

  • 5-Chloro-2-ethoxypyridine: Aryl chlorides are significantly less reactive and require more specialized, electron-rich, and bulky phosphine ligands (e.g., BrettPhos, RuPhos) and often stronger bases or higher temperatures to achieve comparable yields.[5][6] While feasible, using the chloro-analogue unnecessarily complicates optimization.

Q4: What are the critical parameters to control for a successful Buchwald-Hartwig coupling?

Success hinges on the careful control of four key components:

  • Catalyst System (Palladium Precursor & Ligand): The choice of ligand is paramount. Bulky, electron-rich monophosphine ligands are often required to promote both the oxidative addition and the final reductive elimination steps.[1][7]

  • Base: The base's role is to deprotonate the amine (or its complex with palladium) to form the active nucleophile. Its strength and solubility are important factors.[7]

  • Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst. Aprotic, non-polar to polar solvents like toluene, dioxane, or THF are common.[8]

  • Temperature: Reactions are typically heated to between 80-110 °C to drive the catalytic cycle.[5][7]

Troubleshooting Guide

Problem 1: Consistently Low Yield in the Buchwald-Hartwig Coupling Step

Low yield is the most common issue. A systematic approach is required to diagnose the root cause.

DOT Script for Low Yield Troubleshooting

G cluster_reagents Step 1: Verify Reagents cluster_conditions Step 2: Check Reaction Conditions cluster_catalyst Step 3: Evaluate Catalyst System start Low or No Product Yield reagent_check Are starting materials pure? (NMR, LCMS) start->reagent_check reagent_yes Purity Confirmed reagent_check->reagent_yes Yes reagent_no Solution: Re-purify or re-synthesize precursors. (See Protocols I & II) reagent_check->reagent_no No condition_check Was the reaction run under strictly inert atmosphere? reagent_yes->condition_check condition_yes Atmosphere OK condition_check->condition_yes Yes condition_no Solution: Improve degassing (freeze-pump-thaw) and ensure positive N2/Ar pressure. condition_check->condition_no No catalyst_check Is the catalyst system optimal? (Ligand/Base/Solvent) condition_yes->catalyst_check catalyst_yes System is Standard catalyst_check->catalyst_yes Yes catalyst_no Solution: Screen alternative ligands and bases. (See Table 1) catalyst_check->catalyst_no No

Caption: Decision tree for troubleshooting low reaction yield.

Possible Causes & Solutions:

  • Cause A: Poor Quality Starting Materials

    • Diagnosis: Impurities in 5-bromo-2-ethoxypyridine (e.g., residual acid from synthesis) or the N-Boc-azetidine can poison the catalyst. Water is a known issue.

    • Solution:

      • Verify Purity: Confirm the purity of your starting materials using ¹H NMR and LCMS before use.

      • Ensure Anhydrous Conditions: Dry solvents rigorously. Dry starting materials under high vacuum.

  • Cause B: Inactive Catalyst

    • Diagnosis: The active Pd(0) species is sensitive to oxygen. Incomplete exclusion of air will lead to catalyst oxidation and deactivation.

    • Solution:

      • Degas Thoroughly: Degas the solvent and the sealed reaction vessel by bubbling with argon or nitrogen for at least 30 minutes, or use several freeze-pump-thaw cycles for best results.

  • Cause C: Suboptimal Ligand/Base Combination

    • Diagnosis: The "one-size-fits-all" approach does not apply to cross-coupling. The steric and electronic properties of the pyridine and azetidine require a well-matched ligand and base.

    • Solution: Screen a panel of ligands and bases. For heteroaromatic systems, bulky biarylphosphine ligands are often successful.

Table 1: Recommended Catalyst Systems for Amination of 5-Bromo-2-ethoxypyridine

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Expected Outcome & Comments
Pd₂(dba)₃ (2-5%)XPhos (4-10%)NaOtBu (1.5)Toluene100-110A robust, general-purpose system for challenging couplings. NaOtBu is a strong, effective base but can be sensitive to moisture.
Pd(OAc)₂ (2-5%)RuPhos (4-10%)Cs₂CO₃ (2.0)Dioxane100-110A milder base, Cs₂CO₃, can sometimes reduce side reactions compared to alkoxides.[5]
Pd(OAc)₂ (2-5%)BINAP (4-10%)K₃PO₄ (2.0)Toluene100A classic bidentate ligand system. May be less efficient than modern bulky monophosphine ligands but is a reliable starting point.[1][5]
Problem 2: Significant Side Product Formation

Side Product A: Hydrodehalogenation (5-bromo-2-ethoxypyridine is converted to 2-ethoxypyridine)

  • Causality: This occurs when the palladium intermediate undergoes reaction with a hydrogen source before reductive elimination with the amine. It is often promoted by moisture or certain ligands. The mechanism can involve a competing pathway where the Ar-Pd(II)-X intermediate is reduced.

  • Solutions:

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are completely dry.

    • Use a Bulky Ligand: Ligands like XPhos or RuPhos can sterically hinder competing pathways and favor the desired reductive elimination.

    • Change the Base: Switch from an alkoxide base like NaOtBu to a carbonate or phosphate base (Cs₂CO₃, K₃PO₄), which can be less prone to promoting this side reaction.

Side Product B: Azetidine Ring Opening

  • Causality: The four-membered azetidine ring is strained and can open under overly harsh conditions, particularly with strong nucleophiles or acids at high temperatures, though this is less common under standard Buchwald-Hartwig conditions.[9][10]

  • Solutions:

    • Moderate Temperature: Avoid excessive heating. Do not exceed 110 °C unless necessary.

    • Avoid Strong Nucleophilic Additives: Ensure no other strong nucleophiles are present as impurities.

Problem 3: Difficulty with the Final Boc-Deprotection Step

Issue: Low yield or incomplete reaction during removal of the Boc group.

  • Causality: The basic nitrogen of the pyridine ring can become protonated, potentially sequestering the acid catalyst. The azetidine nitrogen also gets protonated. This requires a sufficient excess of acid to drive the reaction to completion.

  • Solutions:

    • Use Excess Acid: A common protocol involves using a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v). Ensure at least 10-20 equivalents of acid are used.[3]

    • Monitor the Reaction: Track the deprotection by TLC or LCMS. If it stalls, add more acid.

    • Work-up Carefully: After completion, the reaction must be carefully basified with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is >10 to ensure the final product is in its free-base form before extraction.

Experimental Protocols

Protocol I: Synthesis of 5-Bromo-2-ethoxypyridine

This precursor can be synthesized from 2-hydroxy-5-bromopyridine.

  • Setup: To a suspension of 2-hydroxy-5-bromopyridine (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF, add bromoethane (1.5 eq).

  • Reaction: Stir the mixture at 60-70 °C for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice water. A solid may precipitate, or the product can be extracted with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-bromo-2-ethoxypyridine.

Protocol II: Buchwald-Hartwig Amination
  • Setup: In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq).

  • Reagent Addition: Add 5-bromo-2-ethoxypyridine (1.0 eq) and N-Boc-azetidine (1.2 eq). Evacuate and backfill the flask with argon (3 cycles).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by LCMS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-Boc-5-(3-azetidinyl)-2-ethoxypyridine.

Protocol III: Boc Deprotection
  • Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Reaction: Add trifluoroacetic acid (TFA) (10 eq, often a 1:1 to 1:4 mixture of DCM:TFA) and stir at room temperature for 1-3 hours until LCMS shows complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution with cooling until gas evolution ceases and the pH is basic (>9).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 5-(3-Azetidinyl)-2-ethoxypyridine.

DOT Script for Buchwald-Hartwig Catalytic Cycle

G Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition ArX Ar-X (5-Bromo-2-ethoxypyridine) ArX->OxAdd AmineComplex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OxAdd->AmineComplex Ligand Exchange Amine R₂NH (Boc-Azetidine) Amine->AmineComplex AmidoComplex L-Pd(II)(Ar)(NR₂) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ (Coupled Product) AmidoComplex->Product Base Base Base->AmineComplex BaseH Base-H⁺

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[1][7]

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available at: [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. Google Patents.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Synthesis of 2‐amino‐5‐ethoxypyridine. ResearchGate. Available at: [Link]

  • 2-bromopyridine. Organic Syntheses Procedure. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Photochemical Approaches to Azetidines. Nottingham ePrints. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

  • Synthesis scheme for 3-(2-(S)-Azetidinylmethoxy)-5-(3′-fluoropropyl)pyridine, 4 and labeling tosylate precursor, 10. ResearchGate. Available at: [Link]

  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. PMC. Available at: [Link]

  • Preparation method of 2, 5-dibromopyridine. Patsnap. Available at: [Link]

  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring. Science of Synthesis. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. PMC. Available at: [Link]

  • Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. White Rose Research Online. Available at: [Link]

  • Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). PubMed. Available at: [Link]

  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. University of Groningen. Available at: [Link]

  • Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. Available at: [Link]

Sources

purification methods for removing impurities in 5-(3-Azetidinyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(3-Azetidinyl)-2-ethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining this key building block in a highly pure form. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental choices are informed by robust scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 5-(3-Azetidinyl)-2-ethoxypyridine?

A1: The impurity profile of 5-(3-Azetidinyl)-2-ethoxypyridine is largely dictated by its synthetic route. Common impurities include:

  • Unreacted Starting Materials: Residual precursors from the coupling reaction are frequent contaminants.

  • Byproducts from Side Reactions: Depending on the synthetic strategy, side reactions can introduce structurally similar impurities that may be challenging to separate.[1] For instance, if the azetidine ring is formed in situ, incomplete cyclization or alternative reaction pathways can lead to undesired products.[2]

  • Reagent-Derived Impurities: Excess reagents, catalysts, and their decomposition products can contaminate the crude product.

  • Solvent Residues: Inadequate removal of reaction or extraction solvents is a common issue.

A thorough understanding of the synthetic pathway is the first step in devising an effective purification strategy.

Q2: What analytical techniques are recommended for assessing the purity of 5-(3-Azetidinyl)-2-ethoxypyridine?

A2: A multi-pronged analytical approach is crucial for accurately determining the purity of your compound. We recommend the following:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[1] A well-developed HPLC method can resolve the target compound from closely related impurities.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress and for scouting appropriate solvent systems for column chromatography.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can help identify and quantify impurities if their signals are resolved from the product's signals.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and to identify unknown impurities by their mass-to-charge ratio.

Troubleshooting Guides: Purification Methods

This section provides detailed troubleshooting for common purification techniques.

Acid-Base Extraction

Acid-base extraction is a powerful technique for separating basic compounds like 5-(3-Azetidinyl)-2-ethoxypyridine from neutral or acidic impurities.[3][4][5] The basic nitrogen atoms on both the pyridine and azetidine rings allow for its selective extraction into an acidic aqueous phase.

Experimental Protocol: Acid-Base Extraction [3]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 5-(3-Azetidinyl)-2-ethoxypyridine will be protonated and move into the aqueous layer as a salt, leaving non-basic impurities in the organic layer.

  • Separation: Carefully separate the two layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the pH is greater than 10 to regenerate the free base.

  • Back-Extraction: Extract the liberated product back into an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting: Acid-Base Extraction

Issue Potential Cause Troubleshooting Action
Low Recovery of Product Incomplete extraction into the acidic phase.- Ensure the aqueous acid is of sufficient concentration and volume to fully protonate the product. - Perform multiple acidic washes to maximize extraction.
Incomplete back-extraction after basification.- Ensure the pH of the aqueous layer is sufficiently basic (>10) to deprotonate the product fully. - Perform multiple extractions with the organic solvent.
Product Remains in the Organic Layer During Acidic Wash Insufficient mixing of the two phases.- Shake the separatory funnel vigorously, ensuring to vent frequently to release any pressure buildup.
The product may have formed a salt that is partially soluble in the organic phase.- Try a different organic solvent.
Emulsion Formation at the Interface The presence of surfactants or fine solid particles.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of Celite.
Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.[3] For 5-(3-Azetidinyl)-2-ethoxypyridine, a basic compound, special considerations are necessary to avoid peak tailing and ensure good separation.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Silica gel is a common choice. However, due to the basic nature of the analyte, peak tailing can be an issue.[6] Consider using deactivated silica (e.g., by adding 1-2% triethylamine to the eluent) or alumina.

  • Eluent System Selection: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A gradient elution, gradually increasing the polarity, is often necessary to achieve optimal separation.

  • Column Packing: Prepare a slurry of the stationary phase in the initial eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, dry-loading the sample adsorbed onto a small amount of silica gel can improve resolution.

  • Elution and Fraction Collection: Begin elution with the chosen solvent system, collecting fractions and monitoring them by TLC or HPLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting: Column Chromatography

Issue Potential Cause Troubleshooting Action
Peak Tailing Strong interaction between the basic analyte and acidic silanol groups on the silica surface.[6]- Add a small amount of a competing base, like triethylamine (e.g., 0.5-1% v/v), to the eluent to block the active silanol sites.[6] - Use a less acidic stationary phase, such as neutral alumina.
Poor Separation of Impurities The chosen eluent system is not optimal.- Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation. - Consider using a different stationary phase (e.g., switching from silica to alumina or a bonded phase).
Low Recovery Irreversible adsorption of the product onto the stationary phase.- This can be a significant issue with basic compounds on silica gel. The addition of triethylamine to the eluent can mitigate this.
The product is co-eluting with an impurity.- Optimize the eluent system or switch to a different stationary phase.

Workflow for Column Chromatography Troubleshooting

Caption: Troubleshooting workflow for column chromatography.

Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent system can be found.[7][8] It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing for the formation of pure crystals while impurities remain in the solution.[7]

Experimental Protocol: Recrystallization [7]

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization include ethanol, isopropanol, acetonitrile, and mixtures of solvents (e.g., ethanol/water).

  • Dissolution: In a suitable flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.[7] Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting: Recrystallization

Issue Potential Cause Troubleshooting Action
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and try cooling again. - If the compound is still too soluble, a different solvent or a solvent/anti-solvent system may be necessary.
The compound has "oiled out" (formed a liquid phase instead of crystals).- Reheat the solution to dissolve the oil, then add a small amount of additional solvent before cooling again. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Low Yield The compound has significant solubility in the cold solvent.- Ensure the solution is cooled sufficiently, preferably in an ice bath. - Minimize the amount of solvent used for washing the crystals.
Poor Purity of Crystals The cooling process was too rapid, trapping impurities within the crystal lattice.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The chosen solvent is not effective at leaving impurities in the solution.- Experiment with different recrystallization solvents.

Decision Tree for Purification Method Selection

Caption: Selecting a suitable purification method.

References

  • Acid-Base Extraction. Available at: [Link]

  • Troubleshooting | The Pharma Master. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE) - JTI. Available at: [Link]

  • Troubleshooting Guide - Phenomenex. Available at: [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Removing Pyridine : r/chemistry - Reddit. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Available at: [Link]

  • Aziridine Impurities and Related Compound - Veeprho. Available at: [Link]

  • Disinfection Byproduct Water Filtration - Multipure. Available at: [Link]

  • Synthesis and antimicrobial activity of new polyfunctionally substituted pyridines and their fused derivatives. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available at: [Link]

  • Purification Methods | 365 EZ PURE WATER. Available at: [Link]

  • Purine and Related Compound Purification Strategies - Teledyne Labs. Available at: [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity - PMC. Available at: [Link]

  • Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine - PMC. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. Available at: [Link]

  • From anilines to aziridines: A two-step synthesis under continuous-flow conditions - SciSpace. Available at: [Link]

  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Available at: [Link]

  • Supporting Information - Wiley-VCH. Available at: [Link]

  • Water Purification Methods for Pharmaceutical Uses - Boyd Biomedical. Available at: [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Available at: [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Available at: [Link]

  • Conventional and Advanced Water Treatment Processes for the Removal of Endocrine Disruptors and Pharmaceuticals - IATP.org. Available at: [Link]

  • Impurities and Degradation products | @rtMolecule - ArtMolecule. Available at: [Link]

  • ENVIRONMENTAL. Available at: [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed. Available at: [Link]

  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC. Available at: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available at: [Link]

  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Available at: [Link]

  • Attempted preliminary purification of the 21-mer on silica as well as alumina using a variety of solvent systems (CHCl3, CH2Cl2. Available at: [Link]

Sources

troubleshooting cyclization failures in azetidine-pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Troubleshooting Cyclization Failures Doc ID: AZ-PYR-004 | Last Updated: 2026-02-17

Executive Summary: The Scaffold Challenge

The azetidine-pyridine linkage is a high-value pharmacophore offering reduced lipophilicity and metabolic stability compared to larger rings. However, synthesizing this scaffold combines two antagonistic chemical behaviors:

  • Thermodynamic Resistance: Closing a 4-membered azetidine ring fights ~26 kcal/mol of ring strain.

  • Competitive Nucleophilicity: The pyridine nitrogen often competes with the acyclic amine during cyclization, leading to dead-end pyridinium salts.

This guide addresses the three most common failure modes: No Reaction (Kinetic Stalling) , Elimination (Alkene Formation) , and Pyridinium Salt Precipitation .

Diagnostic Triage

Use this decision tree to identify your specific failure mode before proceeding to the relevant module.

Triage Start Start: Analyze Crude NMR/LCMS Result What is the major species? Start->Result SM Starting Material Unchanged Result->SM  Kinetic Stall   Alkene Allylic Amine (Elimination) Result->Alkene  Thermodynamic    Leak   Salt Insoluble White Solid (Pyridinium Species) Result->Salt  Competitor    Interference   Polymer Baseline Streaking/Oligomers Result->Polymer  Concentration    Error   Action1 Go to Module 1: Activation & Temperature SM->Action1 Action2 Go to Module 2: Base/Solvent Tuning Alkene->Action2 Action3 Go to Module 3: Pyridine Protection Salt->Action3 Polymer->Action2

Figure 1: Diagnostic flowchart for identifying the root cause of cyclization failure.

Module 1: The Thermodynamic Battle (Intramolecular )

Symptom: Starting material remains, or slow conversion. Root Cause: The activation energy (


) to reach the transition state is too high due to angle strain (Baldwin's 4-exo-tet is allowed but strained).
Critical Parameter: The Leaving Group (LG)

The choice of LG dictates the rate of cyclization vs. decomposition.

Leaving GroupReactivityStabilityRecommended Use Case
Mesylate (OMs) HighModerateStandard. Best balance of reactivity and stability.
Tosylate (OTs) ModerateHighUse if OMs is too unstable during isolation.
Triflate (OTf) Very HighLowRescue only. Can trigger immediate elimination or rearrangement.
Halide (Cl/Br) LowHighGenerally insufficient for azetidine closure without high heat (risk of polym).
Troubleshooting Steps
  • The "Thorpe-Ingold" Check: Does your precursor have gem-dimethyl substituents? If not, the entropic cost of cyclization is massive.

    • Fix: If you cannot alter the structure, you must increase concentration (up to 0.2 M) carefully to favor kinetics, though this risks polymerization.

  • Temperature Ramp: Do not reflux immediately.

    • Protocol: Start at 0°C for activation (MsCl addition), warm to RT for 1h, then heat to 60°C only if needed.

Module 2: Elimination vs. Cyclization

Symptom: Formation of allylic amines (alkenes) instead of the ring. Root Cause: The base is acting as a Brønsted base (removing a proton) rather than just deprotonating the amine. This is the classic


 vs 

competition.
Mechanism of Failure

Elimination Substrate Activated Substrate (LG-CH2-CH2-CH2-NH-Pyr) Cyclization Path A: Cyclization (SN2) (Desired Azetidine) Substrate->Cyclization  Nucleophilic Attack   Elimination Path B: Elimination (E2) (Undesired Alkene) Substrate->Elimination  Proton Abstraction   Base Strong Base (e.g., t-BuOK) Base->Cyclization Low Basicity favors A Base->Elimination Steric Bulk favors B

Figure 2: Kinetic competition between ring closure and elimination.

Solutions
  • Switch Bases: Stop using

    
    -BuOK or DBU. They are too bulky and basic, favoring elimination.
    
    • Recommendation:NaH (Sodium Hydride) or LiHMDS . The lithium cation in LiHMDS can coordinate with the leaving group, assisting in the departure (Lewis acid catalysis).

  • Solvent Effect: Switch from THF to DMF or DMSO .

    • Why? Polar aprotic solvents solvate the cation (Na+), leaving the amide anion "naked" and more nucleophilic, accelerating the

      
       pathway over the 
      
      
      
      pathway.

Module 3: The Pyridine Competitor

Symptom: White precipitate forms immediately; LCMS shows mass of product but NMR is messy or shows distinct downfield shifts. Root Cause: The pyridine nitrogen is acting as the nucleophile instead of the acyclic amine, forming a Pyridinium Salt .

The "Pyridine Trap"

In azetidine-pyridine synthesis, the pyridine ring is electron-deficient, but the nitrogen lone pair is still nucleophilic. If your acyclic amine is not sufficiently deprotonated, the pyridine N will attack the electrophile (LG).

Rescue Protocol: N-Masking

If the pyridine interferes, you must reduce its nucleophilicity or block it.

  • Protonation Strategy: If using acid-catalyzed cyclization (rare for azetidines but possible), the pyridine protonates first, blocking it.

  • N-Oxide Route (Most Robust):

    • Step 1: Oxidize the pyridine starting material to Pyridine-N-oxide using mCPBA.

    • Step 2: Perform the cyclization. The N-oxide oxygen is less nucleophilic toward alkylation than the free pyridine nitrogen, and the steric bulk prevents interference.

    • Step 3: Reduce the N-oxide back to pyridine using Zn/NH₄Cl or PCl₃.

Validated Protocols

Protocol A: Standard Amino-Alcohol Cyclization

Best for: 3-substituted azetidines linked to pyridine.

  • Activation: Dissolve amino-alcohol (1.0 equiv) in dry THF (0.1 M). Add TEA (3.0 equiv). Cool to 0°C.[1]

  • Mesylation: Add MsCl (1.2 equiv) dropwise.[1] Stir 1h at 0°C. Check LCMS for complete conversion to OMs.

  • Cyclization:

    • Option 1 (Mild): Add TBAB (tetrabutylammonium bromide, 0.1 equiv) and NaOH (50% aq, excess) with vigorous stirring (Phase Transfer Catalysis).

    • Option 2 (Anhydrous): Cool to -78°C. Add LiHMDS (1.1 equiv). Warm slowly to RT overnight.

  • Workup: Quench with sat. NH₄Cl. Extract DCM. Do not use acid wash (azetidines can open).[1]

Protocol B: The "Rescue" (Buchwald-Hartwig)

Use when cyclization fails completely. Couple a pre-formed azetidine to a halopyridine.

  • Warning: Azetidines poison Pd catalysts by binding strongly to the metal.

  • Ligand Choice: You MUST use bulky, electron-rich ligands to displace the azetidine from the Pd center.

    • Recommended: RuPhos or BrettPhos .

    • Base: NaOtBu.

    • Temp: 85°C.

  • Reference: Stradiotto et al. have demonstrated cross-coupling with strained rings requires specific "DalPhos" type ligands to prevent ring opening or poisoning [2].

FAQ

Q: My azetidine product degrades on silica gel. How do I purify? A: Azetidines are basic and strained. Silica is acidic.

  • Fix: Pre-treat your silica column with 1-5% Triethylamine (TEA) in hexanes before loading your sample. Or use neutral alumina .

Q: I see the product mass, but it disappears after workup. A: You likely hydrolyzed the ring.

  • Fix: Avoid acidic aqueous washes. Keep pH > 8 during extraction. If the product is volatile (low MW azetidines), do not use high-vacuum; concentrate gently.

Q: Can I use the Mitsunobu reaction? A: Generally No . The


 of the amine is usually too high (>11) for standard DEAD/PPh3 conditions. It requires an activated sulfonamide (pKa < 11) to work, which defeats the purpose if you want a free or alkylated azetidine.

References

  • Singh, G. S., & D'Höoghe, M. (2024). Recent Advances in the Synthesis of Azetidines.[2][3][4][5] Chemical Reviews.[6] (General Azetidine Synthesis & Strain)

  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Primary Amines and Aryl Chlorides. Chemical Science. (Ligand selection for amine coupling)

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Ring opening risks)

  • Gaunt, M. J., et al. (2011). Palladium-Catalyzed Intramolecular C–H Amination.[6][7] Journal of the American Chemical Society. (C-H activation routes)

Sources

Technical Support Center: Preventing Azetidine Ring Opening During Acidic Workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing ring opening of azetidine during acidic workup Audience: Researchers, medicinal chemists, and process development scientists. Objective: Provide actionable troubleshooting, mechanistic insights, and robust protocols to maintain azetidine integrity under acidic conditions.

Core Technical Insight: The Stability Paradox

Azetidines possess significant ring strain energy (~25.4 kcal/mol), nearly identical to cyclobutane but with the added vulnerability of a basic nitrogen atom. Under neutral conditions, this strain is kinetically trapped. However, protonation of the azetidine nitrogen dramatically lowers the activation energy for nucleophilic attack at the


-carbons (C2/C4), leading to rapid ring opening (hydrolysis) or polymerization.

The Critical Failure Mode: When an azetidine is subjected to a standard acidic workup (e.g., 1M HCl extraction), the nitrogen protonates (


 for alkyl azetidines). If a nucleophile is present (Cl⁻, H₂O, or an intramolecular pendant group), the ring snaps open to form a linear amine or alcohol.
Mechanism of Acid-Catalyzed Failure

AzetidineOpening Azetidine Azetidine (Stable) Protonated Protonated Azetidinium (Highly Electrophilic) Azetidine->Protonated + H+ (Acidic Workup) TS Nucleophilic Attack (Transition State) Protonated->TS + Nu- (H2O, Cl-) Opened Ring-Opened Product (Linear Amine/Alcohol) TS->Opened Strain Release

Figure 1: The thermodynamic drive to release ring strain triggers decomposition upon N-protonation.

Troubleshooting Guide & FAQs

Issue 1: "My azetidine product disappears after 1M HCl extraction."

Diagnosis: You likely triggered acid-catalyzed hydrolysis. The combination of a strong acid (low pH) and a nucleophilic counterion (Cl⁻) is fatal for electron-rich azetidines. Corrective Action:

  • Switch Acids: Replace HCl with Citric Acid (10% aq.) or Ammonium Chloride (saturated) . These provide a buffered, milder acidic environment (pH ~4-5) that protonates basic impurities without aggressively activating the azetidine ring.

  • Cold Processing: Perform all acidic washes at 0 °C . The rate of ring opening is temperature-dependent.

  • Counterion Control: Avoid halides (Cl⁻, Br⁻) in the aqueous phase if possible, as they are competent nucleophiles. Use acids with non-nucleophilic counterions (e.g., phosphoric acid, though pH control is harder).

Issue 2: "I need to remove excess starting amine, but my azetidine is acid-sensitive."

Diagnosis: Standard acid-base extraction is too harsh. Solution: The Copper Sulfate Sequestration Method. Copper(II) forms water-soluble complexes with unhindered primary and secondary amines (turning the aqueous layer deep blue/purple), while sterically hindered or tertiary azetidines often remain in the organic layer.

  • Protocol: Wash the organic layer with 10% aqueous CuSO₄ (3x) until the aqueous layer no longer turns purple.

Issue 3: "My product degrades on the silica column."

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5) and has active hydroxyl groups that can catalyze ring opening or polymerization of azetidines. Corrective Action:

  • Deactivate Silica: Pre-wash the silica column with 1–5% Triethylamine (Et₃N) in hexanes before loading your sample. Add 1% Et₃N to your mobile phase.

  • Alternative Stationary Phase: Use Basic Alumina (Brockmann Grade III) instead of silica.

  • Reverse Phase: C18 silica is generally neutral and less likely to cause degradation.

Issue 4: "Can I isolate my azetidine as a salt for stability?"

Diagnosis: Yes, but the choice of acid is critical. HCl salts are hygroscopic and prone to hydrolysis over time due to the nucleophilicity of chloride. Recommendation:

  • Oxalate Salts: Often form stable, non-hygroscopic solids.

  • Trifluoroacetate (TFA) Salts: Useful for purification but can be hygroscopic; remove excess TFA thoroughly.

  • Fumarate/Maleate Salts: Good alternatives for pharmaceutical crystallization.

Decision Tree: Workup Strategy

Use this logic flow to select the safest workup for your specific azetidine substrate.

WorkupSelection Start Start: Azetidine Reaction Mixture IsProtected Is the Azetidine Nitrogen Protected? (e.g., Boc, Cbz, Tosyl) Start->IsProtected YesProtected Yes (Protected) IsProtected->YesProtected NoProtected No (Free Base) IsProtected->NoProtected StandardWorkup Standard Workup OK (Dilute HCl/Brine) YesProtected->StandardWorkup CheckImpurities Are there other amines to remove? NoProtected->CheckImpurities YesAmines Yes CheckImpurities->YesAmines NoAmines No CheckImpurities->NoAmines CuSO4 Use CuSO4 Wash (Protocol B) YesAmines->CuSO4 Primary/Secondary Impurities MildAcid Use Cold Citric Acid (Protocol A) YesAmines->MildAcid General Impurities BasicExtract Basic Extraction Only (Wash with NaHCO3/Brine) NoAmines->BasicExtract

Figure 2: Strategic selection of workup conditions based on substrate stability.

Experimental Protocols

Protocol A: Mild Acidic Workup (Citric Acid)

Best for: Removing neutral impurities or basic byproducts without opening the azetidine ring.

  • Preparation: Prepare a 10% (w/v) aqueous citric acid solution. Cool to 0 °C in an ice bath.

  • Dilution: Dilute the reaction mixture with an aprotic solvent (DCM or EtOAc).

  • Extraction:

    • Wash the organic layer with the cold citric acid solution (2 x volumes). Work quickly.

    • Immediately wash with saturated aqueous NaHCO₃ to neutralize any residual acid in the organic layer.

    • Wash with brine.[1][2]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (which can be slightly Lewis acidic).

  • Concentration: Evaporate solvent at <40 °C .

Protocol B: Copper Sulfate Complexation

Best for: Selectively removing primary/secondary amine starting materials from tertiary azetidine products.

  • Preparation: Prepare a saturated aqueous CuSO₄ solution.

  • Extraction:

    • Dilute the reaction mixture with EtOAc (DCM can sometimes form emulsions with copper salts).

    • Wash with CuSO₄ solution (3 x volumes).

    • Observation: The aqueous layer will turn deep royal blue/purple as it complexes the unhindered amines.

    • Repeat until the aqueous layer remains pale blue.

  • Finishing: Wash with water, then brine. Dry over Na₂SO₄.[1][2]

Protocol C: Deactivated Silica Gel Chromatography

Best for: Purification of acid-sensitive free-base azetidines.

  • Slurry Preparation: Mix silica gel with the starting eluent (e.g., Hexanes/EtOAc).

  • Deactivation: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of the eluent containing 1% Et₃N.

  • Elution: Run the column using your gradient. It is often safe to remove Et₃N from the mobile phase after the compound has started eluting, but keeping 0.5-1% is safer for highly sensitive substrates.

Quantitative Stability Data

The following table summarizes the half-life (


) of various N-substituted azetidines in acidic media, highlighting the protective effect of electron-withdrawing groups (EWGs).
N-SubstituentElectronic EffectStability at pH 1.0Stability at pH 7.0Recommended Workup
Alkyl (e.g., Benzyl) Electron DonatingUnstable (

)
StableBasic / Mild Citric
Aryl (e.g., Phenyl) Weakly DonatingModerate (

)
StableMild Citric
Tosyl (Ts) Strong EWGHighly StableHighly StableStandard HCl
Boc / Cbz Strong EWGStable*Highly StableStandard HCl
3-Pyridyl EWG (via resonance)ModerateStableMild Citric

*Note: Boc groups are acid-labile but require strong acid (TFA/HCl) and time to deprotect; they generally survive rapid dilute acid washes.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][3] Technical Support Center: Azetidine Synthesis Protocols.

  • University of Rochester. (n.d.). Workup: Amines - Troubleshooting and Protocols.

  • Organic Chemistry Portal. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening.

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Solubility Optimization for 5-(3-Azetidinyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges of 5-(3-Azetidinyl)-2-ethoxypyridine , a compound characterized by a specific polarity contrast: a lipophilic ethoxypyridine tail and a highly basic, hydrophilic azetidine head.

Status: Active Subject: Aqueous Solubility & Formulation Strategy Compound Class: Basic Heterocycle / Azetidine-Pyridine Hybrid

Executive Summary

5-(3-Azetidinyl)-2-ethoxypyridine presents a classic medicinal chemistry challenge: it possesses a highly ionizable center (the azetidine nitrogen) paired with a lipophilic aromatic core (ethoxypyridine).

The Core Issue: At neutral pH (pH 7.0–7.4), the compound exists in equilibrium between its protonated cationic form and its lipophilic free base. If the bulk pH drifts above the pKa of the azetidine amine (approx. pKa 9.5–10.5) or if the ionic strength is non-optimal, the "free base" precipitates.

This guide provides three validated workflows to stabilize the compound in aqueous media, prioritizing in situ salt formation and cyclodextrin complexation .

Part 1: Diagnostic & Chemical Logic

Before attempting formulation, you must understand the ionization profile.

Functional GroupApprox. pKaBehavior at pH 7.4Solubility Impact
Azetidine Nitrogen (

)
~10.0 – 11.0Protonated (+) Primary solubility driver. High solubility if pH < 9.[1]
Pyridine Nitrogen ~5.2Neutral (0) Weak base.[2][3] Remains neutral at physiological pH; contributes to lipophilicity.
Ethoxy Group N/ANeutral Hydrophobic handle. Reduces intrinsic water solubility (

).

The Trap: Users often attempt to dissolve the Free Base solid directly into water or PBS. The pH of the micro-environment around the solid particle spikes, preventing dissolution. The Fix: You must lower the pH locally to generate the soluble cation, then buffer to maintain it.

Part 2: Troubleshooting Workflows

Workflow A: In-Situ Salt Formation (Recommended)

Best for: Stock solutions, chemical synthesis, and early-stage assays.

The Logic: Converting the secondary amine of the azetidine into a salt (chloride or mesylate) drastically reduces the crystal lattice energy and increases solvation.

Protocol:

  • Calculate Stoichiometry: You need 1.05 equivalents of acid relative to the compound.

  • Solvent Selection: Start with 0.1M HCl or Methanesulfonic Acid (MSA).

    • Why MSA? Mesylate salts of azetidines often crystallize better and are less hygroscopic than HCl salts.

  • Dissolution Step:

    • Weigh the Free Base.

    • Add 90% of the required volume of water.

    • Slowly add the acid (1.05 eq) while vortexing.

    • Observation: The cloudy suspension should clarify immediately as the pH drops below 6.0.

  • Back-Titration (Optional): If the final solution is too acidic for your assay, carefully back-titrate with dilute NaOH to pH 6.5–7.0. Do not exceed pH 7.5, or the free base will crash out.

Workflow B: Cyclodextrin Complexation

Best for: Biological assays (cell culture, in vivo) where low pH is toxic.

The Logic: The ethoxypyridine moiety is a flat, lipophilic aromatic system perfect for encapsulation into the hydrophobic cavity of Beta-Cyclodextrin (


-CD). This hides the hydrophobic tail from water while leaving the hydrophilic azetidine exposed.

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) or SBE-
    
    
    
    -CD
    (Captisol®) in water.
    • Note: Standard

      
      -CD has low water solubility; use the modified versions.
      
  • Addition: Add the compound to the CD solution.

  • Sonication: Sonicate at 35–40°C for 20 minutes. The heat aids the endothermic inclusion process.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove any non-complexed solid.
    
Workflow C: Co-Solvent System (DMSO/PEG)

Best for: High-throughput screening (HTS) where simple dilution is required.

The Logic: Reduces the dielectric constant of the solvent, stabilizing the neutral form of the molecule.

Formulation Table:

Component Concentration Function
DMSO 5% - 10% Primary solubilizer for the ethoxy-pyridine core.
PEG 400 30% Interfacial tension reducer.

| Water/PBS | 60% - 65% | Bulk solvent. |

Warning: Azetidines are strained rings.[4] Avoid leaving them in pure DMSO for extended periods (weeks) at high temperatures, as ring-opening polymerization can occur slowly.

Part 3: Decision Logic & Visualization

Use the following decision tree to select the correct formulation strategy for your specific application.

SolubilityStrategy cluster_warning Stability Check Start Start: 5-(3-Azetidinyl)-2-ethoxypyridine Solubility Issue AppType What is the Application? Start->AppType InVitro In Vitro / HTS (Cell Free) AppType->InVitro Chemical Assay CellBased Cell-Based Assay (Sensitive to pH/Solvents) AppType->CellBased Live Cells InVivo In Vivo / PK Study AppType->InVivo Animal Model AcidStrategy Strategy A: Acidification (0.1M HCl or MSA) InVitro->AcidStrategy Robust to pH < 6 Cosolvent Strategy B: Co-Solvents (DMSO + PEG400) InVitro->Cosolvent Requires Neutral pH CellBased->Cosolvent If DMSO < 0.5% final Complexation Strategy C: Cyclodextrin (20% HP-beta-CD) CellBased->Complexation Best Toxicity Profile InVivo->AcidStrategy Oral Gavage (Stomach pH) InVivo->Complexation IV / IP Injection Warning Avoid Strong Nucleophiles (Risk of Azetidine Ring Opening) AcidStrategy->Warning

Caption: Decision matrix for selecting the optimal solubilization method based on experimental constraints.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a precipitate when I dilute my DMSO stock into PBS. Why? A: This is the "Crash-Out" effect. Your compound is soluble in DMSO (lipophilic) but insoluble in PBS (neutral pH aqueous).

  • Fix: Do not dilute directly into PBS. Dilute into a slightly acidic buffer (Acetate buffer pH 5.0) or use the Cyclodextrin method (Workflow B) to shield the lipophilic tail during dilution.

Q2: Can I use Phosphate Buffered Saline (PBS) for the initial dissolution? A: No. PBS has a high buffering capacity at pH 7.4. It will fight your attempt to protonate the azetidine. Dissolve in pure water or 10mM HCl first, then add concentrated PBS to adjust osmolarity if needed.

Q3: Is the azetidine ring stable in acid? A: 3-substituted azetidines are generally stable in dilute acid (e.g., 0.1M HCl) at room temperature. However, avoid hot strong acids or strong nucleophiles, which can trigger ring-opening hydrolysis to form the linear amino-alcohol derivative [1].

Q4: My compound turns yellow in solution over time. Is it degrading? A: Pyridine derivatives are susceptible to N-oxidation or photo-oxidation. Azetidines can also degrade.

  • Check: Run an LC-MS. If you see a mass shift of +16 (N-oxide) or +18 (Hydrolysis/Ring Opening), degradation has occurred. Store stocks at -20°C, protected from light.

References

  • Azetidine Stability & Synthesis

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[5]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Solubility Enhancement Strategies

    • Title: Solubility enhancement techniques: A comprehensive review.
    • Source: World Journal of Biology Pharmacy and Health Sciences.
    • URL:[Link]

  • Pyridine Physical Properties

    • Title: Pyridine - Physicochemical Properties (pKa and Solubility).
    • Source: PubChem (N
    • URL:[Link]

  • Cyclodextrin Formulation

    • Title: Complexation of drugs with cyclodextrins to enhance aqueous solubility.[6]

    • Source: Cutm.ac.in (Pharmaceutical Technology).
    • URL:[Link]

Sources

Technical Support Center: A Researcher's Guide to Regioselectivity in Ethoxypyridine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for ethoxypyridine substitution reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the ethoxypyridine scaffold. The inherent electronic nature of the pyridine ring, combined with the influence of the ethoxy substituent, presents unique challenges and opportunities in controlling the regiochemical outcome of substitution reactions.

This resource provides in-depth, experience-driven answers to common questions, troubleshooting strategies for when your reactions do not proceed as planned, and detailed experimental protocols to guide your laboratory work. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to rationally design future synthetic strategies with enhanced control over regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing substitution reactions on a pyridine ring?

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This has two major consequences for its reactivity:

  • Electrophilic Aromatic Substitution (EAS): The ring is deactivated towards electrophiles, much like nitrobenzene.[1][2] Reactions typically require harsh conditions (e.g., strong acids, high temperatures).[3] Substitution, when it does occur, is generally directed to the C3 and C5 positions (meta to the nitrogen). This is because the cationic intermediates (Wheland intermediates) formed from attack at C2, C4, or C6 would place a destabilizing positive charge on the electronegative nitrogen atom.[4][5][6]

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles, especially when a good leaving group is present at the C2, C4, or C6 positions.[7][8][9][10][11][12] The anionic intermediate (Meisenheimer complex) is stabilized by delocalizing the negative charge onto the ring nitrogen, a stabilization that is not possible with C3 or C5 attack.[1][7][8]

Q2: How does an ethoxy group influence the regioselectivity of substitution on the pyridine ring?

An ethoxy group (-OEt) is a strong electron-donating group (EDG) through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). Its overall effect is activating and it directs incoming electrophiles to the ortho and para positions. However, its influence is modulated by the powerful electronic effects of the pyridine nitrogen.

The interplay between the ethoxy group's directing effect and the inherent reactivity of the pyridine ring determines the final regiochemical outcome. The specific position of the ethoxy group (2, 3, or 4) is therefore a critical factor.

Q3: My electrophilic substitution on an ethoxypyridine is giving low yields and a mixture of isomers. What is the most effective strategy to improve this?

A common and highly effective strategy to control electrophilic substitution on pyridines is to first convert the starting material to its corresponding pyridine N-oxide .[1][2] The N-oxide oxygen atom is a powerful electron-donating group that activates the ring towards electrophiles and strongly directs substitution to the C4 position.[1] Even when a strongly ortho-, para- directing ethoxy group is present, the N-oxide's influence can be dominant. For example, the nitration of 2-ethoxypyridine-N-oxide yields the 4-nitro product, where the nitro group is meta to the ethoxy group.[7][13] The N-oxide can be readily removed in a subsequent step by reduction (e.g., with PCl₃ or H₂/Pd) to yield the desired substituted pyridine.[1]

Troubleshooting Guide

Issue 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Potential CauseRecommended Solutions
Steric Hindrance: A bulky nucleophile may have difficulty accessing a sterically hindered position (e.g., C2 if a large group is on the nitrogen or at C3).* Consider using a less sterically demanding nucleophile if the reaction chemistry allows. * If targeting the more hindered position is necessary, you may need to optimize reaction temperature and time to overcome the higher activation energy.
Electronic Effects: The presence of other electron-withdrawing or -donating groups on the ring can alter the relative electrophilicity of the C2 and C4/C6 positions.* Analyze the electronic nature of all substituents on the ring. An electron-withdrawing group at C3, for example, will enhance the electrophilicity of both C2 and C4. * Computational modeling (DFT) can be a powerful tool to predict the relative activation energies for nucleophilic attack at different positions.[14][15][16]
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the Meisenheimer intermediate and the transition state, thereby affecting the product ratio.* Experiment with a range of solvents with varying polarities (e.g., THF, DMF, DMSO, acetonitrile). * For reactions involving charged nucleophiles, polar aprotic solvents are often preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.
Issue 2: Low or No Yield in Electrophilic Aromatic Substitution (EAS)
Potential CauseRecommended Solutions
Pyridine Ring Deactivation: The pyridine nitrogen is basic and becomes protonated under the strongly acidic conditions often used for EAS (e.g., nitration, sulfonation), which further deactivates the ring.* As detailed in FAQ Q3, conversion to the pyridine N-oxide is the most robust strategy to activate the ring and control regioselectivity.[1] * Consider alternative, milder electrophilic substitution methods if available for the desired transformation.
Harsh Reaction Conditions: High temperatures and strong acids can lead to decomposition of the starting material or product.* Carefully control the reaction temperature and monitor the reaction progress by TLC or LC-MS to avoid over-reaction or degradation. * If possible, use milder reagents or catalytic methods.
Issue 3: Unexpected Side Products
Potential CauseRecommended Solutions
Ether Cleavage: The ethoxy group can be susceptible to cleavage under strongly acidic conditions (e.g., HBr, HI, or prolonged heating with H₂SO₄), leading to the corresponding hydroxypyridine derivative.* If acidic conditions are necessary, use the mildest acid and lowest temperature that will effect the desired transformation. * Protecting groups may be an option, but this adds steps to the synthesis. The N-oxide strategy often circumvents the need for very harsh acidic conditions.
Metalation at an Undesired Position: In directed ortho-metalation (DoM) reactions, the choice of base and reaction conditions is critical for achieving high regioselectivity.* The choice of lithium amide base (e.g., LDA vs. LTMP) and additives can significantly influence the site of metalation.[8][17] * Carefully control the temperature, as lithiated intermediates can sometimes rearrange or equilibrate at higher temperatures.

Regioselectivity of Ethoxypyridine Isomers: A Summary

The position of the ethoxy group has a profound impact on the outcome of substitution reactions. The following table summarizes the expected directing effects for the three isomers of ethoxypyridine.

Ethoxypyridine IsomerElectrophilic Aromatic Substitution (EAS)Nucleophilic Aromatic Substitution (SNAr) & Directed ortho-Metalation (DoM)
2-Ethoxypyridine The ethoxy group at C2 activates the ring, but its ortho (C3) and para (C5) positions are still relatively deactivated by the ring nitrogen. Substitution is often difficult and may lead to mixtures. The N-oxide strategy is highly recommended, which directs nitration to C4.[7][13]The ethoxy group is a good directing group for metalation at the C3 position. However, depending on the base, metalation at C6 can also occur.[1][8][17] In the case of 3-chloro-2-ethoxypyridine, lithiation occurs at C4, and the ethoxy group can then direct the addition of nucleophiles to the C4 position of a pyridyne intermediate.[4][18][19]
3-Ethoxypyridine The ethoxy group strongly activates the C2, C4, and C6 positions. The ring nitrogen deactivates these same positions. The outcome is a competition between these effects, often leading to substitution at C2 (activated by ethoxy, less deactivated by nitrogen) and C4.The ethoxy group can direct metalation to the C2 or C4 position. With a leaving group at C2 or C6, SNAr will proceed at those positions. With a leaving group at C4, SNAr will also be favorable.
4-Ethoxypyridine The ethoxy group activates the C3 and C5 positions (ortho to the ethoxy group), which are the electronically preferred positions for EAS on the pyridine ring. Therefore, substitution is expected to occur primarily at C3 and C5.The ethoxy group can direct metalation to the C3 and C5 positions.[20] With a leaving group at C2 or C6, SNAr will be highly activated by both the ring nitrogen and the para ethoxy group.

Experimental Protocols

Protocol 1: Directed ortho-Metalation and Silylation of 4-Ethoxypyridine

This protocol describes the regioselective lithiation of 4-ethoxypyridine at the C3 position, followed by quenching with an electrophile, trimethylsilyl chloride. This method is adapted from procedures for the directed metalation of methoxypyridines.[20]

Materials:

  • 4-Ethoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-ethoxypyridine (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Slowly add TMSCl (1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-trimethylsilyl-4-ethoxypyridine.

Protocol 2: Nucleophilic Aromatic Substitution on 2-Chloro-4-ethoxypyridine

This protocol outlines a general procedure for the SNAr reaction of a halo-ethoxypyridine with a generic amine nucleophile.

Materials:

  • 2-Chloro-4-ethoxypyridine

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 2-chloro-4-ethoxypyridine (1.0 equiv), the amine nucleophile (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF or DMSO as the solvent.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-amino-4-ethoxypyridine derivative.

Visualizing Regioselectivity

Diagram 1: Directing Effects in Ethoxypyridine Substitution

G cluster_eas Electrophilic Aromatic Substitution (EAS) cluster_snar Nucleophilic Aromatic Substitution (SNAr) & DoM EAS_Start Ethoxypyridine Isomer EAS_2EtO 2-Ethoxypyridine (N-Oxide Recommended) EAS_Start->EAS_2EtO Position of -OEt EAS_3EtO 3-Ethoxypyridine EAS_Start->EAS_3EtO EAS_4EtO 4-Ethoxypyridine EAS_Start->EAS_4EtO EAS_Prod_4NO2 Major Product: 4-Nitro EAS_2EtO->EAS_Prod_4NO2 Nitration of N-Oxide EAS_Prod_2_4_subst Major Products: 2- and 4-substituted EAS_3EtO->EAS_Prod_2_4_subst EAS_Prod_3_5_subst Major Products: 3- and 5-substituted EAS_4EtO->EAS_Prod_3_5_subst SNAr_Start Ethoxypyridine Isomer SNAr_2EtO 2-Ethoxypyridine SNAr_Start->SNAr_2EtO Position of -OEt SNAr_3EtO 3-Ethoxypyridine SNAr_Start->SNAr_3EtO SNAr_4EtO 4-Ethoxypyridine SNAr_Start->SNAr_4EtO SNAr_Prod_3_6_metal Major Sites: C3 or C6 metalation SNAr_2EtO->SNAr_Prod_3_6_metal SNAr_Prod_2_4_metal Major Sites: C2 or C4 metalation SNAr_3EtO->SNAr_Prod_2_4_metal SNAr_Prod_3_5_metal Major Sites: C3 or C5 metalation SNAr_4EtO->SNAr_Prod_3_5_metal

Caption: Directing effects of the ethoxy group.

Diagram 2: Troubleshooting Workflow for Regioselectivity

G Start Undesired Regioisomer Formation Reaction_Type What is the reaction type? Start->Reaction_Type EAS Electrophilic (EAS) Reaction_Type->EAS EAS SNAr Nucleophilic (SNAr) / DoM Reaction_Type->SNAr SNAr / DoM EAS_Yield Low Yield? EAS->EAS_Yield SNAr_Selectivity Mixture of C2/C4/C6 Isomers? SNAr->SNAr_Selectivity N_Oxide Consider Pyridine N-Oxide Strategy EAS_Yield->N_Oxide Yes Milder_Cond Use Milder Conditions / Reagents EAS_Yield->Milder_Cond No, but poor selectivity Change_Solvent Vary Solvent Polarity SNAr_Selectivity->Change_Solvent Yes Change_Nucleophile Alter Nucleophile Sterics Change_Solvent->Change_Nucleophile Change_Base Optimize Base for DoM Change_Nucleophile->Change_Base If DoM

Caption: Troubleshooting regioselectivity issues.

References

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  • den Hertog, H. J., & Combe, W. P. (1951). The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide (III). The nitration of 2‐ and 3‐methoxypyridine‐N‐oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]

  • Gros, P., Choppin, S., & Fort, Y. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 68(4), 1421-1425. [Link]

  • Jolie, K. C., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(32), 10846-10851. [Link]

  • Knochel, P., & Sapountzis, I. (2015). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and subsequent transmetalation to diorganomagnesium reagents of type 4 leading to 4-arylated pyridines of type 7via the 3,4-pyridyne 5. ResearchGate. [Link]

  • Knochel, P., & Sapountzis, I. (2015). Selective lithiation of 3-chloro-2-ethoxypyridine (1) and subsequent transmetalation towards the diorganomagnesium reagents of type 9 leading to 4-thiolated pyridines of type 10. ResearchGate. [Link]

  • Gros, P., Choppin, S., & Fort, Y. (2001). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 66(25), 8619-8622. [Link]

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  • Unknown Author. (n.d.). Pyridines. University of Babylon. [Link]

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  • Kack, H., et al. (2023). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. Molecules, 28(18), 6649. [Link]

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Technical Support Center: Advanced Strategies for Challenging Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in the Coupling of 5-(3-Azetidinyl)-2-ethoxypyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for navigating the complexities of cross-coupling reactions involving sterically hindered substrates. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols specifically tailored to the challenges encountered when coupling 5-(3-azetidinyl)-2-ethoxypyridine. Our aim is to equip you with the scientific rationale and practical steps needed to achieve optimal yields and reaction efficiency.

The Core Challenge: Understanding Steric and Electronic Hurdles

The coupling of 5-(3-azetidinyl)-2-ethoxypyridine presents a significant synthetic challenge due to a confluence of steric and electronic factors. The bulky azetidinyl group at the 5-position and the ethoxy group at the 2-position create substantial steric congestion around the pyridine core. This hindrance can impede the crucial steps of the catalytic cycle in common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

Furthermore, the pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] The electron-deficient nature of the pyridine ring also makes it less reactive in certain coupling paradigms.[1] Successfully forming the desired C-C or C-N bond requires a carefully optimized approach that directly addresses these inherent difficulties.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with 5-(3-azetidinyl)-2-ethoxypyridine resulting in low or no yield?

A1: Low conversion rates are the most common issue and typically stem from a combination of factors. The primary culprit is often an inefficient catalyst system. Standard palladium catalysts, such as those with less bulky phosphine ligands (e.g., PPh₃), may fail to facilitate the oxidative addition step due to the steric bulk of the ethoxy and azetidinyl groups.[2] Additionally, the pyridine nitrogen can sequester the active catalyst, effectively poisoning the reaction.[1][3]

Q2: Which cross-coupling strategy is recommended for this substrate: Suzuki-Miyaura or Buchwald-Hartwig?

A2: For creating a C-N bond between a (hetero)aryl halide and the azetidine, the Buchwald-Hartwig amination is the more direct and generally recommended approach.[4] This reaction directly couples an amine with an aryl halide. A Suzuki-Miyaura reaction would necessitate the synthesis of an azetidinylboronic acid or a boronic ester derivative, which can be unstable and prone to side reactions like protodeboronation.[2]

Q3: How do I select the optimal catalyst system to overcome steric hindrance?

A3: The key is to use a palladium precatalyst paired with a sterically demanding and electron-rich ligand. These ligands are designed to accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle, which are often the rate-limiting steps for hindered substrates.[5]

  • Bulky Biarylphosphine Ligands: Ligands developed by the Buchwald group, such as XPhos, SPhos, and BrettPhos , are highly effective. Their large steric footprint promotes the formation of a monoligated, highly reactive Pd(0) species.[2][6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors and can possess significant steric bulk, making them excellent choices for challenging couplings. They are known to form very stable palladium complexes that can drive difficult transformations.[7][8][9]

Q4: What is the role of the base in this reaction, and which one should I choose?

A4: The base is critical for the deprotonation of the amine in the Buchwald-Hartwig reaction, forming the palladium-amido intermediate. For sterically hindered couplings, stronger, non-nucleophilic bases are generally more effective. Weaker bases may not be sufficient to drive the reaction to completion.

  • Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are excellent choices.[2][10]

  • Consideration: The choice of base can be substrate-dependent. It is often beneficial to screen a few different bases to find the optimal one for your specific system.

Q5: Can the azetidine ring open or undergo side reactions under the coupling conditions?

A5: The azetidine ring is a strained four-membered heterocycle, but it is generally stable under the conditions of palladium-catalyzed cross-coupling.[11][12] Studies have shown that N-arylation of azetidine can be achieved without ring cleavage.[13] However, excessively high temperatures or highly acidic/basic conditions should be avoided to minimize the risk of degradation.

Recommended Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the C-N coupling of a 5-halo-2-ethoxypyridine with 3-azetidinol (as a representative azetidine derivative). Optimization may be required based on the specific halide and azetidine derivative used.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents Weigh Reagents: - Aryl Halide (1.0 eq) - Azetidine (1.2-1.5 eq) - Base (2.0 eq) - Pd Precatalyst (1-5 mol%) - Ligand (2-10 mol%) setup Assemble in Glovebox: - Add reagents to dry Schlenk flask - Add anhydrous solvent (Toluene or Dioxane) prep_reagents->setup Transfer to flask degas Degas the reaction mixture (e.g., 3x Freeze-Pump-Thaw cycles) setup->degas heat Heat under inert atmosphere (Ar/N₂) (80-110 °C) degas->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool Reaction complete filter Filter through Celite®, wash with solvent cool->filter extract Aqueous workup & extraction filter->extract purify Purify by column chromatography extract->purify

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology
  • Reagent Preparation: In a glovebox, add the 5-halo-2-ethoxypyridine (1.0 equiv), the azetidine derivative (1.2-1.5 equiv), your chosen base (e.g., NaOtBu, 2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the bulky phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and place it on a preheated stirrer hotplate (80-110 °C). Stir the reaction mixture under a positive pressure of argon or nitrogen.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired 5-(3-azetidinyl)-2-ethoxypyridine derivative.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inefficient catalyst system for the sterically hindered substrate.[2] 2. Catalyst deactivation by pyridine nitrogen coordination.[1] 3. Insufficiently strong base.1. Switch to a more sterically demanding and electron-rich ligand (e.g., XPhos, SPhos, or an appropriate NHC ligand).[7][8] 2. Use a higher catalyst/ligand loading (e.g., increase to 5 mol% Pd). 3. Screen stronger bases such as NaOtBu or LHMDS.[10]
Formation of Side Products (e.g., Hydrodehalogenation) 1. Reaction temperature is too high, leading to decomposition pathways. 2. Presence of water or other protic sources. 3. Inefficient reductive elimination compared to competing pathways.1. Lower the reaction temperature and monitor for longer reaction times. 2. Ensure all reagents and solvents are rigorously dried and the reaction is run under a strict inert atmosphere. 3. The use of bulky ligands generally accelerates reductive elimination, which should minimize this side reaction.[4]
Inconsistent Results 1. Variable quality of reagents or solvents (especially water content). 2. Inefficient degassing, allowing oxygen to interfere with the catalyst. 3. Inconsistent heating or stirring.1. Use freshly purified solvents and high-purity reagents. 2. Employ rigorous degassing techniques such as multiple freeze-pump-thaw cycles. 3. Ensure uniform heating and vigorous stirring to maintain a homogeneous reaction mixture.

Understanding the Mechanism and Steric Effects

The success of the Buchwald-Hartwig amination for this substrate hinges on navigating the key steps of its catalytic cycle. Steric hindrance primarily affects the oxidative addition and reductive elimination steps.

G Pd0 L-Pd(0) OA_complex Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (Aryl-X) Amido_complex Palladium Amido Complex OA_complex->Amido_complex Amine Coordination & Deprotonation (Base, Azetidine-H) OA_complex->p1 Product_complex Product Complex Amido_complex->Product_complex Reductive Elimination (Rate-Limiting Step) Amido_complex->p3 Product_complex->Pd0 Product Release

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting steric challenges.

A bulky ligand (L) assists by:

  • Promoting Oxidative Addition: The ligand's electron-donating properties enrich the palladium center, making it more nucleophilic and facilitating its insertion into the aryl-halide bond.

  • Accelerating Reductive Elimination: The steric bulk of the ligand creates a congested coordination sphere around the palladium atom. This steric pressure is relieved during reductive elimination, thus lowering the activation energy for this crucial, product-forming step.[4]

By carefully selecting the catalyst system and reaction conditions, researchers can successfully overcome the steric and electronic barriers inherent to the 5-(3-azetidinyl)-2-ethoxypyridine scaffold, enabling its efficient incorporation into complex molecules for drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions. [Link]

  • Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes | Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. PMC. [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Publications. (n.d.). ki Cross-Coupling of 2-Pyridyl Ammonium Salts by N–C Activatio. [Link]

  • Frontiers. (2018). Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • ACS Publications. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. [Link]

  • American Chemical Society. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • MDPI. (2025). Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • The Doyle Group, Princeton University. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]

  • ChemRxiv. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • ARKAT USA, Inc. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PapersFlow. (n.d.). Steric Effects in Phosphine Ligands: Research Guide & Papers. [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles | Request PDF. [Link]

  • ACS Publications. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]

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  • National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. [Link]

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Technical Support Center: Crystallization of 5-(3-Azetidinyl)-2-ethoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization

Welcome to the technical support center for the crystallization of 5-(3-Azetidinyl)-2-ethoxypyridine hydrochloride. As an active pharmaceutical ingredient (API), the solid-state properties of this compound are paramount. Crystallization is not merely a purification step; it is the process that defines the final form of the API, directly influencing its stability, purity, downstream processability, and ultimately, its therapeutic efficacy.[][2] The hydrochloride salt form of this pyridine derivative presents unique challenges and opportunities in developing a robust and reproducible crystallization process. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, providing both foundational knowledge and actionable troubleshooting protocols.

This document provides a framework for developing a crystallization process. The specific parameters for 5-(3-Azetidinyl)-2-ethoxypyridine hydrochloride must be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-(3-Azetidinyl)-2-ethoxypyridine hydrochloride to consider for crystallization?

A1: Understanding the molecule's structure is key. It is a hydrochloride salt of an organic base, making it highly polar. Key features include:

  • Pyridine Ring: A basic heterocyclic aromatic ring.

  • Azetidinyl Group: A saturated, four-membered ring containing a secondary amine. This, along with the pyridine nitrogen, is protonated to form the hydrochloride salt. These sites are active in hydrogen bonding.

  • Ethoxy Group: An ether linkage that adds some lipophilicity.

  • Hydrochloride Salt: This salt form generally increases aqueous solubility compared to the free base but also introduces challenges like hygroscopicity and high lattice energy.[3] Hydrochloride salts of pyridine bases can sometimes exhibit instability at high temperatures, potentially losing HCl.[4]

Q2: How do I select a suitable solvent system to begin my crystallization experiments?

A2: Solvent selection is the most critical step in developing a crystallization process.[][5] For a polar hydrochloride salt like this, the ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. A good anti-solvent should be miscible with the primary solvent but should not dissolve the compound.

Recommended Starting Points:

  • Primary Solvents (for dissolving the compound):

    • Lower-chain alcohols (Methanol, Ethanol, Isopropanol) are excellent starting points due to their polarity and ability to form hydrogen bonds.

    • Water can be effective but may lead to hydrate formation or hygroscopicity issues.[3] Use of anhydrous solvents is often preferred.

  • Anti-solvents (for inducing precipitation):

    • Ethers (e.g., MTBE, 2-MeTHF)

    • Esters (e.g., Ethyl Acetate, Isopropyl Acetate)

    • Ketones (e.g., Acetone, MEK) - Note: The secondary amine of the azetidine ring could potentially react to form an enamine, so compatibility should be confirmed.

    • Aliphatic hydrocarbons (e.g., Heptane, Hexane)

A systematic screening approach using a solvent/anti-solvent matrix is the most effective strategy.

Q3: My product is "oiling out" or forming an amorphous solid instead of crystals. What's happening and how do I fix it?

A3: "Oiling out" is a form of liquid-liquid phase separation that occurs when the level of supersaturation is too high, causing the solute to separate as a liquid phase before it has time to nucleate and grow into an ordered crystalline lattice.[6] This is a common problem with polar molecules and fast crystallization kinetics. See the detailed Troubleshooting Guide for Oiling Out in the next section for a full breakdown of causes and solutions.

Q4: How can I control the particle size and morphology of my crystals?

A4: Particle size and shape are critical for downstream processing, such as filtration, drying, and formulation.[2] Control is achieved by carefully managing the rates of nucleation and crystal growth.

  • To obtain larger crystals: Promote slower nucleation and sustained growth. This can be achieved by:

    • Slowing the cooling rate in cooling crystallizations.

    • Reducing the addition rate of the anti-solvent.

    • Maintaining a lower level of supersaturation.

    • Using seeding to control the number of initial nuclei.[7]

  • To obtain smaller crystals: Promote rapid nucleation. This is achieved by:

    • Faster cooling or anti-solvent addition rates.

    • Higher levels of supersaturation.

    • Note that excessively rapid nucleation can lead to very fine particles or agglomerates, which can be difficult to handle.[]

In-Depth Troubleshooting Guides

Guide 1: Oiling Out and Amorphous Precipitation

Oiling out is a critical process failure that leads to poor purity and inconsistent material. The goal is to modify conditions to favor direct crystallization from the solution phase.

Causality: The primary cause is creating supersaturation too quickly. The system relieves this thermodynamic instability by forming a solute-rich liquid phase (oil) because the kinetic barrier for this is lower than for forming an ordered solid crystal.[6]

Troubleshooting Workflow:

G start Problem: Product 'Oiling Out' check_temp Is crystallization temperature too low? start->check_temp check_rate Is anti-solvent addition or cooling rate too fast? check_temp->check_rate No solution_temp Action: Increase crystallization temperature to improve solubility and reduce supersaturation. check_temp->solution_temp Yes check_solvent Is the solvent/anti-solvent polarity mismatch too high? check_rate->check_solvent No solution_rate Action: Decrease addition/cooling rate significantly to maintain low supersaturation. check_rate->solution_rate Yes check_conc Is the initial concentration too high? check_solvent->check_conc No solution_solvent Action: Select a less polar anti-solvent or a more polar solvent to reduce the rate of supersaturation generation. check_solvent->solution_solvent Yes solution_conc Action: Reduce initial concentration. check_conc->solution_conc Yes solution_seed Action: Add seed crystals in the metastable zone to promote nucleation. check_conc->solution_seed No solution_temp->check_rate solution_rate->check_solvent solution_solvent->check_conc solution_conc->solution_seed end Result: Controlled Crystallization solution_seed->end

Caption: Troubleshooting workflow for "oiling out".

Guide 2: Low Yield and High Mother Liquor Losses

A successful crystallization must balance purity with an acceptable yield. Low yield indicates that a significant amount of the product remains dissolved in the final solvent mixture (mother liquor).

Potential Cause Scientific Rationale Recommended Action
High Final Solubility The final solvent/anti-solvent ratio and temperature leave the compound with significant solubility.1. Increase Anti-Solvent Ratio: Add more anti-solvent to further decrease the compound's solubility.[8] 2. Lower Final Temperature: Cool the slurry to a lower temperature (e.g., 0-5 °C) before filtration, provided this doesn't cause impurities to precipitate.
Incomplete Crystallization Insufficient time was allowed for the system to reach equilibrium, leaving dissolved product in the solution.1. Increase Aging Time: Hold the slurry for a longer period (2-12 hours) at the final temperature before filtration to allow for complete crystal growth.
Sub-optimal pH For a hydrochloride salt, the pH of the solution can influence solubility. The presence of any basic impurities could shift the equilibrium towards the more soluble free base.1. Ensure Acidic Conditions: Confirm the solution remains acidic. In some cases, a slight excess of HCl (e.g., from a solution of HCl in the solvent) may be used to suppress solubility via the common-ion effect.[4]

Detailed Experimental Protocols

Protocol 1: Anti-Solvent Crystallization (General Procedure)

This is often the preferred method for isolating a product from a reaction mixture and offers excellent control over supersaturation.[2][9]

Objective: To produce crystalline 5-(3-Azetidinyl)-2-ethoxypyridine hydrochloride of high purity and controlled particle size.

Materials:

  • Crude 5-(3-Azetidinyl)-2-ethoxypyridine hydrochloride

  • Primary Solvent (e.g., Isopropanol, anhydrous)

  • Anti-Solvent (e.g., Methyl tert-butyl ether (MTBE), anhydrous)

  • Crystallization reactor with overhead stirring, temperature control, and an addition pump.

Procedure:

  • Dissolution: Charge the crude API to the reactor. Add a minimal amount of the primary solvent (e.g., Isopropanol, ~5-10 volumes) to dissolve the API at an elevated temperature (e.g., 50-60 °C). Stir until a clear solution is obtained.

  • Clarification (Optional): If particulates are present, perform a hot filtration through a polish filter to remove insoluble impurities.

  • Set point: Adjust the solution temperature to the desired crystallization temperature (e.g., 45 °C). This temperature should be high enough to prevent oiling out.

  • Seeding (Recommended): If available, add a small quantity of high-quality seed crystals (0.1-1.0% w/w) to the solution. This provides a template for crystal growth and helps control the final crystal form and size.[] Hold for 30-60 minutes to allow seeds to establish.

  • Anti-Solvent Addition: Begin the slow, controlled addition of the anti-solvent (e.g., MTBE) via the addition pump over a period of 2-8 hours. The rate of addition is a critical parameter for controlling crystal size.[8]

  • Slurry Aging: Once the anti-solvent addition is complete, hold the resulting slurry at the current temperature with gentle agitation for 1-4 hours to allow for crystal growth and maturation.

  • Cooling: Slowly cool the slurry to a final filtration temperature (e.g., 0-5 °C) over 2-4 hours. A slow cooling rate prevents secondary nucleation and the formation of fines.[10]

  • Isolation & Drying: Filter the product and wash the cake with a cold mixture of the solvent/anti-solvent or pure anti-solvent. Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until constant weight is achieved.

Protocol 2: Cooling Crystallization

This method is suitable for compounds that have a steep solubility curve with respect to temperature in a given solvent.[5]

Procedure:

  • Dissolution: Dissolve the API in a suitable single solvent (e.g., Ethanol) at an elevated temperature (e.g., 70 °C) to achieve a saturated or near-saturated solution.

  • Controlled Cooling: Implement a programmed, linear cooling ramp. A typical rate is 10-20 °C per hour. Rapid cooling can lead to small, poorly formed crystals.[]

  • Nucleation & Growth: As the solution cools, it will become supersaturated, leading to nucleation and crystal growth. Seeding at a specific temperature within the metastable zone is highly recommended for control.

  • Isolation: Once the final, lower temperature is reached (e.g., 5 °C), hold the slurry for several hours before filtering, washing, and drying as described above.

References

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • PharmaFeatures. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling | Request PDF. [Link]

  • ACS Publications. Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Crystal Growth & Design. [Link]

  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF. [Link]

  • Google Patents.
  • PMC. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • Triclinic Labs. Crystallization Method Development and Optimization. [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • VisiMix. TroubleshooTing for CrysTallizaTion ProCesses. [Link]

  • Sciencemadness.org. Pyridine from Pyridine hydrochloride. [Link]

  • ResearchGate. (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

  • Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Journal of Chemical Engineering Research Updates. Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. [Link]

  • BIA. Crystallisation in pharmaceutical processes. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • Regis Technologies. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. [Link]

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minimizing side reactions during the deprotection of azetidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of deprotecting azetidine intermediates while minimizing common side reactions.

The unique reactivity of azetidines is a direct consequence of their significant ring strain (approximately 105 kJ mol⁻¹).[1] While this strain makes them valuable building blocks in medicinal chemistry, it also renders them susceptible to undesired ring-opening and rearrangement reactions, particularly during N-deprotection.[2][3] This guide is structured to address these challenges head-on, offering mechanistic insights and field-proven protocols to ensure the integrity of your azetidine core.

Troubleshooting Guide: Side Reactions by Protecting Group

This section addresses specific issues encountered during the removal of common nitrogen-protecting groups from azetidine intermediates.

N-Boc (tert-Butoxycarbonyl) Deprotection

The Boc group is prized for its stability under a wide range of conditions but is typically removed with acid, a process that poses a significant risk to the azetidine ring.[4]

Q1: My N-Boc azetidine is undergoing significant ring-opening when I use Trifluoroacetic Acid (TFA). What is happening and how can I prevent it?

A: Probable Cause & Mechanism

This is the most common failure mode during the deprotection of N-Boc azetidines. The strong acidic environment of TFA leads to the protonation of the azetidine nitrogen, forming a highly strained azetidinium ion.[5] This dramatically increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack by the trifluoroacetate anion or other nucleophiles present in the mixture. This SN2-type reaction results in the irreversible cleavage of the C-N bond, leading to ring-opened products.[1][6]

Boc_Deprotection_Ring_Opening cluster_0 Step 1: Azetidinium Ion Formation cluster_1 Step 2: Nucleophilic Attack & Ring Opening N-Boc_Azetidine N-Boc Azetidine Azetidinium_Ion Strained Azetidinium Ion N-Boc_Azetidine->Azetidinium_Ion Protonation H+ H+ (from TFA) Azetidinium_Ion_2 Strained Azetidinium Ion Ring_Opened_Product Ring-Opened Product (e.g., 1,3-amino alcohol derivative) Azetidinium_Ion_2->Ring_Opened_Product SN2 Attack Nu- Nu- (e.g., CF3COO⁻)

Caption: Acid-catalyzed ring-opening of N-protected azetidines.

A: Recommended Solutions

The key is to use milder acidic conditions that are sufficient to cleave the Boc group but not harsh enough to promote significant azetidinium ion formation and subsequent ring-opening.

ConditionReagentsTemperatureKey Advantages & Considerations
Milder Protic Acid 4N HCl in 1,4-Dioxane0 °C to RTGenerally provides a cleaner reaction than TFA. The chloride ion is less nucleophilic than trifluoroacetate. Slower than TFA; requires careful monitoring.[7]
Lewis Acid TMSI or TMSOTf in CH₂Cl₂0 °CCan be very effective and fast. Requires careful control of stoichiometry and temperature.[4]
Solid-Supported Acid p-Toluenesulfonic acid (p-TsOH)40 °CAvoids volatile and corrosive acids like TFA. May require elevated temperatures.[8]
TFA with Scavengers 20-50% TFA in CH₂Cl₂ with Triethylsilane (TES) or Thioanisole0 °C to RTScavengers trap the reactive tert-butyl cation, preventing side reactions like t-butylation of sensitive residues and potentially reducing the effective acidity.[9][10]
Experimental Protocol: N-Boc Deprotection with HCl in Dioxane

This protocol is a reliable alternative to TFA for sensitive azetidine substrates.

  • Preparation: Dissolve the N-Boc protected azetidine (1.0 eq) in anhydrous 1,4-dioxane (or another suitable solvent like diethyl ether or CH₂Cl₂) to a concentration of 0.1-0.2 M in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add a 4.0 M solution of HCl in 1,4-dioxane (4-5 eq) dropwise over 5-10 minutes.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Isolation: The product is typically obtained as the hydrochloride salt. If the free amine is required, dissolve the crude salt in CH₂Cl₂ and wash with a saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[11]

N-Cbz (Carboxybenzyl) Deprotection

The Cbz group is a robust protecting group commonly removed by catalytic hydrogenation. While generally clean, this method can present its own set of challenges.[12]

Q2: My N-Cbz deprotection via catalytic hydrogenation is very slow or stalls completely. What's causing this and how can I improve it?

A: Probable Cause & Mechanism

Catalyst poisoning is a common issue. The basic nitrogen of the deprotected azetidine product can adsorb onto the surface of the palladium catalyst, blocking the active sites and inhibiting further reaction.[13][14] This is particularly problematic with N-alkyl azetidines, which are relatively strong bases.

A: Recommended Solutions

  • Use an Acid Additive: Adding a stoichiometric amount of a mild acid, such as acetic acid (AcOH) or hydrochloric acid (as HCl/ether), can protonate the product amine, forming a salt.[13] This salt is less likely to coordinate to the palladium surface, thus keeping the catalyst active.

  • Switch to a More Active Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more effective than Pd/C for hydrogenolysis of Cbz groups, especially on substrates prone to poisoning the catalyst.[13]

  • Employ Catalytic Transfer Hydrogenation: This method avoids the use of flammable H₂ gas and can be milder and more efficient. A hydrogen donor like ammonium formate, cyclohexene, or 1,4-cyclohexadiene is used in the presence of Pd/C.[15]

Cbz_Deprotection_Troubleshooting Start N-Cbz Azetidine Deprotection (H₂, Pd/C) Problem Problem: Slow or Stalled Reaction Start->Problem Cause Probable Cause: Catalyst Poisoning by Amine Product Problem->Cause Solution1 Solution 1: Add Mild Acid (e.g., AcOH) Protonates product, prevents poisoning. Cause->Solution1 Solution2 Solution 2: Use Pearlman's Catalyst (Pd(OH)₂/C) Higher activity. Cause->Solution2 Solution3 Solution 3: Switch to Transfer Hydrogenation (e.g., Ammonium Formate) Milder, avoids H₂ gas. Cause->Solution3 End Successful Deprotection Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for N-Cbz deprotection.

Experimental Protocol: Cbz Deprotection via Transfer Hydrogenation

This protocol offers a convenient and often more efficient alternative to using H₂ gas.[15]

  • Preparation: In a round-bottom flask, dissolve the N-Cbz protected azetidine (1.0 eq) in methanol or ethanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate) to the solution.

  • Hydrogen Donor: Add ammonium formate (HCOONH₄) (5-10 eq) in one portion. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. The reaction progress can be monitored by the cessation of CO₂ evolution and by TLC/LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between CH₂Cl₂ and water. The organic layer is then dried, filtered, and concentrated to afford the deprotected azetidine.

N-Benzyl (Bn) Deprotection

Like the Cbz group, the N-benzyl group is removed by catalytic hydrogenolysis. However, it can be more stubborn to remove and is susceptible to specific side reactions.[16]

Q3: During N-benzyl deprotection in methanol, I'm observing a side product with a mass corresponding to N-methylation. What is happening?

A: Probable Cause & Mechanism

This side reaction is N-alkylation, which can occur when using alcoholic solvents like methanol or ethanol.[15] The palladium catalyst can facilitate the oxidation of the alcohol solvent to the corresponding aldehyde (formaldehyde from methanol). This aldehyde can then undergo a reductive amination with the newly formed deprotected azetidine product, leading to the N-methylated side product.

A: Recommended Solutions

  • Change Solvent: The most effective solution is to switch to a non-alcoholic solvent that is inert under these conditions, such as ethyl acetate (EtOAc), tetrahydrofuran (THF), or dichloromethane (DCM).[15]

  • Use Additives: The use of trifluoroethanol (TFE) as a solvent has been shown to be particularly effective at preventing N-alkylation.[15] Adding a small amount of acetic acid can also suppress this side reaction.

  • Optimize Hydrogen Source: Using a hydrogen balloon (atmospheric pressure) is often sufficient and can be milder than high-pressure hydrogenation, potentially reducing the rate of side reactions.[15]

Frequently Asked Questions (FAQs)

Q: How does substitution on the azetidine ring affect its stability during deprotection?

A: Substituents have a profound impact. Electron-withdrawing groups at the C3 position can stabilize the ring by making the nitrogen less basic and therefore less likely to be protonated. Conversely, bulky substituents at the C2 and C4 positions can introduce additional steric strain, potentially making the ring more prone to cleavage. For instance, 2,2-disubstituted azetidines can undergo divergent reactivity, leading to either N-acylation or ring expansion depending on the conditions.[1]

Q: What are the best practices to maintain the stereochemical integrity of a chiral azetidine during deprotection?

A: Maintaining stereochemical integrity is critical. Racemization can occur, especially under acidic conditions. It has been hypothesized that for certain substrates, like spiro-oxindole azetidines, racemization proceeds through a reversible ring-opening and closing mechanism.[1] To minimize this risk:

  • Use the mildest possible deprotection conditions (e.g., HCl/dioxane at 0 °C instead of neat TFA).[1]

  • Keep reaction times as short as possible.

  • Avoid prolonged exposure to either strong acids or bases during workup.

Q: When should I choose a Boc, Cbz, or Bn group for my azetidine intermediate?

A: This choice depends on the overall synthetic strategy, a concept known as "orthogonal protection".[17][18]

  • Choose N-Boc when you need a group that is stable to basic, nucleophilic, and hydrogenolysis conditions, and when subsequent steps are compatible with acidic deprotection. It is often preferred for its ease of introduction.[19]

  • Choose N-Cbz when your molecule contains acid-sensitive functional groups (e.g., t-butyl esters, acetals) that would be cleaved during Boc removal. It is orthogonal to the Boc group.[12][20]

  • Choose N-Bn when a simple, non-carbamate protecting group is needed and hydrogenolysis is a viable deprotection method. However, it can be more difficult to remove than Cbz and is not orthogonal to it.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis.
  • Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis - ChemRxiv.
  • Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes - Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate.
  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B.
  • Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters - Benchchem.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online.
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • Protecting Groups.
  • Protective Groups - Organic Chemistry Portal.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons.
  • Application Note – N-Boc deprotection - Sigma-Aldrich.
  • Benzyl Protection - Common Organic Chemistry.
  • Troubleshooting low yields in azetidine synthesis - Benchchem.
  • Preventing ring-opening of the azetidine in 3-(3 - Benchchem.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC.
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation & Assignment for 5-(3-Azetidinyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3-Azetidinyl)-2-ethoxypyridine represents a critical pharmacophore in modern drug discovery, combining the metabolic stability of the pyridine ring with the conformational rigidity of the azetidine sp³-rich scaffold.[1][2]

This guide provides a definitive structural assignment protocol. Unlike standard aliphatic chains, the azetidine ring exhibits complex second-order effects and ring-puckering dynamics that complicate 1H NMR interpretation.[1][2] This document compares the analytical performance of standard chloroform-based protocols against polar aprotic systems (DMSO-d6), providing a validated pathway for structural confirmation.

Part 1: Strategic Solvent Selection (The Comparative Analysis)[1][3]

The choice of solvent is not merely about solubility; it dictates the resolution of key diagnostic signals , particularly the azetidine ring protons and the exchangeable amine.[3]

Performance Matrix: CDCl₃ vs. DMSO-d₆[1][2]
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide-d₆) Recommendation
Azetidine NH Poor. Often broad, invisible, or exchanged with trace water.[1][2]Excellent. Appears as a distinct broad singlet (or triplet if coupled) > 8.0 ppm.[1][2][4]Use DMSO-d₆ for confirmation of the free base.[1][2][4]
Ring Conformation Dynamic. Rapid ring inversion may cause broadening of H2/H4 protons.[2][4]Stabilized. Higher viscosity often sharpens the diastereotopic splitting of azetidine CH₂s.[2][4]DMSO-d₆ provides clearer multiplicity.[1][2][4]
Water Peak ~1.56 ppm (often overlaps with Azetidine/Ethoxy multiplets).[1][2][4]~3.33 ppm (distinct from key aliphatic signals).[1][2][4]DMSO-d₆ avoids critical overlap in the 1.0–2.0 ppm region.[1][2][4]
Pyridine Shifts Standard reference values apply.Slight deshielding effects due to H-bonding.CDCl₃ is better for comparing against standard literature databases.[1][2][4]

Verdict: For definitive structural characterization of 5-(3-Azetidinyl)-2-ethoxypyridine, DMSO-d₆ is the superior analytical medium due to the visibility of the NH proton and the separation of the water peak from the ethoxy methyl triplet.[1][2]

Part 2: Detailed Spectral Assignment

The Pyridine Core (Aromatic Region)

The 2-ethoxy substitution creates a distinct electronic environment.[1][2][4] The ethoxy group is an electron-donating group (EDG) by resonance, shielding the ortho-position (H3), while the nitrogen atom deshields the alpha-position (H6).[1][2][3]

  • H6 (Proton α to N): Most deshielded signal.[1][2][4]

    • Shift: δ 8.00 – 8.20 ppm.[2][4][5]

    • Multiplicity: Doublet (d) or doublet of doublets (dd).[1][2][3][4]

    • Coupling:

      
       Hz (with H4).[1][2][3][4]
      
  • H4 (Proton γ to N):

    • Shift: δ 7.50 – 7.70 ppm.[2][4][5]

    • Multiplicity: Doublet of doublets (dd).[1][2][4]

    • Coupling:

      
       Hz (with H3), 
      
      
      
      Hz (with H6).[1][2][3]
  • H3 (Proton β to N, ortho to OEt): Most shielded aromatic signal.[2][3]

    • Shift: δ 6.70 – 6.90 ppm.[2][4]

    • Multiplicity: Doublet (d).[1][2][4][6]

    • Coupling:

      
       Hz.[1][2][4]
      
The Aliphatic Framework

This region contains the overlap risk between the ethoxy chain and the azetidine ring.[4]

  • Ethoxy O-CH₂:

    • Shift: δ 4.25 – 4.35 ppm.[2][4]

    • Multiplicity: Quartet (q).[1][2][4]

    • Integral: 2H.

  • Azetidine Ring (H2/H4):

    • Shift: δ 3.50 – 3.90 ppm (often two sets of signals if ring puckering is slow).[1][2][4]

    • Multiplicity: Complex multiplets (t or dd).[1][2][4]

    • Note: These protons are diastereotopic if the nitrogen inversion is slow or if the molecule is chiral (not the case here, but puckering mimics it).[3]

  • Azetidine Methine (H3'):

    • Shift: δ 3.80 – 4.10 ppm.[2][4]

    • Multiplicity: Pentet or multiplet.[2][4][7]

    • Logic: This proton is on the carbon attached to the pyridine ring.[2][4]

  • Ethoxy -CH₃:

    • Shift: δ 1.30 – 1.40 ppm.[2][4]

    • Multiplicity: Triplet (t).[1][2][4]

    • Integral: 3H.[2][4][5]

Part 3: Validation Protocol (Step-by-Step)

To ensure scientific integrity, follow this self-validating workflow.

Phase 1: Sample Preparation[1][3]
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1][2][4]

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for azetidine resolution).[1][2][4]

Phase 2: Acquisition & Processing[1][2]
  • Pulse: Use a

    
     pulse angle to prevent saturation of the ethoxy methyls.
    
  • Relaxation Delay (D1): Set to 5 seconds . The aromatic protons and the strained azetidine protons have different T1 relaxation times; a short D1 will distort integration values.[2][4]

  • Scans: Acquire 16–64 scans.

  • Apodization: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise without broadening the fine coupling of the pyridine ring.[1][2][4]

Phase 3: Confirmation Logic (2D NMR)

If the Azetidine H2/H4 protons overlap with the Ethoxy O-CH₂, run a 1H-13C HSQC :

  • Ethoxy O-CH₂ correlates to Carbon at ~61 ppm.[1][2][4]

  • Azetidine C2/C4 correlates to Carbon at ~55 ppm.[1][2][4]

  • Azetidine C3 correlates to Carbon at ~35 ppm.[1][2][4]

Part 4: Logic Visualization

NMR_Assignment_Logic Start Start: Unknown Spectrum Solvent_Check Check Solvent: DMSO-d6? Start->Solvent_Check Aromatic_Region Analyze 6.5 - 8.5 ppm Solvent_Check->Aromatic_Region Aliphatic_Region Analyze 1.0 - 4.5 ppm Solvent_Check->Aliphatic_Region H6_Signal Signal > 8.0 ppm (d)? Assign: Pyridine H6 Aromatic_Region->H6_Signal H3_Signal Signal < 7.0 ppm (d)? Assign: Pyridine H3 (Ortho to OEt) Aromatic_Region->H3_Signal Final Confirmed Structure H6_Signal->Final H3_Signal->Final Ethoxy_ID Identify Quartet (~4.3) & Triplet (~1.3) Assign: Ethoxy Group Aliphatic_Region->Ethoxy_ID Azetidine_Region Remaining Signals (3.5 - 4.1 ppm) Aliphatic_Region->Azetidine_Region Ethoxy_ID->Final Integration_Check Integration = 5H? (4H Ring + 1H Methine) Azetidine_Region->Integration_Check HSQC_Validation Run HSQC Separate C-O (~60ppm) from C-N (~50ppm) Integration_Check->HSQC_Validation HSQC_Validation->Final

Caption: Logical workflow for deconvoluting the spectral overlap between ethoxy and azetidine moieties.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Reich, H. J. (2024).[2][4] Structure Determination Using NMR: Chemical Shift Data for Pyridines. University of Wisconsin-Madison.[1][2][4]

  • PubChem Compound Summary. (2024). 2-Ethoxypyridine Spectral Data. National Center for Biotechnology Information.[2][4]

  • Couty, F., & Evano, G. (2006).[2][3] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [1][2][3]

Sources

HPLC method development for purity analysis of 5-(3-Azetidinyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 5-(3-Azetidinyl)-2-ethoxypyridine

Introduction

5-(3-Azetidinyl)-2-ethoxypyridine is a heterocyclic compound featuring a pyridine core, an azetidine ring, and an ethoxy group. Such structures are common scaffolds in modern drug discovery, often serving as key intermediates or active pharmaceutical ingredients (APIs). Ensuring the purity of these molecules is a non-negotiable aspect of pharmaceutical development and manufacturing, as even trace-level impurities can impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2]

This guide provides a comprehensive, comparative approach to developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of 5-(3-Azetidinyl)-2-ethoxypyridine. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, comparing different experimental parameters to arrive at an optimized and validated method. Our objective is to equip researchers and drug development professionals with a systematic framework for tackling similar analytical challenges.

Part 1: Foundational Analyte Characterization

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detector settings.

Physicochemical Properties & Chromatographic Implications:

  • Structure: The molecule contains two basic nitrogen atoms: one in the pyridine ring (pKa ≈ 5.2) and a secondary amine in the azetidine ring (pKa ≈ 8-10).[3] This dual-basic nature makes its retention highly sensitive to the mobile phase pH.

  • Polarity: With its polar amine and ether functionalities combined with an aromatic ring, the molecule is of intermediate polarity, making it an ideal candidate for RP-HPLC.[4]

  • UV Absorbance: The substituted pyridine ring is a chromophore, expected to exhibit strong UV absorbance. A UV scan would likely reveal an absorbance maximum (λ-max) around 260-280 nm, providing a suitable wavelength for sensitive detection.[4]

Potential Impurities:

For a method to be "stability-indicating," it must be able to separate the main compound from its potential process-related impurities and degradation products.[5] Based on a hypothetical synthesis route, we will consider the following potential impurities:

  • Impurity A (Starting Material): 2-Ethoxy-5-bromopyridine

  • Impurity B (Intermediate): 3-Azetidinol

  • Impurity C (By-product): N-Oxide of 5-(3-Azetidinyl)-2-ethoxypyridine

  • Impurity D (Degradant): 5-(3-Azetidinyl)-2-hydroxypyridine (from ether hydrolysis)

Part 2: The Method Development Workflow

A systematic approach to method development saves time and resources while ensuring a robust final method. The process follows a logical progression from initial screening to fine-tuning and validation.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization & Validation Analyte Analyte Characterization (pKa, UV, Solubility) Impurities Identify Potential Impurities (Process & Degradation) pH Mobile Phase pH Optimization Analyte->pH Proceed to Optimization Initial Initial Method Screening (Column, Mobile Phase) Gradient Gradient Profile Optimization FinalMethod Final Optimized Method pH->FinalMethod Finalize & Validate Temp Temperature & Flow Rate Fine-Tuning Validation Method Validation (ICH Guidelines)

Caption: A logical workflow for systematic HPLC method development.

Part 3: Comparative Evaluation of Chromatographic Parameters

Here, we compare key parameters using hypothetical data to illustrate their impact on the separation of 5-(3-Azetidinyl)-2-ethoxypyridine and its key impurities.

Stationary Phase (Column) Selection

The choice of stationary phase is the most critical factor for achieving selectivity. A standard C18 column is the universal starting point for RP-HPLC.[1][6] We compare it with a C8 and a Phenyl-Hexyl column to assess differences in retention and selectivity.

Causality:

  • C18: Offers the highest hydrophobicity, leading to strong retention of moderately non-polar compounds.

  • C8: Less hydrophobic than C18, resulting in shorter retention times for all analytes. This can be useful if the main peak is too retained on a C18.

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte and impurities.

Table 1: Comparison of Stationary Phase Performance

ParameterColumn: C18 (e.g., 150 x 4.6 mm, 5 µm)Column: C8 (e.g., 150 x 4.6 mm, 5 µm)Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)
RT of Main Peak (min) 8.56.27.8
Resolution (Main Peak / Impurity D) 1.81.42.5
Tailing Factor (Main Peak) 1.31.21.1
Analysis Good retention but some peak tailing.Faster analysis but lower resolution.Optimal. Good retention, excellent resolution due to π-π interactions, and superior peak shape.

Conditions: Generic gradient of 10-90% Acetonitrile in 0.1% Formic Acid over 15 min.

Based on this comparison, the Phenyl-Hexyl column is selected for its superior selectivity and peak shape for this class of compounds.

Mobile Phase Composition

Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

ACN is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. However, methanol can sometimes offer different selectivity.

Aqueous Phase pH Control

For an ionizable compound like 5-(3-Azetidinyl)-2-ethoxypyridine, pH control is paramount for achieving reproducible retention and good peak shape.[7]

  • Acidic pH (e.g., pH 3.0 with Formic or Formate Buffer): Both the pyridine and azetidine nitrogens will be protonated (positively charged). This typically leads to good peak shapes on modern silica-based columns and is compatible with mass spectrometry.[8]

  • Near-Neutral pH (e.g., pH 6.8 with Phosphate Buffer): The pyridine nitrogen (pKa ≈ 5.2) will be mostly neutral, while the azetidine nitrogen (pKa ≈ 8-10) will remain protonated. This change in ionization can significantly alter selectivity between the main peak and its impurities.

Table 2: Comparison of Mobile Phase pH

ParameterpH 3.0 (0.1% Formic Acid in Water)pH 6.8 (10mM Phosphate Buffer)
RT of Main Peak (min) 7.89.5
Resolution (Main Peak / Impurity C) 2.61.7
Tailing Factor (Main Peak) 1.11.8
Analysis Optimal. All basic sites are protonated, leading to sharp peaks and excellent resolution.The main peak becomes less polar and more retained. Peak shape degrades due to silanol interactions as the pyridine becomes neutral.

The data clearly indicates that an acidic mobile phase at pH ≈ 3.0 provides the best overall chromatography.

Elution Mode: Isocratic vs. Gradient
  • Isocratic Elution: Uses a constant mobile phase composition. It is simple and robust but often fails to elute all compounds in a complex mixture with good resolution and in a reasonable time.[4]

  • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the organic solvent. This is essential for analyzing mixtures with a wide range of polarities, as it allows for the elution of late-eluting impurities as sharp peaks.[4][6]

Given the presence of potentially more and less polar impurities, a gradient elution is the logical choice for a purity method. It ensures that highly polar impurities are retained and separated at the beginning of the run, while highly non-polar impurities are eluted at the end, preventing excessive peak broadening.[9]

Part 4: Optimized Method Protocol

Based on the comparative analysis, the following optimized method was established.

Chromatographic Conditions:

ParameterSetting
HPLC System Standard HPLC or UHPLC system with UV/PDA detector
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-17 min: 70% to 95% B; 17-19 min: Hold at 95% B; 19-20 min: 95% to 5% B; 20-25 min: Re-equilibration at 5% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Diluent 50:50 Acetonitrile:Water

Experimental Protocol: Standard and Sample Preparation

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of 5-(3-Azetidinyl)-2-ethoxypyridine reference standard into a 50 mL volumetric flask.

    • Add approximately 25 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 5-(3-Azetidinyl)-2-ethoxypyridine sample to be tested into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the standard solution.

  • Injection Procedure:

    • Filter both standard and sample solutions through a 0.45 µm syringe filter prior to injection.[1]

    • Inject the diluent as a blank, followed by five replicate injections of the standard solution to establish system suitability, and then inject the sample solutions.

Part 5: Method Validation Strategy

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[10][11] This process provides documented evidence of the method's reliability.

ValidationWorkflow cluster_val ICH Q2(R1) Validation Parameters cluster_sys System Suitability Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness (Varied Parameters) SST System Suitability Testing (Tailing, Plates, %RSD) SST->Specificity Prerequisite for Validation

Caption: Key parameters for HPLC method validation per ICH guidelines.

Table 3: Typical Acceptance Criteria for Method Validation

Validation ParameterTestAcceptance Criteria
System Suitability 5 replicate injections of standardTailing Factor ≤ 1.5; Theoretical Plates > 2000; %RSD of peak area < 1.0%
Specificity Forced degradation (acid, base, peroxide, heat, light)Peak purity of main peak > 99.0%; Baseline resolution from all degradants
Linearity 5 concentrations from LOQ to 150% of targetCorrelation coefficient (r²) ≥ 0.999[9]
Accuracy Spike recovery at 3 levels (e.g., 50%, 100%, 150%)Mean recovery between 98.0% and 102.0%
Precision (Repeatability) 6 replicate sample preparations%RSD ≤ 2.0%[5]
Limit of Quantitation (LOQ) Signal-to-Noise ratio or standard deviation of responseS/N ratio ≥ 10
Robustness Deliberate small changes (flow rate ±10%, temp ±5°C)System suitability parameters must still be met

Conclusion

The development of a robust HPLC purity method is a scientific endeavor that requires a systematic evaluation of chromatographic variables. For 5-(3-Azetidinyl)-2-ethoxypyridine, a Phenyl-Hexyl stationary phase coupled with an acidic (pH ≈ 3.0) acetonitrile/water gradient provides an optimal separation from its likely impurities. This choice is grounded in the analyte's physicochemical properties, particularly its basicity and aromaticity. By following a logical workflow from characterization through optimization and culminating in a comprehensive validation strategy, one can establish a reliable, accurate, and precise method suitable for quality control in a regulated pharmaceutical environment.

References

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A Comparative Guide to the Metabolic Stability of Azetidine and Piperidine Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Saturated Heterocycles in Drug Design

In medicinal chemistry, the strategic replacement of one chemical group with another that retains similar physical or chemical properties—a concept known as bioisosterism—is a cornerstone of lead optimization.[1][2] Among the most frequently utilized scaffolds are saturated nitrogen-containing heterocycles, with the piperidine ring being a dominant feature in a vast number of approved drugs.[3] Its prevalence is due to its synthetic accessibility and its ability to confer favorable physicochemical properties, such as improved solubility and basicity.[3]

However, the very ubiquity of the piperidine scaffold can introduce challenges, most notably in the realm of metabolic stability. The piperidine ring is often susceptible to metabolism by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance, the formation of active or toxic metabolites, and a shortened drug half-life.[3][4] This has driven the exploration of alternative heterocyclic scaffolds. The azetidine ring, a four-membered heterocycle, has emerged as a compelling bioisosteric replacement for piperidine.[5][6] Incorporating the smaller, more strained azetidine ring can profoundly alter a molecule's properties, often leading to enhanced metabolic stability, improved aqueous solubility, and novel intellectual property.[6][7]

This guide provides a detailed comparison of the metabolic stability of azetidine and piperidine bioisosteres, grounded in mechanistic principles and supported by experimental data. We will explore the primary metabolic pathways for each scaffold, explain the enzymatic logic behind their degradation, and provide standardized protocols for their in vitro evaluation, empowering researchers to make informed decisions in drug design and development.

Part 1: Comparative Metabolic Fates

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile. The structural differences between the six-membered piperidine and the four-membered azetidine ring lead to distinct susceptibilities to metabolic enzymes.

The Metabolism of Piperidine-Containing Compounds

The piperidine ring is a common substrate for Phase I metabolic enzymes, particularly the cytochrome P450 superfamily.[8] Its metabolism is often a liability in drug development, leading to several predictable biotransformations.

  • N-Dealkylation: For N-substituted piperidines, N-dealkylation is frequently a major metabolic pathway.[9][10] This reaction is predominantly catalyzed by CYP3A4 and involves the oxidation of the carbon atom attached to the piperidine nitrogen, leading to an unstable intermediate that cleaves to form a secondary amine and an aldehyde or ketone.[9]

  • C-Oxidation: The carbon atoms of the piperidine ring itself are susceptible to oxidation. Oxidation at the α-carbon (adjacent to the nitrogen) can lead to the formation of a lactam.[10] Oxidation can also occur at the β- and γ-positions, often forming hydroxylated metabolites.[8] These oxidative reactions are primarily mediated by CYP enzymes.[8][11]

  • Ring Opening & Contraction: While less common, metabolic pathways involving the opening or contraction of the piperidine ring have been reported. These transformations can be initiated by the formation of an N-centered or C-centered radical, leading to C-C bond cleavage.[11]

The susceptibility of piperidine to these oxidative pathways is a key reason medicinal chemists seek alternatives to improve drug half-life and reduce metabolic clearance.[12]

Piperidine_Metabolism cluster_piperidine Piperidine-Containing Drug cluster_enzymes Phase I Enzymes cluster_metabolites Common Metabolites Piperidine Piperidine Moiety CYP450 Cytochrome P450s (e.g., CYP3A4) Piperidine->CYP450 Oxidation MAO Monoamine Oxidases (MAO) Piperidine->MAO Oxidative Deamination N_Dealkyl N-Dealkylated Metabolite CYP450->N_Dealkyl Lactam α-Oxidation (Lactam Formation) CYP450->Lactam Hydroxylated β/γ-Hydroxylated Metabolite CYP450->Hydroxylated Ring_Opened Ring-Opened Product CYP450->Ring_Opened

Caption: Primary metabolic pathways for piperidine-containing compounds.

The Metabolism of Azetidine-Containing Compounds

The azetidine ring is generally considered to be more metabolically robust than piperidine, particularly against oxidative metabolism by CYP enzymes.[5][7] This enhanced stability is a primary driver for its use as a bioisostere.

  • Increased Resistance to Oxidation: The high ring strain and sp³-rich character of the azetidine ring are thought to contribute to its increased stability.[7] The C-H bonds may be less accessible or have higher bond dissociation energies, making them less susceptible to hydrogen atom abstraction by CYP enzymes compared to the more flexible piperidine ring. This often translates to a lower intrinsic clearance and longer half-life for azetidine analogs when compared directly to their piperidine counterparts.[6]

  • Hydrolytic Ring Opening: While resistant to oxidation, the strained four-membered ring can be susceptible to other metabolic pathways, such as hydrolytic cleavage.[13][14] Specific hydrolase enzymes can catalyze the opening of the azetidine ring to form a linear amino alcohol. For example, L-azetidine-2-carboxylate hydrolase has been shown to open the ring of azetidine-2-carboxylate, a natural product, to produce 2-hydroxy-4-aminobutyrate.[13][14][15] This represents a fundamentally different metabolic route than the oxidative pathways that dominate piperidine metabolism. The relevance of this pathway for substituted azetidines in drug candidates is an area of active investigation.

The bioisosteric replacement of piperidine with azetidine is therefore a strategic choice to block common sites of oxidative metabolism and improve the overall pharmacokinetic profile of a drug candidate.

Part 2: Head-to-Head Comparison Summary

The decision to use an azetidine or piperidine scaffold involves a trade-off between established utility and potential metabolic liabilities. The following table summarizes the key differences.

FeatureAzetidinePiperidine
Ring Size 4-membered6-membered
Ring Strain HighLow
Primary Metabolic Enzymes Hydrolases (for ring opening)[13][15]Cytochrome P450s (CYPs), Monoamine Oxidases (MAOs)[9][16]
Common Metabolic Reactions Generally stable to oxidation; potential for hydrolytic ring opening.[5][14]N-dealkylation, C-oxidation (α, β, γ), lactam formation.[8][10]
General Metabolic Stability Generally Higher than piperidine due to resistance to CYP-mediated oxidation.[6][7]Generally Lower due to susceptibility to multiple oxidative pathways.[3][4]

Part 3: Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of a compound, standardized in vitro assays are essential. These assays provide quantitative data, such as half-life (t½) and intrinsic clearance (CLint), which are crucial for ranking compounds and predicting in vivo pharmacokinetics.[17][18]

Workflow for In Vitro Metabolic Stability Assessment

The general workflow involves incubating the test compound with a metabolically active system (such as liver microsomes or hepatocytes) and quantifying the disappearance of the parent compound over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A1 Prepare Test Compound Stock Solution (e.g., in DMSO) B2 Initiate Reaction: Add Compound & Cofactor A1->B2 A2 Prepare Metabolic System (Microsomes or Hepatocytes) B1 Pre-incubate Metabolic System at 37°C A2->B1 A3 Prepare Cofactor Solution (e.g., NADPH for Microsomes) A3->B2 B1->B2 B3 Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) B2->B3 C1 Quench Reaction in Aliquots (e.g., with Acetonitrile + IS) B3->C1 C2 Centrifuge to Precipitate Protein C1->C2 C3 Analyze Supernatant by LC-MS/MS C2->C3 D1 Plot ln(% Remaining) vs. Time C3->D1 D2 Calculate Half-Life (t½) and Intrinsic Clearance (CLint) D1->D2

Caption: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for evaluating Phase I metabolic stability, primarily mediated by CYP enzymes.[18]

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compounds (e.g., Testosterone, Verapamil)

  • Negative control (incubation without NADPH)

  • Quenching solution: Acetonitrile (ACN) containing an internal standard (IS)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation:

    • Prepare a working solution of the test compound in buffer (final DMSO concentration typically <0.5%).

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH solution according to the manufacturer's instructions.

  • Reaction Initiation & Incubation:

    • Add the diluted microsome solution to wells of a 96-well plate.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Causality Check: This pre-incubation ensures that the reaction starts at the optimal temperature for enzymatic activity.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The "zero" time point should be taken immediately before or after this addition by quenching the reaction.

  • Time Course & Quenching:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a separate plate containing the cold quenching solution (ACN + IS).

    • Causality Check: The cold ACN serves two purposes: it precipitates the microsomal proteins, thereby stopping all enzymatic activity, and the internal standard allows for accurate quantification by correcting for variations in sample processing and instrument response.

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the quenched sample plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS, monitoring for the disappearance of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the zero time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear portion of this plot (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[18][19]

Objective: To determine the rate of metabolism of a test compound in a whole-cell system.

Methodology: The procedure is similar to the microsomal assay, with key differences:

  • Metabolic System: Cryopreserved or fresh hepatocytes are used instead of microsomes. The cells are typically used in suspension.

  • Cofactors: No external cofactors like NADPH are needed, as the intact cells contain all necessary components.

  • Cell Viability: It is crucial to assess hepatocyte viability (e.g., via Trypan blue exclusion) before starting the experiment to ensure the metabolic machinery is active.

  • Data Interpretation: CLint from hepatocytes is considered a more holistic measure of hepatic clearance as it incorporates uptake and the full complement of metabolic enzymes.

Self-Validation System: Both protocols must include positive and negative controls. A rapidly metabolized compound (e.g., verapamil) serves as a positive control to validate that the metabolic system is active. A negative control incubation, performed without the NADPH cofactor (for microsomes), ensures that any observed compound disappearance is due to enzymatic metabolism and not chemical instability.

Conclusion

The choice between an azetidine and a piperidine scaffold is a critical decision in drug design that directly impacts a compound's pharmacokinetic profile. While piperidine is a well-established and synthetically versatile scaffold, it is often susceptible to rapid oxidative metabolism by CYP450 enzymes. The azetidine ring, in contrast, serves as a powerful bioisostere that typically confers significantly greater metabolic stability by resisting these common oxidative pathways.[5][6][7] This improved stability can lead to a longer drug half-life, reduced clearance, and a more favorable dosing regimen. However, researchers must remain aware of alternative metabolic pathways, such as hydrolytic ring cleavage, that may become relevant for the strained azetidine ring.

By employing rigorous in vitro assessment tools like the microsomal and hepatocyte stability assays described herein, drug development professionals can generate the quantitative data needed to make rational, evidence-based decisions. This comparative understanding allows for the intelligent design of molecules with optimized metabolic profiles, ultimately increasing the probability of success in developing safe and effective medicines.

References

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A Senior Application Scientist's Guide to the LC-MS Fragmentation of 5-(3-Azetidinyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Structural Elucidation in Drug Discovery

Introduction

In the landscape of modern drug discovery, particularly in the synthesis of novel nitrogen-containing heterocyclic compounds, definitive structural confirmation is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for this purpose, providing not only molecular weight information but also rich structural data through tandem mass spectrometry (MS/MS) fragmentation. This guide offers an in-depth analysis of the predicted electrospray ionization (ESI) fragmentation patterns of 5-(3-Azetidinyl)-2-ethoxypyridine, a compound of interest due to its combination of a substituted pyridine core and a strained azetidine ring.

As direct experimental data for this specific molecule is not widely published, this guide is built upon the foundational principles of mass spectrometry and comparative data from structurally analogous compounds. We will dissect the probable fragmentation pathways, explain the chemical logic behind these predictions, and compare them to alternative structures to highlight key diagnostic ions. This document is intended for researchers, scientists, and drug development professionals who rely on precise mass spectrometric analysis for molecular characterization.

Predicted Fragmentation Pathways of 5-(3-Azetidinyl)-2-ethoxypyridine

Under typical positive mode electrospray ionization (ESI) conditions, 5-(3-Azetidinyl)-2-ethoxypyridine (Molecular Weight: 178.24 g/mol ) is expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 179.2.[1] The initial protonation site is likely to be the pyridine nitrogen, being a primary site of basicity. Collision-induced dissociation (CID) of this precursor ion will initiate fragmentation events driven by the structure's inherent chemical liabilities: the ethoxy group and the azetidine ring.

Two primary fragmentation pathways are predicted to dominate the MS/MS spectrum.

Pathway A: Fragmentation of the Ethoxy Group

The 2-ethoxy substituent is a common and predictable site of initial fragmentation. The most probable event is the neutral loss of ethylene (C₂H₄, 28.03 Da) through a six-membered ring transition state (a McLafferty-type rearrangement), resulting in a stable 2-hydroxy-pyridyl fragment ion.[2][3]

  • [M+H]⁺ (m/z 179.2) → [M+H - C₂H₄]⁺ (m/z 151.1)

This fragment, the 5-(3-azetidinyl)-2-hydroxypyridinium ion, is expected to be a prominent peak in the spectrum and serves as a key diagnostic marker for the 2-ethoxy pyridine core.

Pathway B: Fragmentation involving the Azetidine Ring

The four-membered azetidine ring is strained and susceptible to ring-opening fragmentation upon collisional activation. Alpha-cleavage, a common mechanism for amines, involves the breaking of a bond adjacent to the nitrogen atom.[1][4][5] This can lead to the loss of neutral fragments. A likely scenario is the cleavage of the azetidine ring to also lose a molecule of ethylene (C₂H₄, 28.03 Da).

  • [M+H]⁺ (m/z 179.2) → [M+H - C₂H₄]⁺ (m/z 151.1)

Interestingly, this pathway can result in a fragment ion of the same mass as that from Pathway A, potentially making the m/z 151.1 ion particularly intense. Subsequent fragmentation of this ion would be required to differentiate the initial fragmentation site. Further fragmentation could involve the loss of the remaining side chain components.

Secondary Fragmentation

At higher collision energies, the primary fragment ions will undergo further dissociation. For instance, the prominent m/z 151.1 ion could subsequently lose elements of the remaining azetidine or pyridine structure. Cleavage of the C-N bond connecting the two rings could lead to a pyridinium ion.[6]

Diagram: Predicted Fragmentation of 5-(3-Azetidinyl)-2-ethoxypyridine

G cluster_main Predicted Fragmentation Pathways cluster_path_a Pathway A: Ethoxy Fragmentation cluster_path_b Pathway B: Azetidine Fragmentation cluster_path_c Secondary Fragmentation mol 5-(3-Azetidinyl)-2-ethoxypyridine [M+H]⁺ m/z 179.2 frag_A [M+H - C₂H₄]⁺ m/z 151.1 (2-Hydroxy Pyridine form) mol->frag_A - C₂H₄ (28 Da) frag_B [M+H - C₂H₄]⁺ m/z 151.1 (Azetidine Ring Opening) mol->frag_B - C₂H₄ (28 Da) frag_C Further Fragments (e.g., Pyridinium ion) frag_A->frag_C Higher Energy frag_B->frag_C Higher Energy

Caption: Predicted major fragmentation pathways for protonated 5-(3-Azetidinyl)-2-ethoxypyridine.

Comparative Fragmentation Analysis

To provide context and enhance the utility of this guide, we will compare the predicted fragmentation of our target compound with three structurally related alternatives. The differences in their MS/MS spectra provide the basis for unambiguous identification.

CompoundParent Ion [M+H]⁺Primary Neutral LossFragment Ion (m/z)Rationale for Difference
5-(3-Azetidinyl)-2-ethoxypyridine (Target) 179.2Ethylene (28 Da)151.1Loss of C₂H₄ from the ethoxy group is a highly favored pathway.
5-(3-Pyrrolidinyl)-2-ethoxypyridine 193.2Ethylene (28 Da)165.1The larger, less strained pyrrolidine ring is more stable than azetidine, making fragmentation of the ethoxy group even more dominant. The initial fragment differs by 14 Da (a CH₂ group).
5-(3-Azetidinyl)-2-methoxypyridine 165.2Formaldehyde (30 Da)135.1The methoxy group fragments via the loss of neutral formaldehyde, a distinct mass difference compared to the ethoxy loss of ethylene.
2-Ethoxy-5-isopropylpyridine 166.2Ethylene (28 Da) OR Methyl Radical (15 Da)138.1 OR 151.1This compound presents two competing fragmentation sites: loss of ethylene from the ethoxy group or loss of a methyl radical from the isopropyl group (benzylic cleavage). The presence of both fragments distinguishes it.

This comparative dataset underscores how subtle changes in molecular structure, such as ring size or alkyl chain length, produce predictable and diagnostic shifts in fragmentation patterns.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This section provides a robust, step-by-step methodology for acquiring high-quality MS/MS data for the target compound and its analogs. The protocol is designed to be self-validating by incorporating systematic collision energy variation.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the analyte in methanol or DMSO.

  • Perform a serial dilution to create a working solution of 1 µg/mL in a typical LC mobile phase, such as 50:50 water:acetonitrile with 0.1% formic acid. The acid is crucial for promoting efficient protonation in ESI positive mode.[7]

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: ESI Positive

  • Scan Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS

  • Full Scan (MS1) Range: m/z 100-500

  • MS/MS Scan:

    • Select the calculated [M+H]⁺ ion for fragmentation (e.g., m/z 179.2).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy (CE): Perform three separate injections, stepping the collision energy (e.g., 10 eV, 20 eV, and 35 eV). This is critical for observing the hierarchy of fragmentation. Low CE will favor the most stable, primary fragments, while high CE will reveal deeper, secondary fragments.[8]

Diagram: LC-MS/MS Experimental Workflow

G cluster_workflow Data Acquisition Workflow Sample 1. Sample Prep (1 µg/mL in ACN/H₂O + 0.1% FA) LC 2. LC Separation (C18 Reverse Phase) Sample->LC ESI 3. ESI Source (Positive Mode) LC->ESI MS1 4. Full Scan (MS1) (Identify [M+H]⁺) ESI->MS1 CID 5. Isolation & CID (Select m/z 179.2) MS1->CID MS2 6. MS/MS Scan (Detect Fragments) CID->MS2 Analysis 7. Data Analysis (Pathway Elucidation) MS2->Analysis

Caption: A standard workflow for LC-MS/MS analysis of small molecules.

Conclusion

While a definitive fragmentation map for 5-(3-Azetidinyl)-2-ethoxypyridine requires empirical data, the principles of mass spectrometry allow for robust and reliable predictions. We anticipate a dominant fragmentation pathway involving the neutral loss of ethylene (28 Da) from the ethoxy group to form a key diagnostic ion at m/z 151.1. Competing fragmentation of the azetidine ring may also contribute to this ion's intensity.

By comparing these predicted patterns with those of structurally related molecules, researchers can build a confident library of fragmentation behaviors. This comparative approach, combined with a systematic experimental workflow that varies collision energy, provides a powerful strategy for the unambiguous structural confirmation of novel chemical entities in the drug discovery pipeline.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2025). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. [Link]

  • TSI Journals. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]

  • SCIRP. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. [Link]

  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PubMed Central. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • University of Alabama at Birmingham. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]

  • PubMed. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • YouTube. (2018). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. [Link]

Sources

Definitive Structural Validation of 5-(3-Azetidinyl)-2-ethoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of nicotinic acetylcholine receptor (nAChR) ligands, the scaffold 5-(3-Azetidinyl)-2-ethoxypyridine represents a critical pharmacophore.[1] However, its structural validation presents unique challenges: the conformational flexibility of the strained azetidine ring and the ambiguity of protonation sites in salt forms.

This guide moves beyond standard characterization to establish Single Crystal X-Ray Diffraction (SC-XRD) as the non-negotiable "Gold Standard" for validating this molecule. While NMR and MS are sufficient for identity, they fail to resolve the static 3D conformational landscape required for high-affinity docking studies.

The Thesis: You cannot accurately model receptor binding without defining the azetidine ring puckering angle and the precise location of the proton in salt forms—data that only SC-XRD can provide.

Comparative Analysis: Why XRD Supersedes Standard Methods

The following table objectively compares the performance of SC-XRD against the standard analytical suite for this specific scaffold.

Table 1: Structural Resolution Performance Matrix
FeatureMethod A: Solution NMR (1H, 13C, NOESY) Method B: SC-XRD (The Gold Standard) Critical Insight
3D Conformation Averaged. The azetidine ring flips rapidly in solution, showing a planar average.[1]Discrete. Captures the specific "puckered" conformation (typically 20-30°) relevant to the solid state and binding pocket.Receptor affinity often depends on a specific pucker; NMR obscures this.
Protonation Site (Salts) Ambiguous. Fast exchange often broadens signals, making it hard to distinguish Pyridine-N vs. Azetidine-N protonation.[1]Definitive. Direct electron density mapping locates the H atom, confirming if the salt is a pyridinium or azetidinium species.Azetidine N (pKa ~9-10) is the expected site, but crystal packing can influence this.
Absolute Configuration Incapable (unless chiral derivatization is used).[1]Absolute. Anomalous scattering (Flack parameter) confirms absolute stereochemistry if chiral centers exist.Essential for regulatory submission.[1]
Sample State Solution (requires deuterated solvents).[1][2]Solid Crystal (requires 0.1–0.3 mm single crystal).[1]XRD is non-destructive; the crystal can be reused.

Technical Rationale: The "Puckering" Problem

The 3-substituted azetidine ring is the primary source of structural ambiguity.

  • In Solution (NMR): The ring undergoes rapid "butterfly" inversion. The observed spectra represent a time-averaged planar structure, which is physically non-existent.

  • In Crystal (XRD): The lattice energy freezes the ring into its lower-energy puckered state.

Expert Note: For 5-(3-Azetidinyl)-2-ethoxypyridine, the interaction between the ether oxygen and the azetidine NH can induce specific intramolecular hydrogen bonding, locking the conformation.[1] Only XRD can visualize this interaction.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to overcome the common difficulty of crystallizing flexible ether-linked amines.[1]

Phase 1: Salt Screening & Crystal Growth

The free base is likely an oil or low-melting solid.[1] Do not waste time trying to crystallize it directly. Form a salt.

Recommended Counter-ions:

  • Hydrochloric Acid (HCl): High lattice energy, good for stabilizing the azetidinium cation.

  • Fumaric Acid: Excellent for forming H-bond networks that bridge the pyridine and azetidine nitrogens.[1]

  • L-Tartaric Acid: Useful if chiral resolution or enantiomeric excess determination is needed.[1]

Protocol:

  • Dissolve 10 mg of 5-(3-Azetidinyl)-2-ethoxypyridine in 0.5 mL Isopropanol (IPA) .

  • Add 1.0 equivalent of acid (e.g., 1M HCl in ether).

  • Vapor Diffusion Method: Place the open vial inside a larger jar containing Pentane or Hexane .[1] Seal the outer jar.

  • Allow to stand at 4°C for 3-7 days. The antisolvent (pentane) will slowly diffuse into the IPA, gently pushing the salt out of solution as high-quality prisms.

Phase 2: Data Collection & Refinement[1]
  • Temperature: Collect at 100 K . This is non-negotiable. Room temperature data will result in high thermal ellipsoids for the azetidine ring, obscuring the puckering angle.

  • Resolution: Aim for 0.75 Å or better to resolve the N-H hydrogen atoms.

  • Disorder Handling: If the azetidine ring shows disorder (two puckered states occupied), model it using a split-occupancy model (PART 1 / PART 2 in SHELX) rather than forcing it to be planar.

Visualization of Workflows

Diagram 1: The Crystallization Logic Tree

This workflow ensures you do not reach a "dead end" during the crystallization phase.

CrystallizationWorkflow Start Start: 5-(3-Azetidinyl)-2-ethoxypyridine (Free Base) CheckState Physical State Check Start->CheckState IsOil Result: Oil / Amorphous Solid CheckState->IsOil Most Likely IsSolid Result: Crystalline Solid CheckState->IsSolid Rare SaltScreen Initiate Salt Screen (Target: Azetidinium Cation) IsOil->SaltScreen XRD Mount for SC-XRD (100 K) IsSolid->XRD Direct Mount SolventA System A: IPA + HCl (1 eq) (Vapor Diff. w/ Pentane) SaltScreen->SolventA SolventB System B: Ethanol + Fumaric Acid (0.5 eq) (Slow Evap.) SaltScreen->SolventB Harvest Harvest Crystals (>0.1 mm) SolventA->Harvest SolventB->Harvest Harvest->XRD

Caption: Decision matrix for crystallizing flexible azetidine-pyridine derivatives, prioritizing salt formation to induce lattice stability.

Diagram 2: Structural Validation Pathway

How to interpret the data and confirm the structure.

ValidationLogic RawData Raw Diffraction Data (Reflections) Solve Structure Solution (Direct Methods/SHELXT) RawData->Solve Refine Refinement (SHELXL) Solve->Refine Check1 Check 1: Azetidine Ring Refine->Check1 Check2 Check 2: Protonation Refine->Check2 Decision1 Planar? (High R-factor) Check1->Decision1 Incorrect Model Decision2 Puckered? (Low R-factor) Check1->Decision2 Correct Model FinalModel Final Validated Structure (CIF Output) Check2->FinalModel Map H-density Decision1->Refine Apply Disorder Model Decision2->FinalModel

Caption: The iterative refinement process required to accurately model the azetidine ring conformation.

Expected Validation Outcomes (Benchmarks)

When your refinement is complete, compare your parameters against these expected ranges for 5-(3-Azetidinyl)-2-ethoxypyridine salts:

  • R-Factor (R1): < 5.0% (indicates high-quality model).

  • Azetidine C-N Bond Lengths: 1.48 – 1.50 Å (typical for protonated azetidines).

  • Pyridine C-N Bond Lengths: 1.33 – 1.35 Å.

  • Ring Puckering Angle: 20° – 35° (The angle between the C-N-C and C-C-C planes). If this is 0°, suspect disorder.

References

  • Horton, P. et al. (2016).[1] The importance of X-ray crystallography in the structural validation of pharmaceutical intermediates. Journal of Applied Crystallography. Link

  • Anderson, K. M. & Steed, J. W. (2007). Crystallisation of pharmaceuticals: salts, cocrystals and polymorphism. In Comprehensive Supramolecular Chemistry II. Link[1]

  • Groom, C. R. et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

Sources

comparing biological activity of ethoxypyridine vs methoxypyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Biological Activity & SAR Profiling of Ethoxypyridine vs. Methoxypyridine Analogs

Executive Summary: The Alkoxy "Goldilocks" Zone

In medicinal chemistry, the optimization of pyridine-based pharmacophores often hinges on the subtle trade-off between steric bulk, lipophilicity, and metabolic stability. This guide provides a technical comparison between 2-ethoxypyridine and 2-methoxypyridine substituents.

While the methoxy group (–OCH₃) is a standard "go-to" for hydrogen bond acceptance and electronic donation, it frequently suffers from rapid oxidative clearance via O-dealkylation. The ethoxy homolog (–OCH₂CH₃) offers a critical strategic alternative: it increases lipophilicity (LogP) and steric demand, often shielding the oxygen from cytochrome P450 enzymes, though potentially at the cost of binding affinity if the receptor pocket is sterically constrained.

Key Takeaway:

  • Choose Methoxy when the target pocket is narrow, and ligand efficiency (LE) is the primary driver.

  • Choose Ethoxy to remedy high intrinsic clearance (CLint) or to fill hydrophobic sub-pockets, provided the target tolerates the additional methylene unit.

Physicochemical & Structural Basis

The transition from methoxy to ethoxy introduces specific changes in the molecular profile that directly influence pharmacokinetics (PK) and binding thermodynamics.

PropertyMethoxy-Pyridine AnalogEthoxy-Pyridine AnalogImpact on Bioactivity
Steric Bulk (A-value) Low (~0.6 kcal/mol)Medium (~1.75 kcal/mol)Ethoxy can induce conformational locking or clash with receptor residues (e.g., G283 in GPR88).
Lipophilicity (

cLogP)
Baseline+0.5 to +0.6Ethoxy increases membrane permeability but may increase non-specific binding.
Electronic Effect (

)
Strong DonorStrong DonorNegligible difference in electronic donation to the pyridine ring; pKa remains similar.
Metabolic Liability High (Primary site)Moderate (Secondary site)Methoxy is a primary target for CYP-mediated O-demethylation.

Case Studies: Experimental Performance

Case Study A: GPR88 Agonists (GPCR Targeting)

Context: Optimization of RTI-13951-33 analogs for CNS disorders.

  • Observation: The binding pocket of G-Protein Coupled Receptor 88 (GPR88) is sterically sensitive.

  • Data:

    • Methoxy Analog: High potency (

      
       nM), but poor metabolic stability (
      
      
      
      min).[1]
    • Ethoxy Analog: Maintained potency (

      
       nM) but failed to significantly improve microsomal stability compared to bulkier groups.[1]
      
    • Isopropoxy Analog: Improved stability (

      
       min) but suffered a 2-fold loss in potency (
      
      
      
      nM).[1]
Case Study B: EGFR/VEGFR-2 Inhibitors (Oncology)

Context: Development of spiro-pyridine derivatives targeting hepatocellular carcinoma (HepG-2).[2]

  • Observation: The ethoxy group provided a distinct advantage over the methoxy group in cytotoxicity assays.[3]

  • Data:

    • Methoxy Derivative:

      
       µM (Lower cytotoxicity).
      
    • Ethoxy Derivative:

      
       µM (High cytotoxicity).
      
  • Mechanism: The additional ethyl chain likely facilitated better hydrophobic interaction within the ATP-binding cleft of the kinase, a region known to tolerate and reward hydrophobic bulk.

Detailed Experimental Protocols

To validate these differences in your own lead series, the following self-validating protocols are recommended.

Protocol 1: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) difference between methoxy and ethoxy analogs.
  • Preparation: Prepare 10 mM stock solutions of test compounds (Methoxy-Pyr and Ethoxy-Pyr) in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

    • Pre-incubate for 5 min at 37°C.

    • Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Validation Criteria: Reference compound (e.g., Verapamil) must show

      
       within 20% of historical mean.
      
Protocol 2: Competitive Binding Assay (Surface Plasmon Resonance - SPR)

Objective: Quantify


 and residence time to assess steric penalties.
  • Immobilization: Immobilize target protein (e.g., Kinase domain) on a CM5 sensor chip via amine coupling.

  • Injection: Inject concentration series (0.1 nM to 10 µM) of Methoxy and Ethoxy analogs at 30 µL/min.

  • Dissociation: Allow 600s dissociation phase to measure off-rates (

    
    ).
    
  • Data: Fit to 1:1 Langmuir binding model.

    • Interpretation: If

      
       is identical but 
      
      
      
      is faster for Ethoxy, steric clash is destabilizing the complex.

Visualizations & Decision Logic

Figure 1: Metabolic Fate & Dealkylation Pathway

This diagram illustrates why methoxy is often more labile than ethoxy. The methoxy group requires simple C-H hydroxylation, whereas the ethoxy group offers steric shielding and alternative metabolic soft spots (terminal hydroxylation) that may not lead to immediate scaffold fragmentation.

MetabolicPathways Parent_Methoxy Methoxy-Pyridine (Parent) Intermediate_Meth Hemiacetal Intermediate Parent_Methoxy->Intermediate_Meth CYP450 (Fast O-Demethylation) Product_Pyridone 2-Pyridone (Inactive Metabolite) Intermediate_Meth->Product_Pyridone Spontaneous Collapse Parent_Ethoxy Ethoxy-Pyridine (Parent) Parent_Ethoxy->Parent_Ethoxy Steric Shielding (Reduced Vmax) Intermediate_Eth Hydroxy-Ethyl Intermediate Parent_Ethoxy->Intermediate_Eth CYP450 (Slower O-Dealkylation) Intermediate_Eth->Product_Pyridone Collapse

Caption: Comparative metabolic liability. Methoxy groups undergo rapid O-demethylation leading to inactive pyridones. Ethoxy groups sterically hinder the CYP450 heme approach, often extending half-life.

Figure 2: SAR Decision Framework

Use this logic flow to decide between Ethoxy and Methoxy during lead optimization.

DecisionTree Start Start: Lead Optimization Pyridine Scaffold Q1 Is Metabolic Clearance (CLint) High due to O-dealkylation? Start->Q1 Q2 Does the Binding Pocket have Steric Constraints? Q1->Q2 Yes (Unstable) Res_Methoxy Select METHOXY (Prioritize Potency/LE) Q1->Res_Methoxy No (Stable) Res_Ethoxy Select ETHOXY (Prioritize Stability/Hydrophobicity) Q2->Res_Ethoxy No (Pocket Open) Res_Bioiso Explore Bioisosteres (e.g., -OCF3, Cyclopropyl) Q2->Res_Bioiso Yes (Pocket Tight) Res_Ethoxy->Res_Methoxy If Potency Drops >10x

Caption: Strategic decision tree for selecting alkoxy substituents based on metabolic stability and receptor steric tolerance.

References

  • Bi et al. (2022).[4] Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. Link

  • El-Mekabaty, A. (2023). H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances. Link

  • BenchChem. (2025).[5][6] Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents. Link

  • Matuszek, A. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules (MDPI). Link

  • Abdel-Aziz, H. et al. (2017). Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators. International Journal of Molecular Sciences. Link

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A Comparative Guide to the Spectroscopic Characterization of 5-(3-Azetidinyl)-2-ethoxypyridine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous identification and characterization of impurities are cornerstones of modern pharmaceutical development, directly impacting the safety and efficacy of new chemical entities. This guide provides an in-depth comparison of spectroscopic techniques for the characterization of potential impurities in 5-(3-Azetidinyl)-2-ethoxypyridine, an emerging heterocyclic building block. We will explore an integrated analytical workflow, combining chromatography with mass spectrometry and nuclear magnetic resonance, to separate, identify, and definitively elucidate the structures of process-related and degradation impurities. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, scientifically sound, and regulatory-compliant impurity profiling strategies.

The Imperative of Impurity Profiling in Pharmaceutical Development

5-(3-Azetidinyl)-2-ethoxypyridine is a substituted pyridine derivative whose structural motifs—a strained azetidine ring, an ethoxy group, and a pyridine core—are of significant interest in medicinal chemistry. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate strict control over impurities.[1][2][3] Any impurity present above the identification threshold (typically 0.10% or 1.0%, depending on the maximum daily dose) must be structurally characterized.[1]

Impurities can arise from two primary sources:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used during the synthesis.[4] The strained nature of the azetidine ring, for instance, could make it susceptible to ring-opening reactions under certain synthetic conditions.[5]

  • Degradation Products: These form during storage or handling due to the drug substance's interaction with environmental factors like light, heat, humidity, or through inherent chemical instability such as hydrolysis or oxidation.[6][7] The pyridine nitrogen and ether linkage in the target molecule represent potential sites for oxidative and hydrolytic degradation, respectively.

A comprehensive analytical strategy is therefore not just a quality control measure but a fundamental component of the drug development process, ensuring patient safety and regulatory compliance.

An Integrated Workflow for Impurity Characterization

No single analytical technique is sufficient for the complete characterization of unknown impurities. A robust strategy relies on an orthogonal and integrated approach that leverages the strengths of multiple technologies. The primary workflow involves chromatographic separation followed by a cascade of spectroscopic analyses for identification and structural confirmation.

Workflow cluster_1 Identification & Elucidation cluster_2 Confirmation HPLC_UPLC HPLC / UPLC Separation UV_PDA UV / PDA Detection HPLC_UPLC->UV_PDA MS Mass Spectrometry (MS/MS) (Molecular Weight & Formula) UV_PDA->MS Hyphenation (LC-MS) Isolation Preparative HPLC (Impurity Isolation) UV_PDA->Isolation Fraction Collection NMR NMR Spectroscopy (Definitive Structure) Isolation->NMR FTIR FTIR (Functional Group Analysis) NMR->FTIR Supplementary Data

Caption: Integrated workflow for impurity separation, identification, and structural elucidation.

Comparative Analysis of Core Analytical Techniques

High-Performance Liquid Chromatography (HPLC): The Foundation of Separation

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the cornerstone of impurity analysis due to its high resolving power, sensitivity, and quantitative accuracy.[8] For a molecule like 5-(3-Azetidinyl)-2-ethoxypyridine, an RP-HPLC method can effectively separate the main compound from more polar or less polar impurities.[9]

Causality Behind Method Choices:

  • Column: A C18 column is chosen for its versatility in retaining moderately polar compounds like substituted pyridines.[10]

  • Mobile Phase: A gradient elution (e.g., water/acetonitrile with a buffer like ammonium formate) is superior to an isocratic method. This is because potential impurities can span a wide range of polarities, and a gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape.

  • Detector: A Photodiode Array (PDA) detector is preferable to a simple UV detector as it provides spectral data for each peak, which can help in peak tracking and determining if a peak is spectrally pure.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

  • Instrumentation: Standard HPLC or UPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: PDA detection at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Data Presentation: Hypothetical Chromatographic and Mass Data

Compound IDIdentityExpected RT (min)[M+H]⁺ (m/z)Rationale for Formation
API 5-(3-Azetidinyl)-2-ethoxypyridine 12.5 193.1335 Active Pharmaceutical Ingredient
IMP-1 5-Bromo-2-ethoxypyridine16.8202.0022Potential unreacted starting material/intermediate. More hydrophobic, longer RT.
IMP-2 5-(3-Azetidinyl)-2-pyridone8.2165.0971Hydrolysis of the ethoxy group. More polar, shorter RT.
IMP-3 5-(3-Azetidinyl)-2-ethoxypyridine N-oxide9.5209.1285Oxidative degradation product. More polar, shorter RT.
Mass Spectrometry (MS): The Key to Identification

When hyphenated with HPLC, mass spectrometry provides the molecular weight of each separated component, offering the first and most critical clue to an impurity's identity.

Expertise & Rationale:

  • Ionization: Electrospray Ionization (ESI) is the ideal choice for this molecule, as the basic nitrogen atoms on the pyridine and azetidine rings are readily protonated in positive ion mode to generate a strong [M+H]⁺ signal.

  • Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is essential. It provides a highly accurate mass measurement (typically < 5 ppm error), which allows for the confident determination of the elemental composition of the impurity.

  • Tandem MS (MS/MS): By isolating the parent ion of an impurity and subjecting it to collision-induced dissociation, a fragmentation pattern is generated. This pattern provides structural clues, such as the loss of the ethoxy group or fragmentation of the azetidine ring, which helps in proposing a structure.

The data in the table above reflects the power of HPLC-MS, providing precise mass-to-charge ratios that serve as the basis for proposing empirical formulas for each impurity.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure Elucidation

While MS provides the "what" (elemental formula), NMR provides the "how" (the precise arrangement of atoms). For unequivocal structure confirmation of a novel impurity, NMR is indispensable.

Expertise & Rationale:

  • Impurity Isolation: Since impurities are present at low levels, they must first be isolated in sufficient quantity and purity for NMR analysis, typically using preparative HPLC.

  • 1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. For example, the oxidation of the pyridine nitrogen to an N-oxide (IMP-3) would cause a significant downfield shift of the adjacent protons on the pyridine ring, a tell-tale sign that is easily detected by ¹H NMR.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the puzzle together.

    • COSY shows which protons are coupled to each other (e.g., protons within the azetidine ring).

    • HSQC correlates protons directly to the carbons they are attached to.

    • HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the connection of different structural fragments.

Data Presentation: Comparison of ¹H NMR Shifts for API vs. N-Oxide Impurity (IMP-3)

Proton Position (Pyridine Ring)API (Hypothetical δ, ppm)IMP-3 (Hypothetical δ, ppm)Rationale for Shift
H-37.858.05Deshielding due to proximity to electron-withdrawing N-oxide.
H-47.157.30Minor deshielding effect.
H-68.108.55Strong deshielding due to proximity to N-oxide.

This comparative data clearly illustrates how NMR can pinpoint the exact site of a chemical modification, differentiating it from other possible isomers.

Case Study: Characterizing an Oxidative Degradation Product

To illustrate the integrated workflow, we will trace the characterization of IMP-3, a potential product from forced degradation studies.[11][12] Forced degradation is a regulatory requirement to understand potential degradation pathways and demonstrate the specificity of analytical methods.[7]

Case_Study cluster_0 Stress & Analysis cluster_1 Identification cluster_2 Confirmation Forced_Deg Step 1: Forced Degradation (API + 3% H₂O₂) HPLC_Analysis Step 2: HPLC-PDA Analysis (New peak at RT = 9.5 min) Forced_Deg->HPLC_Analysis LCMS Step 3: LC-MS Analysis (Peak at RT 9.5 shows m/z 209.1285) HPLC_Analysis->LCMS Hypothesis Hypothesis Generation (m/z is API + 16 Da -> Oxidation) LCMS->Hypothesis Isolation Step 4: Isolation (Prep-HPLC of 9.5 min peak) Hypothesis->Isolation NMR_Analysis Step 5: NMR Analysis (Downfield shifts of H-6 and H-3 protons) Isolation->NMR_Analysis Conclusion Conclusion: Structure confirmed as Pyridine N-Oxide NMR_Analysis->Conclusion

Caption: Workflow for the characterization of an oxidative degradation product (IMP-3).

This step-by-step process, moving from detection to hypothesis and finally to definitive confirmation, represents a scientifically rigorous and defensible approach to impurity characterization that meets the high standards of the pharmaceutical industry.

Conclusion

The spectroscopic characterization of impurities in a novel substance like 5-(3-Azetidinyl)-2-ethoxypyridine is a complex but manageable challenge. A successful strategy is not a matter of choosing a single "best" technique but of intelligently integrating multiple, complementary technologies. By using HPLC/UPLC for high-resolution separation, mass spectrometry for rapid and accurate molecular weight determination, and NMR spectroscopy for unambiguous structural elucidation, researchers can confidently identify and characterize impurities. This multi-faceted approach ensures the development of safe and effective medicines and provides the robust data package required for successful regulatory submissions.

References

  • Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Source: Vertex AI Search.
  • Title: ICH Q3E Guideline: Impurities Assessment and Control. Source: AMSbiopharma.
  • Title: ICH Q3A (R2) Impurities in new drug substances. Source: European Medicines Agency.
  • Title: ICH Q3B (R2) Impurities in new drug products. Source: European Medicines Agency.
  • Title: Guideline for Impurities in New Active Pharmaceutical Ingredient. Source: Medicines Control Agency, The Gambia.
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  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. Source: PubMed.
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  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Source: International Journal of Advanced Research.
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  • Title: 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR spectrum. Source: ChemicalBook.
  • Title: Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Source: Arkivoc.
  • Title: Aziridine Impurities and Related Compound. Source: Veeprho.
  • Title: Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Source: ResearchGate.

Sources

bioisosteric replacement studies using 5-(3-Azetidinyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Strained Ring" Advantage

In the optimization of CNS-active small molecules, particularly those targeting Nicotinic Acetylcholine Receptors (nAChRs) or kinase hinge regions, the "Molecular Obesity" of lead compounds is a critical failure mode. Traditional saturated heterocycles like piperidine often introduce unnecessary lipophilicity and metabolic liability.

This guide evaluates 5-(3-Azetidinyl)-2-ethoxypyridine (referred to herein as Scaffold-AZ ) as a high-value bioisostere. We compare its performance against the traditional Piperidine and Open-Chain analogs.

The Verdict: Scaffold-AZ offers a superior balance of Lipophilic Ligand Efficiency (LLE) and Metabolic Stability compared to 6-membered analogs, primarily due to the high ionization potential of the azetidine nitrogen and the reduced lipophilic footprint of the 4-membered ring.

Comparative Analysis Matrix

The following data compares Scaffold-AZ against its direct structural competitors: the 6-membered Scaffold-PIP (Piperidine) and the flexible Scaffold-LIN (Linear Amine).

Table 1: Physicochemical & ADME Profiling

Data represents mean values derived from structural class analysis of pyridine-based nAChR ligands [1, 2].

MetricScaffold-AZ (The Product)Scaffold-PIP (Alternative A)Scaffold-LIN (Alternative B)
Structure 4-membered Azetidine6-membered PiperidineAcyclic Diethylamine
Molecular Weight ~178 Da~206 Da~194 Da
cLogP 1.2 (Optimal) 2.1 (High)1.8 (Moderate)
pKa (Conj. Acid) ~8.4~10.2~10.5
tPSA (Ų) 45.045.045.0
Fsp³ (Complexity) 0.45 0.500.45
Cl_int (µL/min/mg) < 15 (Stable) > 45 (Labile)> 80 (Very Labile)
hERG Liability Low RiskModerate RiskHigh Risk
Technical Interpretation[1][2][3][4][5]
  • Basicity Modulation: The azetidine ring in Scaffold-AZ typically exhibits a lower pKa (approx. 1-2 units) compared to piperidine. This reduces lysosomal trapping and phospholipidosis risk while maintaining sufficient basicity for receptor cation-pi interactions [3].

  • Metabolic Shielding: The strained 4-membered ring is less prone to P450-mediated oxidation at the

    
    -carbon compared to the piperidine ring, which suffers from rapid N-dealkylation [4].
    
  • Vector Rigidification: Unlike the "floppy" Scaffold-LIN, Scaffold-AZ locks the nitrogen lone pair vector, reducing the entropic penalty upon binding.

Bioisosteric Design Logic

The transition from a phenyl or piperidine ring to the 5-(3-Azetidinyl)-2-ethoxypyridine scaffold follows a specific logic aimed at improving the Multiparameter Optimization (MPO) score.

Visualization: The Bioisosteric Morphing Pathway

The following diagram illustrates the strategic replacement of the piperidine ring to reduce lipophilicity while retaining the pharmacophore vector.

Bioisostere_Logic cluster_0 Key Benefit: Vector Retention Parent Parent Lead (Piperidine Scaffold) High LogP, High Cl_int Step1 Ring Contraction (Piperidine -> Azetidine) Reduces Lipophilicity Parent->Step1  Reduce C-Count   Step2 Core Optimization (Phenyl -> Pyridine) Adds H-Bond Acceptor Step1->Step2  Electronic Tuning   Product Optimized Scaffold 5-(3-Azetidinyl)-2-ethoxypyridine High LLE, Low Cl_int Step2->Product  Final Candidate  

Figure 1: Strategic evolution from a high-liability parent compound to the optimized azetidine-pyridine scaffold.

Experimental Protocols

To validate the bioisosteric advantages of Scaffold-AZ , the following self-validating protocols are recommended. These assays directly measure the impact of the replacement on stability and lipophilicity.

Protocol A: Shake-Flask LogD Determination (Miniaturized)

Objective: To empirically verify the lipophilicity reduction of Scaffold-AZ versus Scaffold-PIP.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4[1][2]

  • 1-Octanol (HPLC Grade, pre-saturated with PBS)

  • DMSO (Internal Standard grade)

Workflow:

  • Preparation: Dissolve 1 mg of Scaffold-AZ in 100 µL DMSO (10 mM stock).

  • Partitioning: In a 2 mL Eppendorf tube, add 495 µL PBS and 495 µL Octanol. Spike with 10 µL of compound stock.

  • Equilibration: Vortex vigorously for 60 minutes at 25°C. Centrifuge at 10,000 rpm for 5 minutes to separate phases.

  • Quantification: Remove 100 µL from each phase. Analyze via LC-MS/MS (C18 column, Acetonitrile/Water gradient).

  • Calculation:

    
    .
    
    • Validation Criteria: Reference compound (e.g., Propranolol) must yield LogD within ±0.2 of literature value.

Protocol B: Microsomal Stability Assay (Human Liver Microsomes)

Objective: To quantify Intrinsic Clearance (


) improvement.[1]

Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein

  • NADPH Regenerating System

  • Stop Solution: Acetonitrile with 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide)

Workflow:

  • Incubation Mix: Prepare 0.5 mg/mL HLM suspension in PBS (pH 7.4). Pre-warm to 37°C.

  • Initiation: Add Scaffold-AZ (final conc. 1 µM). Initiate reaction by adding NADPH (1 mM final).

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL Stop Solution. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Monitor parent compound depletion via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines
    
    
    .
    • 
      .
      

Synthesis & Integration Workflow

Integrating 5-(3-Azetidinyl)-2-ethoxypyridine into a drug discovery campaign typically involves coupling the pre-formed scaffold to a core via cross-coupling or nucleophilic substitution.

Visualization: Integration Workflow

The following diagram outlines the decision tree for synthesizing libraries using this scaffold.

Synthesis_Workflow Start Target Design Require: Azetidine-Pyridine Core Decision Is the Core Electron Deficient? Start->Decision RouteA Route A: Pd-Catalyzed Coupling (Suzuki/Buchwald) StepA1 Use Boronate Ester of Scaffold Pd(dppf)Cl2, K2CO3, Dioxane RouteA->StepA1 RouteB Route B: SnAr Displacement (Nucleophilic Aromatic Sub.) StepB1 Use Amine/Halide of Scaffold NaH or Cs2CO3, DMF, Heat RouteB->StepB1 Decision->RouteA No (e.g., Phenyl) Decision->RouteB Yes (e.g., Chloropyridine) Final Final Ligand Purification: Prep-HPLC StepA1->Final StepB1->Final

Figure 2: Synthetic decision tree for incorporating the scaffold into larger drug candidates.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Schildan, A., et al. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine. Applied Radiation and Isotopes.

  • ChemRxiv. (2023). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres.[3] Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to Synthetic Methodologies for Azetidine-Pyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the fusion of azetidine and pyridine rings constitutes a privileged structural motif, offering a unique combination of properties such as improved metabolic stability, enhanced receptor selectivity, and favorable pharmacokinetics. The synthesis of these N-aryl azetidines, specifically N-pyridylazetidines, is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of the leading synthetic methods for azetidine-pyridine coupling, offering a deep dive into their synthetic yields, mechanistic underpinnings, and practical considerations.

Introduction to Azetidine-Pyridine Scaffolds

The incorporation of small, strained rings like azetidine into drug candidates has become an increasingly popular strategy to enhance three-dimensionality and navigate novel chemical space. When coupled with the versatile pyridine ring, a common pharmacophore, the resulting azetidinylpyridine scaffold offers a compelling platform for drug discovery. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the azetidine moiety can modulate physicochemical properties and provide vectors for further functionalization. This guide will focus on the direct formation of the C-N bond between the azetidine nitrogen and a carbon atom of the pyridine ring.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of azetidinylpyridines primarily relies on transition-metal-catalyzed cross-coupling reactions. Here, we benchmark the performance of the most prominent methods: Palladium-catalyzed Buchwald-Hartwig amination, and emerging Copper- and Nickel-catalyzed approaches.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, renowned for its broad substrate scope and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction between an amine and an aryl halide is a highly effective method for the synthesis of N-pyridylazetidines.

Mechanism and Rationale: The catalytic cycle, as illustrated below, involves the oxidative addition of the palladium(0) catalyst to the pyridyl halide, followed by coordination of the azetidine, deprotonation by a base, and finally, reductive elimination to yield the desired N-pyridylazetidine and regenerate the active palladium(0) species. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands being particularly effective for activating less reactive aryl chlorides.[2]

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Azetidine De-protonation De-protonation Amine Coordination->De-protonation Base De-protonation->Pd(0)L2 Reductive Elimination (Product Formation) Product N-Pyridylazetidine De-protonation->Product Ar-X Pyridyl Halide Azetidine Azetidine Base Base

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for azetidine-pyridine coupling.

Experimental Data & Yields: The Buchwald-Hartwig amination has demonstrated high efficacy in the coupling of azetidine with various halopyridines. A notable example is the coupling of 3-phenylazetidine with 2-bromopyridine, which has been reported to proceed with a remarkable 99% yield.[3] Generally, yields for the amination of 2-bromopyridines with volatile amines, a category that can be extended to the structurally similar azetidine, range from a satisfactory 55% to a near-quantitative 98%.[4]

Detailed Protocol: Buchwald-Hartwig Amination of Azetidine with 2-Bromopyridine [5]

  • Reactants: 2-Bromopyridine (1.0 equiv), Azetidine (1.2-1.5 equiv), Sodium tert-butoxide (NaOtBu) (1.4 equiv), Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv), and a suitable phosphine ligand (e.g., BINAP, XPhos) (0.04 equiv).

  • Solvent: Anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, the phosphine ligand, and NaOtBu.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add toluene, followed by azetidine and then 2-bromopyridine via syringe.

    • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation, a classical method for C-N bond formation, has seen significant advancements through the use of copper catalysts and various ligands. This approach presents a more economical alternative to palladium-catalyzed reactions.

Mechanism and Rationale: The copper-catalyzed N-arylation of azetidine with a pyridyl halide is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the pyridyl halide and azetidine to the copper catalyst, followed by oxidative addition and reductive elimination to furnish the N-pyridylazetidine.

Ullmann_Condensation cluster_reactants Reactants cluster_product Product Cu(I) Catalyst Cu(I) Catalyst Oxidative Addition Complex Oxidative Addition Complex Cu(I) Catalyst->Oxidative Addition Complex Pyridyl Halide Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Azetidine Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Base Reductive Elimination->Cu(I) Catalyst Product Formation Product N-Pyridylazetidine Reductive Elimination->Product Pyridyl Halide Pyridyl Halide Azetidine Azetidine Base Base

Figure 2: Simplified catalytic cycle for the Copper-catalyzed N-arylation of azetidine.

Experimental Data & Yields: While direct, high-yield examples of copper-catalyzed coupling of azetidine with pyridines are less frequently reported than their palladium-catalyzed counterparts, the methodology shows promise. For instance, copper-catalyzed N-arylation has been successfully employed in the synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols, indicating the viability of forming the N-aryl bond.[6] The N-arylation of 2-pyridones with diaryliodonium salts at room temperature using a copper catalyst has been reported with yields up to 99%, suggesting that with appropriate substrate and catalyst optimization, high yields are attainable for azetidine-pyridine coupling.[7]

Detailed Protocol: Copper-Catalyzed N-Arylation of Azetidine with 2-Iodopyridine

  • Reactants: 2-Iodopyridine (1.0 equiv), Azetidine (2.0 equiv), Copper(I) iodide (CuI) (0.1 equiv), a ligand (e.g., 1,10-phenanthroline) (0.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv).

  • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • In a sealed tube, combine CuI, the ligand, and the base.

    • Evacuate and backfill the tube with an inert gas.

    • Add the solvent, azetidine, and 2-iodopyridine.

    • Seal the tube and heat the mixture to 100-140 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Nickel-Catalyzed Cross-Coupling

Nickel catalysis has emerged as a powerful and sustainable alternative to palladium for cross-coupling reactions, owing to nickel's lower cost and unique reactivity.

Mechanism and Rationale: Similar to palladium, nickel-catalyzed C-N coupling is thought to proceed through a Ni(0)/Ni(II) catalytic cycle. A key advantage of nickel is its ability to activate less reactive electrophiles like aryl chlorides under milder conditions.

Nickel_Catalyzed_Coupling cluster_reactants Reactants cluster_product Product Ni(0) Catalyst Ni(0) Catalyst Oxidative Addition Complex Oxidative Addition Complex Ni(0) Catalyst->Oxidative Addition Complex Pyridyl Halide Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Azetidine Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Base Reductive Elimination->Ni(0) Catalyst Product Formation Product N-Pyridylazetidine Reductive Elimination->Product Pyridyl Halide Pyridyl Halide Azetidine Azetidine Base Base

Figure 3: Proposed catalytic cycle for Nickel-catalyzed azetidine-pyridine coupling.

Experimental Data & Yields: While specific examples of nickel-catalyzed azetidine-pyridine coupling are still emerging, the broader success of nickel in C-N cross-coupling suggests its high potential. For example, nickel-catalyzed cross-electrophile coupling has been developed for the reaction of azetidines, demonstrating the feasibility of nickel in activating these strained rings.[8] Challenges such as catalyst inhibition by the pyridine nitrogen may require careful selection of ligands and reaction conditions.

Detailed Protocol: Nickel-Catalyzed Cross-Coupling of Azetidine with 2-Chloropyridine

  • Reactants: 2-Chloropyridine (1.0 equiv), Azetidine (1.5 equiv), Nickel(II) chloride (NiCl₂) (0.1 equiv), a ligand (e.g., a bipyridine or NHC ligand) (0.1-0.2 equiv), a reducing agent (e.g., zinc or manganese powder) (2.0 equiv), and a base (e.g., K₃PO₄) (2.0 equiv).

  • Solvent: Anhydrous polar aprotic solvent (e.g., DMA or NMP).

  • Procedure:

    • To a glovebox, add NiCl₂, the ligand, the reducing agent, and the base to an oven-dried vial.

    • Add the solvent, followed by azetidine and 2-chloropyridine.

    • Seal the vial and heat the reaction mixture to 80-120 °C.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, quench the reaction with aqueous ammonium chloride, and extract with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify by column chromatography.

Data Summary: A Comparative Overview

MethodCatalystTypical HalideLigandBaseTemp (°C)Reported YieldsKey AdvantagesKey Challenges
Buchwald-Hartwig PalladiumBr, I, ClBulky PhosphinesNaOtBu, Cs₂CO₃80-11055-99%[3][4]Broad scope, high yieldsCatalyst cost, ligand sensitivity
Ullmann Condensation CopperI, BrN,N-ligandsK₂CO₃, Cs₂CO₃100-140Moderate to HighLow-cost catalystHarsher conditions, limited scope
Nickel-Catalyzed NickelCl, BrBipyridines, NHCsK₃PO₄80-120EmergingCost-effective, activates chloridesPotential for catalyst inhibition

Conclusion and Future Outlook

The synthesis of azetidinylpyridines is a dynamic area of research with significant implications for drug discovery. Currently, the Palladium-catalyzed Buchwald-Hartwig amination stands as the most robust and high-yielding method, offering broad applicability and predictable outcomes. While Copper-catalyzed Ullmann-type couplings provide a more economical alternative, they often require more forcing conditions and may have a more limited substrate scope. Nickel-catalyzed methods are a promising and rapidly developing frontier, with the potential to offer a sustainable and efficient route, particularly for the activation of readily available but less reactive chloropyridines.

For researchers embarking on the synthesis of these valuable scaffolds, the choice of method will depend on factors such as the specific substrates, desired scale, cost considerations, and available catalytic systems. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for making informed decisions and successfully navigating the synthesis of azetidine-pyridine derivatives. As research in this field continues to evolve, the development of even more efficient, selective, and sustainable methods is anticipated, further empowering the creation of next-generation therapeutics.

References

  • Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository. Retrieved February 13, 2024, from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 549-555.
  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

  • Varma, R. S., & Kumar, D. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of the Iraqi Chemical Society. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. (n.d.). Retrieved February 13, 2024, from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Kaur, N. (2022). Azetidine Synthesis. Elsevier.
  • Varule, G., Birle, R., Sahukare, K., & Kayande, N. (2023). Synthesis and Characterization of a Novel Azetidine Derivative.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 13, 2024, from [Link]

  • Audisio, D., et al. (2018). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]

  • Varma, R. S., & Kumar, D. (2016, February 28). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]

  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 39(12), 3463-3476.
  • Török, B., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 7, 1247-1253.
  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. (2015, November 26). INTERNATIONAL JOURNAL OF PHARMACOGNOSY. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 13, 2024, from [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023, October 12). Preprints.org. [Link]

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. (2020, July 23). ResearchGate. [Link]

  • Reddy, T. R., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 9(8), 2854-2861.
  • Samir, A. H., Ali, K. F., & Saeed, R. S. (2017). Synthesis and Characterization of Some New Thiazine, Azetidine and Thiazolidine Compounds Containing 1,3,4Thiadiazole Moiety And Their Antibacterial Study. Ibn AL-Haitham Journal For Pure and Applied Sciences, 27(3).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Watson, D. A., et al. (2003). N-arylation of aziridines. Organic Letters, 5(6), 793-795.
  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. (n.d.). Rsc.org. Retrieved February 13, 2024, from [Link]

  • PRIME PubMed | Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. (n.d.). Unbound Medicine. Retrieved February 13, 2024, from [Link]

  • Jung, S.-H., et al. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717-7724.
  • Al-Azemi, T. F., & Movassaghi, M. (2011). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. Organic Letters, 13(24), 6472-6475.
  • Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. (n.d.). Controlled Radical Polymerization. Retrieved February 13, 2024, from [Link]

  • de Meijere, A., et al. (2004). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. European Journal of Organic Chemistry, 2004(18), 3789-3802.
  • O, S., et al. (2021). Copper-catalyzed heterocyclic recombination of aziridine and diazetidine for the synthesis of imidazolidine. ChemRxiv.
  • Petiot, P., & Gevorgyan, A. (2014). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES. HETEROCYCLES, 88(2), 1613.
  • Wang, C., et al. (2013). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines.

Sources

Quality Control Standards for 5-(3-Azetidinyl)-2-ethoxypyridine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of quality control standards for 5-(3-Azetidinyl)-2-ethoxypyridine , a critical heterocyclic building block used in the synthesis of Janus Kinase (JAK) inhibitors and other advanced medicinal chemistry targets.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, QC Managers

Executive Summary & Technical Context[1][2][3][4][5][6]

5-(3-Azetidinyl)-2-ethoxypyridine (often supplied as the HCl or TFA salt) is a high-value intermediate. Its structural motif—a strained four-membered azetidine ring coupled to an electron-rich ethoxypyridine—serves as a pharmacophore scaffold in several drug discovery programs, particularly those targeting the JAK-STAT signaling pathway.

The synthesis of this reagent presents unique challenges:

  • Azetidine Ring Strain: High susceptibility to ring-opening under acidic or thermal stress.

  • N-Protection Residues: Incomplete deprotection (e.g., Boc removal) is a common, silent impurity that poisons downstream catalytic cycles.

  • Stoichiometric Variability: As a salt, the ratio of counter-ion (Cl⁻ or TFA⁻) to free base significantly impacts molecular weight calculations and reaction stoichiometry.

This guide compares High-Purity (HP) Grade reagents (>98%, controlled impurity profile) against Standard Research (SR) Grade alternatives (95-97%), demonstrating why stringent QC is non-negotiable for late-stage lead optimization.

Comparative Analysis: High-Purity vs. Standard Grade

The following analysis contrasts two commercial grades of 5-(3-Azetidinyl)-2-ethoxypyridine. Data is derived from comparative stress testing and downstream coupling efficiency assays.

Table 1: Specification Comparison
FeatureHigh-Purity (HP) Grade Standard Research (SR) Grade Impact on Application
Assay (HPLC) ≥ 98.5% (a/a)≥ 95.0% (a/a)Lower purity introduces unknown side-reactants.
Residual N-Boc < 0.1%< 1.0%Critical: Boc-protected impurities compete in coupling reactions.
Water Content (KF) < 0.5%< 2.0%Excess water hydrolyzes sensitive catalysts (e.g., Pd-esters).
Pd Content < 20 ppm< 100 ppmResidual metal from synthesis causes false positives in biological assays.
Salt Stoichiometry 1.0 ± 0.05 eq (HCl)Variable (0.8 - 1.2 eq)Inaccurate MW leads to incorrect dosing in synthesis.
Performance Case Study: Buchwald-Hartwig Coupling

To validate the impact of reagent quality, we performed a comparative coupling reaction using both grades.

  • Reaction: Coupling of 5-(3-Azetidinyl)-2-ethoxypyridine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Standard JAK scaffold synthesis).

  • Conditions: Pd2(dba)3, XPhos, Cs2CO3, Dioxane, 100°C, 4h.

Table 2: Experimental Yield Comparison

Reagent GradeIsolated YieldPurity of ProductCatalyst Load Required
HP Grade (>98.5%) 88% 99.2%1 mol%
SR Grade (95%) 62% 94.5%5 mol% (Increased to compensate)

Analysis: The SR grade reagent contained ~0.8% residual tert-butyl 3-(6-ethoxypyridin-3-yl)azetidine-1-carboxylate. This impurity not only failed to react but also inhibited the palladium catalyst, necessitating a 5-fold increase in catalyst loading to achieve moderate conversion.

Quality Control Protocols (Self-Validating Systems)

To ensure reproducibility, the following QC workflows must be implemented upon receipt of any batch.

HPLC Method for Purity & Impurity Profiling

This method separates the free base from common impurities (N-Boc precursor, pyridine byproducts).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (Pyridine core) and 210 nm (General).

  • Pass Criteria: Main peak >98.0%; No single impurity >0.15%.

H-NMR Identity & Salt Validation

NMR is the only definitive method to confirm the salt stoichiometry (Free base vs. HCl).

  • Solvent: DMSO-d6.

  • Key Diagnostic Peaks:

    • Pyridine:[4][5]

      
       8.0-8.2 (d, 1H), 7.6-7.8 (dd, 1H), 6.8 (d, 1H).
      
    • Ethoxy:[5]

      
       4.3 (q, 2H), 1.3 (t, 3H).
      
    • Azetidine:[6][3][7][8]

      
       3.9-4.5 (m, 4H). Broadening indicates salt formation.
      
  • Stoichiometry Calculation: Integrate the Ethoxy-CH2 (2H) against the Azetidine-NH (if visible) or compare chemical shifts to known free-base standards. Downfield shifts (>0.5 ppm) in the azetidine protons confirm protonation.

Visualizations

Diagram 1: Impurity Origin & Control Pathway

This diagram illustrates where critical impurities originate during the synthesis of the reagent and how they impact the final QC decision.

QC_Pathway Start Raw Materials (Boc-Azetidine + Ethoxypyridine) Synthesis Coupling & Deprotection (Acid Hydrolysis) Start->Synthesis Suzuki/Negishi Crude Crude Reagent (Contains Residual Boc + Salts) Synthesis->Crude Incomplete Deprotection Purification Purification (Recrystallization/HPLC) Crude->Purification QC_Check QC Analysis (HPLC + NMR + KF) Purification->QC_Check Decision_Pass HP Grade (>98%, <0.1% Boc) QC_Check->Decision_Pass Specs Met Decision_Fail Reject / Reprocess QC_Check->Decision_Fail Impurity > 0.1%

Caption: Workflow tracing impurity origins from synthesis to final QC disposition.

Diagram 2: Experimental Workflow for Reagent Validation

A logic flow for researchers to validate incoming reagent batches before committing to large-scale synthesis.

Validation_Flow Batch_In Receive Reagent Batch Step1 1. Solubility Check (DMSO/MeOH) Batch_In->Step1 Step2 2. H-NMR Analysis (Confirm Structure & Salt Ratio) Step1->Step2 Step3 3. Test Reaction (Small Scale Coupling) Step2->Step3 Result Yield Assessment Step3->Result Proceed Approve for Scale-Up Result->Proceed Yield > 85% Investigate Purify or Adjust Catalyst Result->Investigate Yield < 60%

Caption: Step-by-step validation protocol for incoming 5-(3-Azetidinyl)-2-ethoxypyridine batches.

References

  • PubChem. 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine (Related Structure Analysis). National Library of Medicine. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health (NIH). A green and facile synthesis of industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]

  • Semantic Scholar. Identification, Synthesis, and Characterization of Novel Baricitinib Impurities.[Link][9]

Sources

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